molecular formula C14H12O B1359932 3-Methylbenzophenone CAS No. 643-65-2

3-Methylbenzophenone

Cat. No.: B1359932
CAS No.: 643-65-2
M. Wt: 196.24 g/mol
InChI Key: URBLVRAVOIVZFJ-UHFFFAOYSA-N
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Description

3-Methylbenzophenone is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URBLVRAVOIVZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12O
Source PubChem
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DSSTOX Substance ID

DTXSID40214528
Record name 3-Methylbenzophenone
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Molecular Weight

196.24 g/mol
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CAS No.

643-65-2
Record name 3-Methylbenzophenone
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Record name 3-Methylbenzophenone
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Record name 3-Methylbenzophenone
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Record name 3-methylbenzophenone
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Record name 3-METHYLBENZOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone (3-MBP) is an aromatic ketone that serves as a significant photoinitiator in various industrial processes and as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring a benzoyl group attached to a toluene (B28343) moiety at the meta-position, dictates its physicochemical properties and reactivity. This guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, detailed spectral data, synthesis and purification protocols, and its role in chemical and biological contexts. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

This compound is typically a clear, slightly yellow to greenish liquid or a low-melting solid at room temperature. It is characterized by its insolubility in water and solubility in various organic solvents.

Table 2.1: General and Physical Properties of this compound
PropertyValueCitation(s)
IUPAC Name (3-methylphenyl)(phenyl)methanone[1][2]
Synonyms Phenyl m-tolyl ketone, 3-Benzoyltoluene, m-Methylbenzophenone[1]
CAS Number 643-65-2[1][2]
Molecular Formula C₁₄H₁₂O[2]
Molecular Weight 196.25 g/mol [2]
Appearance Clear, slightly yellow to greenish liquid or white/off-white solid[3]
Melting Point 159-160 °C (This appears anomalous, more likely a boiling point range)
Boiling Point 316-317 °C
Density ~1.093 - 1.095 g/cm³ at 20 °C
Flash Point >110 °C (>230 °F)
Refractive Index ~1.576 - 1.598
Water Solubility Insoluble[3]
Table 2.2: Qualitative Solubility Profile of this compound
SolventChemical ClassExpected Solubility
Water ProticInsoluble[3]
Ethanol AlcoholSoluble[3]
Methanol AlcoholSoluble
Acetone KetoneSoluble[3]
Toluene Aromatic HydrocarbonSoluble
Dichloromethane (B109758) HalogenatedSoluble
Hexane (B92381) Aliphatic HydrocarbonLikely Soluble

Spectroscopic Properties

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a singlet in the aliphatic region for the methyl group protons.

Table 3.1: ¹H NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignmentCitation(s)
~7.78MultipletAromatic Protons (likely ortho to C=O)[4]
~7.62 - 7.51MultipletAromatic Protons[4]
~7.44 - 7.32MultipletAromatic Protons[4]
~2.39SingletMethyl Protons (-CH₃)[4]

¹³C NMR: The carbon NMR spectrum shows signals corresponding to the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Table 3.2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
~196-198Carbonyl Carbon (C=O)
~128-140Aromatic Carbons (C-Ar)
~21-22Methyl Carbon (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group and aromatic rings.

Table 3.3: Key IR Absorption Peaks for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~3000-2850MediumAliphatic C-H Stretch (from -CH₃)
~1665StrongCarbonyl (C=O) Stretch of the aromatic ketone
~1600-1400MediumAromatic C=C Ring Stretches

Note: These are characteristic absorption ranges. The exact peak positions may vary.[9][10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 3.4: Key Mass Spectrometry Fragments for this compound
m/zRelative Intensity (Estimated)Assignment
196High[M]⁺ (Molecular Ion)
181Moderate[M - CH₃]⁺
119High[C₈H₇O]⁺ (m-tolylcarbonyl cation)
105High[C₇H₅O]⁺ (Benzoyl cation)
91Moderate[C₇H₇]⁺ (Tropylium cation)
77High[C₆H₅]⁺ (Phenyl cation)

Note: Relative intensities are estimated from available spectral data.

The fragmentation pattern can be visualized as follows:

G M [C₁₄H₁₂O]⁺˙ m/z = 196 F1 [C₁₃H₉O]⁺ m/z = 181 M->F1 - •CH₃ F2 [C₈H₇O]⁺ m/z = 119 M->F2 - •C₆H₅ F3 [C₇H₅O]⁺ m/z = 105 M->F3 - •C₇H₇ F4 [C₇H₇]⁺ m/z = 91 F2->F4 - CO F5 [C₆H₅]⁺ m/z = 77 F3->F5 - CO

Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Purification

Synthesis via Friedel-Crafts Acylation

A common method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609) with 3-methylbenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Benzene Benzene Product This compound Benzene->Product AcylChloride 3-Methylbenzoyl Chloride AcylChloride->Product AlCl3 AlCl₃ AlCl3->Product Catalyst

Friedel-Crafts Acylation Synthesis Scheme.
Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Add a solution of 3-methylbenzoyl chloride (1.0 eq) in the anhydrous solvent dropwise to the suspension over 30 minutes. Following this, add benzene (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by vacuum distillation or column chromatography.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel (e.g., 230-400 mesh).

    • Mobile Phase: A non-polar solvent system, such as a gradient of hexane/ethyl acetate, is typically effective.

    • Procedure: Prepare a slurry of silica gel in hexane and pack the column. Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Elute the column, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Final Step: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Experimental Protocols for Analysis

Protocol for Quantitative Solubility Determination
  • Equilibrium Method: Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, acetone) in a thermostatted vessel.

  • Stirring: Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of this compound in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry (using a calibration curve) or by gravimetric analysis after evaporating the solvent.

  • Calculation: Express the solubility in units such as g/L or mol/L.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Key parameters include an appropriate spectral width, acquisition time, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a potentially longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.[8]

Protocol for ATR-FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[2][12]

  • Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

  • Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[2]

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injection: Inject a small volume (e.g., 1 µL) in split or splitless mode.

    • Temperature Program: Use a temperature gradient, for example, starting at 100 °C, holding for 1 minute, then ramping at 10-20 °C/min to 280-300 °C, and holding for several minutes.

  • MS Conditions:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of approximately m/z 40-400.

Applications and Biological Context

Photoinitiator and UV Absorber

This compound's primary industrial application is as a photoinitiator for UV-curing applications, such as in inks, coatings, and adhesives. Upon absorption of UV radiation, the molecule undergoes electronic transitions to form reactive species (radicals) that initiate polymerization.[3]

G UV UV Radiation (hν) MBP This compound (Ground State) UV->MBP MBP_excited Excited State (Singlet/Triplet) MBP->MBP_excited Absorption Radical Reactive Radical Species MBP_excited->Radical H-Abstraction/ Cleavage Monomer Monomer Polymer Polymer Monomer->Polymer Propagation Radical->Monomer Initiation

Mechanism of Action as a Photoinitiator.
Pharmaceutical Intermediate and Relation to Ketoprofen

This compound is a known impurity and a synthetic precursor to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[13] The biological activity of Ketoprofen provides an important context for the quality control of this compound in pharmaceutical manufacturing.

Mechanism of Action of Ketoprofen: Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][10] The inhibition of prostaglandin (B15479496) synthesis is the primary mechanism by which Ketoprofen provides therapeutic relief.[9]

G cluster_pathway Prostaglandin Synthesis Pathway Ketoprofen Ketoprofen COX1 COX-1 Enzyme Ketoprofen->COX1 COX2 COX-2 Enzyme Ketoprofen->COX2 ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins via COX-1 & COX-2 Inflammation Inflammation Prostaglandins->Inflammation Mediate

Ketoprofen's Mechanism via COX Enzyme Inhibition.

Due to this relationship, the purity of this compound and the levels of its potential byproducts are critical parameters in the synthesis of Ketoprofen to ensure the final drug product's safety and efficacy. There is no evidence in the reviewed literature to suggest that this compound itself has a direct, intended biological signaling role.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices.

Table 7.1: GHS Hazard Information
Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.

Note: This information is based on aggregated GHS data and may not be exhaustive.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the core properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The comprehensive summary of its physical, chemical, and spectral properties, along with detailed experimental methodologies, facilitates its proper identification, handling, and application in both research and industrial settings. Understanding its role as a photoinitiator and its relationship to the pharmaceutical agent Ketoprofen underscores its significance in both materials science and medicinal chemistry.

References

3-Methylbenzophenone synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methylbenzophenone

Introduction

This compound, also known as phenyl m-tolyl ketone, is an aromatic ketone with the chemical formula C₁₄H₁₂O.[1][2] It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and photoinitiators.[3][4] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The methodologies covered are geared towards researchers, chemists, and professionals in drug development.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and highly effective method for synthesizing aryl ketones.[5][6] The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[6][7] For the synthesis of this compound, this typically involves the reaction of toluene (B28343) with benzoyl chloride or benzene (B151609) with 3-methylbenzoyl chloride (m-toluoyl chloride).[5][8]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic acylium ion.[6] This ion is then attacked by the electron-rich aromatic ring (toluene or benzene). The methyl group on toluene is an ortho-, para- director; however, acylation at the para position is sterically hindered, leading to a mixture of ortho and meta products, with the potential for the meta-isomer to be significant. When using m-toluoyl chloride with benzene, the primary product is this compound.

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ Toluene Toluene LewisAcid AlCl₃ SigmaComplex Sigma Complex (Intermediate) Toluene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺, -AlCl₃

Mechanism of Friedel-Crafts Acylation.
Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene with benzoyl chloride.[8]

Materials:

  • Toluene (Substrate)

  • Benzoyl Chloride (Acylating Agent)

  • Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

  • Dichloromethane (B109758) (CH₂Cl₂) or excess Toluene (Solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying Agent)

  • Ice

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 - 1.2 equivalents) and the solvent (e.g., dichloromethane or toluene).

  • Addition of Reactants: Cool the suspension in an ice bath. Prepare a solution of benzoyl chloride (1.0 equivalent) in the solvent and add it dropwise to the stirred AlCl₃ suspension.

  • Reaction Execution: After the addition of benzoyl chloride, add toluene (1.0 equivalent) dropwise while maintaining the temperature. Once the addition is complete, allow the mixture to stir at room temperature or heat to reflux for several hours to ensure the reaction goes to completion.[8]

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane or toluene).[9]

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with a saturated sodium chloride (NaCl) solution.[9]

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[9] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.[8][9]

Quantitative Data
Reactant 1Reactant 2CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
TolueneBenzoyl ChlorideAlCl₃TolueneReflux393-[8]
TolueneBenzoyl ChlorideGemini Surfactant-11055899.5[9]
Benzenem-Toluoyl ChlorideAlCl₃CH₂Cl₂RT---[5]

Grignard Reaction

The Grignard reaction provides a powerful route for C-C bond formation.[10] To synthesize this compound, a Grignard reagent, such as phenylmagnesium bromide, is reacted with a 3-methyl-substituted carbonyl compound like 3-methylbenzoyl chloride or a corresponding ester.[11][12] The initial reaction forms a ketone, which can then be protonated during workup. It is critical to perform this reaction under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[13][14]

Reaction Mechanism

The synthesis begins with the formation of the Grignard reagent from an aryl halide and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or ester. The reaction with an acyl chloride proceeds through a tetrahedral intermediate, which then collapses to form the ketone.

Grignard_Reaction cluster_reagent_formation Reagent Formation cluster_nucleophilic_addition Nucleophilic Addition Bromobenzene (B47551) Bromobenzene GrignardReagent Phenylmagnesium Bromide (PhMgBr) Bromobenzene->GrignardReagent + Mg (in ether) AcylChloride 3-Methylbenzoyl Chloride Mg Mg Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + PhMgBr Product This compound Intermediate->Product - MgBrCl

Mechanism of Grignard Reaction.
Experimental Protocol

This protocol describes the reaction of phenylmagnesium bromide with 3-methylbenzoyl chloride.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • 3-Methylbenzoyl chloride

  • Aqueous Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Iodine crystal (optional, for initiation)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight to remove any traces of water.[13]

  • Grignard Reagent Synthesis: Place magnesium turnings (1.1 equivalents) in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of anhydrous ether or THF. Add a solution of bromobenzene (1.0 equivalent) in anhydrous ether dropwise. The reaction is exothermic and should initiate, indicated by bubbling.[15] If it does not start, gently warm the mixture or add a small crystal of iodine.[14]

  • Reaction with Acyl Chloride: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous ether. Maintain a gentle reflux during the addition.[13]

  • Work-up: After the addition is complete, stir the mixture at room temperature for a period. Then, carefully quench the reaction by slowly adding it to a beaker containing ice and dilute HCl or a saturated NH₄Cl solution.[16]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent by rotary evaporation, purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.[15]

Quantitative Data
Grignard ReagentSubstrateSolventTemp. (°C)Yield (%)Reference
Phenylmagnesium BromideBenzoyl Chloride--7889[4]
Phenylmagnesium BromideBenzophenone (B1666685)Anhydrous EtherRT-[13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[17] For this compound synthesis, this could involve the coupling of 3-methylphenylboronic acid with benzoyl chloride or phenylboronic acid with 3-methylbenzoyl chloride.[18] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[12]

Reaction Mechanism

The catalytic cycle of the Suzuki coupling involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 3-methylbenzoyl chloride) to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., phenylboronic acid) transfers its organic group to the palladium complex, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst.[17]

Suzuki_Coupling Pd0 Pd(0) Catalyst PdII_Complex Aryl-Pd(II)-Cl Pd0->PdII_Complex Oxidative Addition ArylHalide 3-Methylbenzoyl Chloride ArylHalide->PdII_Complex OxAdd Oxidative Addition Diaryl_PdII Diaryl-Pd(II) Complex PdII_Complex->Diaryl_PdII Transmetalation BoronicAcid Phenylboronic Acid + Base BoronicAcid->Diaryl_PdII Transmetalation Transmetalation Diaryl_PdII->Pd0 Reductive Elimination Product This compound Diaryl_PdII->Product RedElim Reductive Elimination

Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocol

This protocol is a general procedure for the Suzuki coupling of an acyl chloride with a boronic acid.[18][19]

Materials:

  • 3-Methylbenzoyl chloride (or other aryl halide)

  • Phenylboronic acid

  • Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • Reaction Setup: To a reaction flask, add the aryl halide (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., 0.1 equivalents of PdCl₂(dppf)), and the base (e.g., 2M Na₂CO₃ solution).[19]

  • Degassing: Add the solvent (e.g., a mixture of toluene and dioxane). Degas the mixture by bubbling nitrogen or argon through it for several minutes.

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 85 °C) for several hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.[19]

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, add water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Quantitative Data
Aryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromobenzoyl ChloridePhenylboronic Acid----1.564[18]
Halo-aromaticPhenylboronic AcidPdCl₂(dppf)Na₂CO₃Toluene/Dioxane854-[19]

Oxidation of 3-Methyldiphenylmethane

Another synthetic route involves the oxidation of the benzylic methylene (B1212753) group of 3-methyldiphenylmethane to a carbonyl group.[20] This transformation is a fundamental C-H functionalization method.[20] Various oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective catalytic systems.[21][22][23]

General Workflow

General Experimental Workflow.
Experimental Considerations

Oxidizing Agents:

  • Strong Oxidants: Hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. These reagents are powerful but may lack selectivity and can cleave other alkyl groups from the aromatic ring.[22][23]

  • Catalytic Systems: More modern methods employ catalysts like CrO₃ with a terminal oxidant such as periodic acid, or systems using TEMPO with NaClO.[21] These often provide better yields and selectivity under milder conditions.[21]

  • DDQ: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is effective for oxidizing activated benzylic positions.[24]

General Protocol Outline:

  • Dissolve 3-methyldiphenylmethane in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Add the chosen oxidant or catalytic system.

  • Stir the reaction at the appropriate temperature (from room temperature to reflux) for the required time.

  • Upon completion, perform a suitable work-up procedure to quench any remaining oxidant and extract the product.

  • Purify the crude material using column chromatography or recrystallization.

Conclusion

The synthesis of this compound can be achieved through several reliable pathways, each with its own set of advantages and considerations. Friedel-Crafts acylation is a direct and traditional method, while the Grignard reaction offers a robust route for C-C bond formation. The Suzuki-Miyaura coupling provides a modern, versatile, and often milder alternative. Finally, the oxidation of a suitable precursor like 3-methyldiphenylmethane represents a C-H functionalization approach. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide provides the foundational information required for researchers to select and execute the most appropriate synthesis for their needs.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of 3-Methylbenzophenone, a valuable intermediate in various chemical and pharmaceutical applications. This document details the strategic selection of reactants to ensure the desired regioselectivity, provides detailed experimental protocols, and presents quantitative data for the synthesis.

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation is a fundamental and powerful method for the formation of carbon-carbon bonds in aromatic systems, enabling the synthesis of aryl ketones. However, when synthesizing substituted benzophenones, the regioselectivity of the reaction is a critical consideration. A direct Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride, while seemingly straightforward, is an inefficient route to this compound. The methyl group of toluene is an ortho-, para-directing activator, leading to a product mixture heavily favoring 4-methylbenzophenone (B132839) and 2-methylbenzophenone, with only a minimal amount of the desired 3-methyl (meta) isomer.

To overcome this challenge, a more strategic approach is employed: the Friedel-Crafts acylation of benzene (B151609) with m-toluoyl chloride. In this retro-synthetic approach, the methyl group is positioned on the acylating agent rather than the aromatic substrate. This ensures that the acylation of the unsubstituted benzene ring proceeds without directing group interference, yielding this compound as the sole regioisomeric product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of m-toluoyl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.

  • Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound. The aluminum chloride catalyst is regenerated in the process, although in practice, it becomes complexed with the ketone product and must be liberated during the work-up.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation m-Toluoyl_chloride m-Toluoyl Chloride Acylium_ion Acylium Ion m-Toluoyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Benzene Benzene Sigma_complex Sigma Complex (Arenium Ion) Benzene->Sigma_complex + Acylium Ion This compound This compound Sigma_complex->this compound + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Figure 1: Reaction mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the Friedel-Crafts acylation of benzene with m-toluoyl chloride.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
m-Toluoyl chlorideC₈H₇ClO154.60Acylating agent
BenzeneC₆H₆78.11Aromatic substrate, solvent
Aluminum chloride (anhydrous)AlCl₃133.34Lewis acid catalyst
Dichloromethane (anhydrous)CH₂Cl₂84.93Solvent
Hydrochloric acid (concentrated)HCl36.46For work-up
Sodium bicarbonate (saturated aq.)NaHCO₃84.01For washing
Anhydrous magnesium sulfateMgSO₄120.37Drying agent
IceH₂O18.02For quenching
Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide (B78521) solution to neutralize the evolved HCl gas) is assembled.

  • Catalyst Suspension: In a fume hood, the reaction flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The resulting suspension is cooled to 0-5 °C using an ice-water bath.

  • Reactant Addition: A solution of m-toluoyl chloride (1.0 equivalent) in anhydrous benzene (which also serves as the solvent) is added to the dropping funnel. This solution is then added dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride-ketone complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

G start Start setup Reaction Setup: - Flame-dried 3-neck flask - Stirrer, dropping funnel, condenser, gas trap start->setup catalyst Catalyst Suspension: - Add AlCl₃ and CH₂Cl₂ - Cool to 0-5 °C setup->catalyst addition Reactant Addition: - Add m-toluoyl chloride in benzene dropwise - Maintain 0-5 °C catalyst->addition reaction Reaction Progression: - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC addition->reaction workup Work-up and Quenching: - Pour into ice/conc. HCl reaction->workup extraction Extraction: - Separate organic layer - Extract aqueous layer with CH₂Cl₂ workup->extraction washing Washing: - Wash with H₂O, NaHCO₃ (aq.), brine extraction->washing drying Drying and Concentration: - Dry over MgSO₄ - Filter and evaporate solvent washing->drying purification Purification: - Vacuum distillation or column chromatography drying->purification product Pure this compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of benzene with m-toluoyl chloride.

ParameterValue/ConditionNotes
Stoichiometry
BenzeneExcess (serves as solvent)Ensures complete reaction of the acylating agent.
m-Toluoyl chloride1.0 equivalentLimiting reagent.
Aluminum chloride1.1 - 1.3 equivalentsA stoichiometric amount is required due to complexation with the product.
Reaction Conditions
Temperature0-5 °C (addition), then room temp.Low temperature during addition controls the exothermic reaction.
Reaction Time2-4 hours post-additionCan be optimized by monitoring with TLC.
Yield
Expected Yield80-95%Yields are typically high for this regioselective reaction.

Troubleshooting

Common issues encountered during the Friedel-Crafts acylation and their potential solutions are outlined below.

G start Low or No Product Yield moisture Moisture contamination? start->moisture catalyst Insufficient catalyst? start->catalyst reagents Reagent quality? start->reagents sol_moisture Solution: - Ensure all glassware is flame-dried. - Use anhydrous solvents and reagents. moisture->sol_moisture Yes sol_catalyst Solution: - Use at least 1.1 equivalents of AlCl₃. - Ensure AlCl₃ is fresh and not deactivated. catalyst->sol_catalyst Yes sol_reagents Solution: - Use freshly distilled m-toluoyl chloride. - Ensure benzene is of high purity. reagents->sol_reagents Yes

Figure 3: Troubleshooting guide for low product yield.

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of benzene with m-toluoyl chloride is a highly efficient and regioselective method. By carefully controlling the reaction conditions and employing rigorous purification techniques, this important chemical intermediate can be obtained in high yield and purity. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully perform this synthesis.

An In-depth Technical Guide to the Grignard Reaction for the Preparation of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylbenzophenone, a valuable building block in organic synthesis, via the Grignard reaction. This document details two primary synthetic pathways, including reaction mechanisms, step-by-step experimental protocols, and expected quantitative data. The information is intended to provide researchers and professionals in drug development and chemical synthesis with a robust framework for the successful preparation and purification of the target compound.

Introduction to the Grignard Reaction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes a Grignard reagent, typically an alkyl- or aryl-magnesium halide (R-Mg-X), which acts as a potent nucleophile.[2] The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of a carbonyl group, such as in aldehydes, ketones, esters, or acyl chlorides.[3] The reaction is highly valued for its efficiency in creating complex molecules from simpler precursors.

The synthesis of this compound via a Grignard reaction can be approached through two principal routes:

  • Route A: The reaction of phenylmagnesium bromide with 3-methylbenzoyl chloride.

  • Route B: The reaction of m-tolylmagnesium bromide with benzonitrile (B105546).

This guide will provide detailed protocols for both synthetic strategies. A critical aspect of a successful Grignard reaction is the strict maintenance of anhydrous (dry) conditions, as Grignard reagents are highly basic and will react with protic solvents like water, which would quench the reagent and prevent the desired reaction from occurring.[4]

Reaction Mechanisms and Pathways

The core of the Grignard reaction is the nucleophilic addition of the organomagnesium halide to an electrophilic carbonyl or nitrile carbon. The subsequent workup with aqueous acid protonates the intermediate to yield the final product.

Signaling Pathway for Grignard Reaction

The logical progression of the Grignard reaction can be visualized as a signaling pathway, from the formation of the Grignard reagent to the final product.

Grignard_Signaling_Pathway cluster_0 Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Product Formation ArylHalide Aryl Halide (e.g., Bromobenzene) Mg Magnesium Metal ArylHalide->Mg Anhydrous Ether Grignard Grignard Reagent (Aryl-Mg-Br) Mg->Grignard Electrophile Electrophile (e.g., 3-Methylbenzoyl Chloride) Grignard->Electrophile Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate Electrophile->Intermediate Acid Aqueous Acid (e.g., HCl) Intermediate->Acid Protonation Product This compound Acid->Product

Caption: Logical flow of the Grignard synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthetic routes to this compound. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to ensure anhydrous conditions.[5]

Route A: Phenylmagnesium Bromide and 3-Methylbenzoyl Chloride

This route involves the preparation of phenylmagnesium bromide, followed by its reaction with 3-methylbenzoyl chloride.

Experimental Workflow

experimental_workflow_A start Start prep_grignard Prepare Phenylmagnesium Bromide (Bromobenzene + Mg in Ether) start->prep_grignard react React with 3-Methylbenzoyl Chloride in Anhydrous Ether at 0°C prep_grignard->react quench Quench with Saturated NH4Cl (aq) react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous Na2SO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) filter_evap->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Workflow for Route A: Phenylmagnesium Bromide and 3-Methylbenzoyl Chloride.

Protocol:

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine to the flask to initiate the reaction.

    • In the dropping funnel, place a solution of bromobenzene (B47551) (1.0 eq) in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with 3-Methylbenzoyl Chloride:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.

    • Prepare a solution of 3-methylbenzoyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-methylbenzoyl chloride solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Route B: m-Tolylmagnesium Bromide and Benzonitrile

This alternative route involves the reaction of a Grignard reagent prepared from 3-bromotoluene (B146084) with benzonitrile. The intermediate imine is hydrolyzed during the acidic workup to yield the ketone.

Experimental Workflow

experimental_workflow_B start Start prep_grignard Prepare m-Tolylmagnesium Bromide (3-Bromotoluene + Mg in THF) start->prep_grignard react React with Benzonitrile in Anhydrous THF, Reflux prep_grignard->react quench Quench with Dilute HCl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with NaHCO3 and Brine extract->wash dry Dry with Anhydrous MgSO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify by Recrystallization (e.g., from Ethanol/Water) filter_evap->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Workflow for Route B: m-Tolylmagnesium Bromide and Benzonitrile.

Protocol:

  • Preparation of m-Tolylmagnesium Bromide:

    • Follow the procedure for the preparation of phenylmagnesium bromide, substituting 3-bromotoluene for bromobenzene and using anhydrous tetrahydrofuran (B95107) (THF) as the solvent.

  • Reaction with Benzonitrile:

    • To the freshly prepared m-tolylmagnesium bromide solution, add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add dilute hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization, for example, from an ethanol/water mixture.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents and Stoichiometry

ReagentRoute ARoute BMolar Mass ( g/mol )
Bromobenzene1.0 eq-157.01
3-Bromotoluene-1.0 eq171.04
Magnesium1.1 eq1.1 eq24.31
3-Methylbenzoyl Chloride1.0 eq-154.60
Benzonitrile-1.0 eq103.12
Diethyl EtherSolvent-74.12
Tetrahydrofuran (THF)-Solvent72.11

Table 2: Product Characterization and Expected Yield

PropertyExpected Value
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.25 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Approx. 315-320 °C
Expected Yield 40-60%
¹H NMR (CDCl₃, δ) ~7.8-7.2 (m, 9H, Ar-H), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃, δ) ~197 (C=O), ~138-128 (Ar-C), ~21 (CH₃)
IR (cm⁻¹) ~1660 (C=O stretch), ~3060 (Ar C-H stretch)

Conclusion

The Grignard reaction provides a reliable and effective method for the synthesis of this compound. Both the reaction of phenylmagnesium bromide with 3-methylbenzoyl chloride and the reaction of m-tolylmagnesium bromide with benzonitrile are viable synthetic routes. Success in this synthesis is highly dependent on the strict adherence to anhydrous reaction conditions to prevent the quenching of the highly reactive Grignard reagent. The protocols and data presented in this guide offer a solid foundation for the preparation and purification of this compound for applications in research and development.

References

Spectroscopic Profile of 3-Methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzophenone (CAS No. 643-65-2), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.78dAromatic Protons
7.62 - 7.51mAromatic Protons
7.37tAromatic Protons
7.32dAromatic Protons
2.40sMethyl Protons (-CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
196.9Carbonyl Carbon (C=O)
138.2Aromatic Carbon
137.9Aromatic Carbon
133.3Aromatic Carbon
130.4Aromatic Carbon
130.0Aromatic Carbon
129.1Aromatic Carbon
128.2Aromatic Carbon
127.4Aromatic Carbon
21.5Methyl Carbon (-CH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (Methyl)
~1660StrongC=O Carbonyl Stretch
~1600, 1580, 1450Medium-StrongAromatic C=C Bending
~1300MediumC-C Stretch
~930, 740, 700StrongAromatic C-H Bending (Out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy
λmax (nm)Molar Absorptivity (ε)Solvent
~252HighMethanol (B129727)
~340LowMethanol

Note: The UV-Vis data is based on typical values for benzophenone (B1666685) derivatives and may vary slightly based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire the spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Integrate all signals.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Process the FID with an exponential window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).

  • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

  • Fill one cuvette with the pure solvent to be used as a reference (blank).

  • Fill a second cuvette with the sample solution.

  • Place both cuvettes in the spectrophotometer.

  • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

  • Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Structural Elucidation (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group Identification (C=O, C-H, C=C) IR->IR_Data UV_Vis_Data Electronic Transition Analysis (π → π, n → π) UV_Vis->UV_Vis_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

3-Methylbenzophenone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylbenzophenone, a substituted aromatic ketone. The document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a photoinitiator. Experimental protocols and mechanistic pathways are presented to support research and development activities.

Chemical Identifiers and Physicochemical Properties

This compound, also known as (3-methylphenyl)-phenylmethanone, is a well-characterized organic compound. Its unique identity is established through various internationally recognized chemical identifiers.[1][2]

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
CAS Number 643-65-2
IUPAC Name (3-methylphenyl)-phenylmethanone
Molecular Formula C₁₄H₁₂O
Molecular Weight 196.25 g/mol
InChI InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3
InChIKey URBLVRAVOIVZFJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
PubChem CID 69511
EINECS No. 211-401-7

The physicochemical properties of this compound are crucial for its handling, application, and analysis. It is a liquid at room temperature and is largely insoluble in water but soluble in organic solvents.[4]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical Form Liquid[4]
Boiling Point 316 °C[3]
Density 1.093 g/cm³[3]
Flash Point >110 °C (>230 °F)[3]
Refractive Index 1.598[3]
Water Solubility Insoluble
Storage Temperature Room temperature, sealed in dry conditions[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). For the synthesis of this compound, benzene (B151609) can be acylated with 3-methylbenzoyl chloride.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a general experimental protocol adapted from established procedures for the synthesis of benzophenone (B1666685) derivatives.[1]

Materials:

  • Benzene

  • 3-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • In a separate beaker, prepare a solution of 3-methylbenzoyl chloride (1.0 equivalent) and benzene (1.0 equivalent) in dichloromethane.

  • Add the solution from the beaker dropwise to the aluminum chloride suspension at room temperature.

  • Stir the resulting mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Mechanism of Friedel-Crafts Acylation

The synthesis of this compound via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation acyl_chloride 3-Methylbenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ benzene Benzene alcl3 AlCl₃ alcl4 [AlCl₄]⁻ sigma_complex Arenium Ion (Sigma Complex) benzene->sigma_complex + Acylium Ion product This compound sigma_complex->product + [AlCl₄]⁻ hcl HCl alcl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J = 7.2 Hz, 2H), 7.62-7.54 (m, 3H), 7.45 (t, J = 7.6 Hz, 2H), 7.36 (d, J = 7.6 Hz, 1H), 7.33 (s, 1H), 2.38 (s, 3H).[3]
¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 138.2, 137.6, 137.3, 133.0, 132.4, 130.1, 129.7, 128.3, 128.2, 127.2, 21.4.[5]
Mass Spectrum Major peaks (m/z): 196 (M+), 119, 91, 77.[2]
IR Spectrum Key absorptions (cm⁻¹): ~1660 (C=O stretch), ~3060 (aromatic C-H stretch).[2]

Applications in Photochemistry

Benzophenones are widely recognized for their application as Type II photoinitiators in free-radical polymerization.[6] Upon absorption of UV radiation, this compound is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals that initiate the polymerization process.

Mechanism of Photoinitiation

The following diagram illustrates the general mechanism of a Type II photoinitiator like this compound.

Photoinitiation_Mechanism cluster_initiation Initiation cluster_propagation Propagation PI This compound (Ground State) PI_excited_singlet Excited Singlet State PI->PI_excited_singlet UV light (hν) PI_excited_triplet Excited Triplet State PI_excited_singlet->PI_excited_triplet Intersystem Crossing Synergist Synergist (e.g., Amine) Radicals Free Radicals PI_excited_triplet->Radicals + Synergist (H-abstraction) Polymer Propagating Polymer Chain Radicals->Polymer + Monomer Monomer Monomer Polymer->Polymer + Monomer(s)

Caption: General mechanism of Type II photoinitiation involving this compound.

Safety and Handling

This compound should be handled in accordance with good industrial hygiene and safety practices. It is advisable to avoid contact with skin and eyes and to use in a well-ventilated area.

Table 4: GHS Hazard Information [4]

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Toxicological Information

Specific toxicological studies on this compound are limited. However, studies on the parent compound, benzophenone, and other derivatives provide some insights. Benzophenone itself has been the subject of toxicology and carcinogenesis studies.[7] It is important to handle all chemical compounds with appropriate care until comprehensive toxicological data is available.

References

3-Methylbenzophenone safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety of 3-Methylbenzophenone

Introduction

This compound (CAS No. 643-65-2), also known as phenyl 3-tolyl ketone or 3-benzoyltoluene, is an aromatic ketone.[1][2] Its chemical structure consists of a benzoyl group attached to a toluene (B28343) molecule at the meta-position.[3] It is utilized in laboratory settings for chemical synthesis and is considered a pharmaceutical intermediate, for example, in the production of Ketoprofen.[1][3] This document provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

According to the information available, this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, some suppliers indicate potential hazards. One source classifies it under GHS with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] It is often handled with the precaution that its toxicological properties have not been fully investigated.[1][5]

Table 1: GHS Hazard Information

CategoryCodeStatement
Signal Word Warning
Hazard Statements H302Harmful if swallowed.[4]
H315Causes skin irritation.[4][6]
H319Causes serious eye irritation.[4][6]
H335May cause respiratory irritation.[4][6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

Physical and Chemical Properties

This compound is typically a light green or slightly yellow to greenish liquid at room temperature.[1][3]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C14H12O[1][2][5]
Molecular Weight 196.25 g/mol [1][2][5]
Physical State Liquid[1]
Appearance Light green / Clear slightly yellow to greenish[1][3]
Boiling Point 183 - 185 °C (361.4 - 365 °F) @ 16 mmHg[1]
Flash Point > 112 °C (> 233.6 °F)[1]
Melting Point No data available[1]
Solubility Insoluble in water, soluble in organic solvents.[3]
Specific Gravity No information available[1]
Vapor Pressure No information available[1]
Autoignition Temperature No information available[1]

Handling, Storage, and Personal Protection

Handling: Users should avoid contact with skin and eyes and refrain from breathing mists, vapors, or spray.[1] It is recommended to handle the substance in a well-ventilated area.[7][8] After handling, thorough washing of hands and face is necessary.[9]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9] Store away from incompatible materials such as strong oxidizing agents.[1][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles, such as those described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5][9]

  • Respiratory Protection: Under normal use conditions where adequate ventilation is present, no protective equipment is typically needed.[1][5] If vapors or mists are generated, a vapor respirator may be required.[9]

First Aid and Emergency Measures

In case of exposure, the following first aid measures should be taken. A logical workflow for responding to an exposure incident is detailed in the diagram below.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][10]
Ingestion Clean mouth with water. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1][6]

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// Edges exposure -> inhalation [label="Route"]; exposure -> skin [label="Route"]; exposure -> eye [label="Route"]; exposure -> ingestion [label="Route"];

inhalation -> inhalation_action; skin -> skin_action; eye -> eye_action; ingestion -> ingestion_action;

inhalation_action -> end_node; skin_action -> end_node; eye_action -> end_node; ingestion_action -> end_node; }

Caption: Emergency Response Workflow for this compound Exposure.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, and chemical foam are all suitable for extinguishing fires involving this compound.[1]

  • Unsuitable Extinguishing Media: No information available.[1]

  • Specific Hazards: Keep the product and empty containers away from heat and sources of ignition.[1] Thermal decomposition can lead to the release of irritating gases and vapors.[5]

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO2).[1][5]

  • Protective Equipment: As in any fire, firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1]

Stability and Reactivity

  • Reactivity: None known, based on available information.[5]

  • Chemical Stability: The substance is stable under normal conditions.[1][5]

  • Conditions to Avoid: Incompatible products.[1]

  • Incompatible Materials: Strong oxidizing agents.[1][9]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2).[1]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Toxicological and Ecological Information

Toxicological Information: There is a significant lack of specific quantitative toxicological data for this compound.

  • Acute Toxicity: No acute toxicity information is available for this product.[1][5] The toxicological properties have not been fully investigated.[1][5]

  • Skin Corrosion/Irritation: No data available.[5]

  • Serious Eye Damage/Irritation: No data available.[5]

  • Respiratory or Skin Sensitization: No information available.[1]

  • Germ Cell Mutagenicity: No information available.[1]

  • Carcinogenicity: There is no information available indicating that this material is a carcinogen.[1]

  • Reproductive Toxicity: No information available.[1]

  • STOT - Single Exposure: None known.[1]

  • STOT - Repeated Exposure: None known.[1]

  • Aspiration Hazard: No information available.[1]

Ecological Information: Information regarding the environmental impact of this compound is limited. It is advised not to let this chemical enter the environment.[1]

Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not provided in the available Safety Data Sheets. The generation of such data typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For instance:

  • Acute Oral Toxicity studies are often conducted following OECD Test Guideline 420, 423, or 425, which involve administering the substance to fasted animals and observing them for signs of toxicity and mortality.

  • Skin Irritation/Corrosion tests typically follow OECD Test Guideline 404, where the substance is applied to the skin of an animal and the resulting irritation is scored over a period of time.

  • Eye Irritation/Corrosion tests are guided by OECD Test Guideline 405, involving the application of the substance to an animal's eye to assess irritation or damage.

The absence of specific data in the SDSs for this compound suggests that such definitive studies may not have been conducted or published.

Disposal Considerations

Waste disposal should be carried out in accordance with local, regional, and national regulations. Chemical waste should be disposed of through a licensed waste disposal company. It is important to prevent the chemical from entering drains.[7][8]

Regulatory Information

This compound is not listed as a hazardous substance under CERCLA or SARA (40 CFR 355).[1] It is also not listed under California Proposition 65.[1] Specific state or local reporting requirements may apply to releases of this material.[1]

References

The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzophenones are a class of aromatic ketones that hold a pivotal role in a vast array of scientific disciplines, from fundamental photochemical research to the development of phototherapies and the assessment of drug-induced photosensitivity. Their unique ability to absorb ultraviolet (UV) radiation and transition into highly reactive excited states makes them both valuable tools and potential liabilities. This technical guide provides a comprehensive exploration of the core photochemical principles governing substituted benzophenones, detailing their excited-state dynamics, characteristic reactions, and the profound influence of molecular structure on their behavior. This document is intended to serve as a detailed resource, offering both theoretical insights and practical methodologies for professionals engaged in research, discovery, and development.

Core Photophysical Principles: The Journey from Light Absorption to Chemical Reactivity

The photochemical journey of a substituted benzophenone (B1666685) begins with the absorption of a photon, typically in the UV-A or UV-B region of the electromagnetic spectrum. This event elevates the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Benzophenones are characterized by an exceptionally efficient process known as intersystem crossing (ISC), where the molecule rapidly transitions from the short-lived S₁ state to a longer-lived triplet excited state (T₁). This high ISC quantum yield (Φ_ISC ≈ 1) is a cornerstone of benzophenone photochemistry, as the T₁ state is the primary photoactive species responsible for most of its chemical reactions.[1]

The nature of the lowest-lying singlet and triplet excited states is crucial in determining the subsequent photochemical pathways. For many benzophenones, the S₁ and T₁ states are of n,π* character, arising from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This n,π* triplet state has a diradical-like nature, with an electron-deficient oxygen atom, rendering it a potent hydrogen atom abstractor.

However, the electronic landscape can be significantly altered by substituents on the phenyl rings. Electron-donating groups can raise the energy of the n,π* state and lower the energy of a π,π* triplet state, which arises from the promotion of an electron within the aromatic system. In some cases, this can lead to an inversion of the excited states, with the π,π* state becoming the lowest triplet state. This change in the nature of the reactive triplet state has profound implications for the molecule's photochemical behavior, often reducing its hydrogen abstraction ability.

// Ground State S0 [label="S₀ (Ground State)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Singlet States S1 [label="S₁ (Excited Singlet State)", fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="S₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Triplet States T1 [label="T₁ (Excited Triplet State)", fillcolor="#F1F3F4", fontcolor="#202124"]; T2 [label="T₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Vertical alignment {rank=same; S2; T2;} {rank=same; S1; T1;}

// Edges S0 -> S1 [label="Absorption (UV Photon)", color="#4285F4", fontcolor="#4285F4"]; S1 -> S0 [label="Fluorescence", style=dashed, color="#34A853", fontcolor="#34A853"]; S1 -> S0 [label="Internal Conversion (IC)", style=dotted, color="#5F6368", fontcolor="#5F6368"]; S1 -> T1 [label="Intersystem Crossing (ISC)", color="#EA4335", fontcolor="#EA4335", style=bold]; T1 -> S0 [label="Phosphorescence", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; T1 -> S0 [label="Intersystem Crossing (ISC)", style=dotted, color="#5F6368", fontcolor="#5F6368"]; S1 -> S2 [style=invis]; T1 -> T2 [style=invis]; } caption: "Jablonski diagram for a typical benzophenone."

Quantitative Photophysical Data of Substituted Benzophenones

The photochemical behavior of substituted benzophenones can be quantified through several key parameters. The following tables summarize important photophysical data for a selection of para-substituted benzophenones, providing a basis for comparing the effects of different functional groups. It is important to note that these values can be highly dependent on the solvent and experimental conditions.

Table 1: Absorption Maxima, Molar Extinction Coefficients, and Singlet State Properties

Substituent (para-)Solventλ_max (nm)ε (M⁻¹cm⁻¹)Φ_f (Fluorescence Quantum Yield)τ_s (Singlet Lifetime, ps)
-H (Benzophenone)Acetonitrile335150< 0.015 - 16
-CH₃Cyclohexane340160--
-OCH₃Cyclohexane330190--
-FCyclohexane338155--
-ClCyclohexane342170--
-BrCyclohexane345180--
-CF₃Cyclohexane348140--

Table 2: Triplet State Properties

Substituent (para-)SolventΦ_ISC (Intersystem Crossing Quantum Yield)λ_p (nm)Φ_p (Phosphorescence Quantum Yield)τ_T (Triplet Lifetime, µs)
-H (Benzophenone)Acetonitrile~1.0450-10 - 20
-CH₃Benzene~1.0452-5.3
-OCH₃Benzene~1.0455-3.8
-FBenzene~1.0448-4.1
-ClBenzene~1.0453-2.5
-BrBenzene~1.0455-1.1
-CF₃Benzene~1.0--3.2

Key Photochemical Reaction: Photoreduction

One of the most characteristic reactions of benzophenones with an n,π* lowest triplet state is photoreduction, which occurs in the presence of a hydrogen donor, typically a secondary alcohol like isopropanol (B130326). The triplet benzophenone abstracts a hydrogen atom from the alcohol, forming a benzhydrol radical (ketyl radical) and an alcohol-derived radical. Two benzhydrol radicals then dimerize to form benzopinacol (B1666686), a solid product that often precipitates from the reaction mixture.

Photoreduction_Mechanism BP_S0 Benzophenone (S₀) BP_T1 Triplet Benzophenone (T₁) BP_S0->BP_T1 UV light (hν) Intersystem Crossing Ketyl_Radical Benzhydrol Radical BP_T1->Ketyl_Radical Hydrogen Abstraction Isopropanol Isopropanol Alcohol_Radical Isopropanol Radical Isopropanol->Alcohol_Radical Hydrogen Abstraction Benzopinacol Benzopinacol Ketyl_Radical->Benzopinacol Dimerization

Experimental Protocols

Photoreduction of a Substituted Benzophenone

Objective: To synthesize and isolate the benzopinacol derivative from a substituted benzophenone via photoreduction.

Materials:

  • Substituted benzophenone (e.g., 4-methylbenzophenone)

  • Isopropanol (spectroscopic grade)

  • Glacial acetic acid

  • Quartz reaction vessel or borosilicate glass test tubes

  • UV lamp (e.g., mercury vapor lamp, λ ≈ 350 nm) or exposure to direct sunlight

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solution Preparation: Dissolve a known amount of the substituted benzophenone (e.g., 2.0 g) in a suitable volume of isopropanol (e.g., 25 mL) in the reaction vessel. Gentle warming may be necessary to facilitate dissolution.

  • Acidification: Add one drop of glacial acetic acid to the solution. This prevents the formation of byproducts by quenching any basic impurities.

  • Deoxygenation (Optional but Recommended): For quantitative studies, purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state of the benzophenone. For qualitative preparations, tightly sealing the vessel is often sufficient.

  • Irradiation: Place the reaction vessel in front of the UV lamp or in direct sunlight. If using a lamp, ensure the setup is in a well-ventilated area or a photochemical reactor. Irradiate the solution with stirring. The reaction time can vary from several hours to several days depending on the substrate, concentration, and light source. The formation of a white precipitate (the benzopinacol) indicates the reaction is proceeding.

  • Isolation of Product: Once a significant amount of precipitate has formed, cool the reaction mixture in an ice bath for at least 30 minutes to maximize crystallization.

  • Filtration: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any unreacted benzophenone.

  • Drying and Characterization: Allow the crystals to air dry. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Transient Absorption Spectroscopy

Objective: To observe the triplet-triplet absorption of a substituted benzophenone and determine its lifetime.

Experimental Setup: A typical nanosecond transient absorption spectrometer consists of a pulsed laser for excitation (the "pump" beam, e.g., a Nd:YAG laser at 355 nm) and a continuous or pulsed lamp (e.g., a xenon arc lamp) as the "probe" beam. The pump and probe beams are crossed at the sample position. A monochromator and a fast detector (e.g., a photomultiplier tube) are used to measure the change in absorbance of the probe light at a specific wavelength as a function of time after the laser pulse.

TAS_Workflow Laser Pulsed Laser (Pump Beam) Sample Sample Cuvette Laser->Sample Lamp Xenon Lamp (Probe Beam) Lamp->Sample Detector Monochromator & Detector Sample->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Computer Data Analysis Oscilloscope->Computer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the substituted benzophenone in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength.

  • Deoxygenation: Thoroughly deoxygenate the sample solution by bubbling with an inert gas for at least 20 minutes. Oxygen is an efficient quencher of triplet states and its presence will significantly shorten the measured lifetime.

  • Data Acquisition:

    • Place the deoxygenated sample in the spectrometer.

    • Set the excitation wavelength of the pump laser.

    • Set the monochromator to the wavelength of the expected triplet-triplet absorption maximum (typically in the range of 520-540 nm for benzophenones).

    • Trigger the laser and the detection system simultaneously. The detector will measure the change in absorbance (ΔA) as a function of time.

    • Average multiple laser shots to improve the signal-to-noise ratio.

  • Data Analysis:

    • The decay of the transient absorption signal corresponds to the decay of the triplet state.

    • Plot the natural logarithm of ΔA versus time. For a first-order decay process, this should yield a straight line.

    • The slope of the line is the negative of the first-order rate constant (k) for the triplet decay.

    • The triplet lifetime (τ_T) is the reciprocal of the rate constant (τ_T = 1/k).

Implications in Drug Development: The Double-Edged Sword of Photosensitization

The very properties that make benzophenones useful as photoinitiators can become a liability in the context of drug development. A number of drugs containing a benzophenone or a similar diaryl ketone moiety are known to be photosensitizers.[4][5] Upon exposure to sunlight, these drugs can be excited to their triplet state and initiate photochemical reactions in the skin, leading to phototoxicity (a non-immunological inflammatory reaction) or photoallergy (an immune-mediated response).

The primary mechanisms of benzophenone-induced photosensitization involve:

  • Type I Reactions: The excited triplet state of the drug directly interacts with biological molecules (e.g., amino acids, fatty acids, or DNA) through hydrogen or electron transfer, generating reactive radicals that can cause cellular damage.[1]

  • Type II Reactions: The excited triplet state of the drug transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which is a potent oxidizing agent that can damage a wide range of biomolecules.

Photosensitization_Pathway Drug_S0 Drug (S₀) Drug_T1 Triplet Drug (T₁) Drug_S0->Drug_T1 UV light (hν) Intersystem Crossing Radicals Reactive Radicals Drug_T1->Radicals Type I: H/e⁻ Transfer Oxygen_1O2 ¹O₂ (Singlet Oxygen) Drug_T1->Oxygen_1O2 Type II: Energy Transfer Biomolecule Biomolecule (e.g., DNA, Protein) Oxygen_3O2 ³O₂ (Ground State) Damage Cellular Damage Radicals->Damage Oxygen_1O2->Damage

Understanding the photochemical behavior of substituted benzophenones is therefore critical for the development of safe and effective pharmaceuticals. By carefully considering the electronic and steric effects of substituents, medicinal chemists can design molecules with reduced photosensitizing potential. Furthermore, the principles of benzophenone photochemistry can be harnessed for therapeutic benefit, for example, in the design of photoactivatable drugs or in photodynamic therapy, where a photosensitizer is used to generate cytotoxic species in a targeted manner.

Conclusion

The photochemical behavior of substituted benzophenones is a rich and complex field with far-reaching implications. From the fundamental principles of light absorption and excited-state dynamics to the practical applications in synthesis and the critical considerations in drug safety, a thorough understanding of these processes is essential for researchers and professionals in the chemical and pharmaceutical sciences. The ability to predict and control the photochemical outcomes of these versatile molecules through judicious substitution will continue to drive innovation in a multitude of scientific and technological arenas.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-methylbenzophenone. The document details the theoretical and experimental approaches used to elucidate its three-dimensional geometry, including key structural parameters. Methodologies for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are presented to offer a complete picture for researchers in chemistry and drug development.

Molecular Structure

This compound, with the chemical formula C₁₄H₁₂O, is an aromatic ketone consisting of a benzoyl group attached to a toluene (B28343) moiety at the meta-position.[1][2] The presence of the two phenyl rings and the central carbonyl group dictates its fundamental conformational properties. The steric hindrance between the ortho-hydrogens on the two rings prevents the molecule from adopting a planar conformation, leading to a characteristic twisted or "propeller" shape. This non-planar structure is a key determinant of its chemical and physical properties.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number643-65-2[1][2]
Molecular FormulaC₁₄H₁₂O[1][2]
Molecular Weight196.25 g/mol [1]
IUPAC Name(3-methylphenyl)(phenyl)methanone[3]
SMILESCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2[4]

Conformational Analysis

The conformation of this compound is primarily defined by the dihedral angles between the planes of the two aromatic rings and the plane of the central carbonyl group. These angles are the result of a balance between steric repulsion of the ortho-hydrogens and the electronic effects of π-conjugation.

Due to the lack of specific published crystallographic or high-level computational data for this compound, the following table includes data for the parent compound, benzophenone (B1666685), and a closely related isomer, 4-methylbenzophenone, to provide a comparative context for its expected structural parameters. It is anticipated that the dihedral angles of this compound will be of a similar magnitude.

Table 2: Comparative Structural Parameters of Benzophenone and its Derivatives

CompoundMethodDihedral Angle (°C-C-C=O)Key Bond Lengths (Å)Key Bond Angles (°)Reference
BenzophenoneX-ray (α-form)Phenyl 1: ~33°, Phenyl 2: ~33°C=O: ~1.22, C-C(carbonyl): ~1.49C-C-C(carbonyl): ~120[5]
4-MethylbenzophenoneX-ray (α-form)Data not specifieda=5.70, b=13.89, c=14.08, β=95.18Space group: P2₁/c[6]
4-MethylbenzophenoneX-ray (β-form)Data not specifieda=9.12, c=11.28Space groups: P3₁ or P3₂[6]

Note: The dihedral angles for benzophenone itself can vary between different crystalline forms and in solution.

Experimental Protocols for Conformational Analysis

X-ray crystallography provides the most definitive method for determining the solid-state conformation of a molecule.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent such as methanol, ethanol, or a hexane/ether mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of atoms, which is invaluable for determining the solution-state conformation.

Protocol for 2D NOESY Analysis:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃). The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. Key parameters to optimize include the mixing time, which is crucial for observing NOE cross-peaks. A series of mixing times may be used to build up an NOE curve.

  • Spectral Analysis: The NOESY spectrum will show cross-peaks between protons that are close in space (typically < 5 Å). For this compound, correlations between the protons of the methyl group and specific protons on the unsubstituted phenyl ring can help to define the relative orientation of the two rings. The intensities of the cross-peaks are related to the inverse sixth power of the distance between the protons.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the gas-phase or solution-phase geometry of molecules and for calculating their structural and electronic properties.

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Analysis: From the optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be extracted.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis and Validation start Build 3D Structure of This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation Vibrational Frequencies extraction Extract Structural Data (Bond Lengths, Angles, Dihedrals) validation->extraction Validated Structure properties Calculate Electronic Properties (HOMO-LUMO, ESP) extraction->properties

Caption: Computational workflow for the conformational analysis of this compound using DFT.

Conclusion

References

An In-depth Technical Guide to 3-Methylbenzophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzophenone, a significant aromatic ketone with diverse applications in organic synthesis, polymer chemistry, and pharmaceutical development. The document covers the historical context of its synthesis, detailed physicochemical and spectroscopic properties, and step-by-step experimental protocols for its preparation. Furthermore, it elucidates its role as a photoinitiator and as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen (B1673614). Visual diagrams of key reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction and Historical Context

This compound, also known as phenyl m-tolyl ketone or 3-benzoyl toluene (B28343), is a derivative of benzophenone, a compound first synthesized in 1834.[3] The introduction of a methyl group at the meta position of one of the phenyl rings modifies its physical and chemical properties, influencing its applications. Today, this compound is recognized for its utility as a photoinitiator in UV curing processes and, perhaps more significantly, as a crucial starting material in the industrial synthesis of Ketoprofen.[4]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, and a summary of its key quantitative data is presented below for easy reference.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O[3]
Molecular Weight 196.24 g/mol [3]
Appearance White to off-white crystalline powder or clear liquid[4]
Melting Point 50 °C (approx.)[5]
Boiling Point 317 °C at 760 mmHg
Density 1.095 g/cm³ at 20 °C
Refractive Index 1.576
Solubility Insoluble in water; soluble in ethanol (B145695) and acetone.[4]
CAS Number 643-65-2[3]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.78d2HAromatic (ortho to C=O)
7.62 - 7.54m3HAromatic
7.45 - 7.32m4HAromatic
2.38s3HMethyl (CH₃) protons

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmAssignment
196.8Carbonyl (C=O)
138.3, 137.6, 137.0Aromatic (quat.)
134.7, 132.4, 130.1Aromatic (CH)
129.9, 128.4, 128.3Aromatic (CH)
127.0Aromatic (CH)
21.3Methyl (CH₃)

(Solvent: CDCl₃, Frequency: 100 MHz)

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3020MediumAromatic C-H stretch
2920WeakAliphatic C-H stretch (CH₃)
1665 Strong C=O stretch (ketone)
1600 - 1450MediumAromatic C=C stretch

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being the most common. A Grignard reaction offers an alternative route.

Friedel-Crafts Acylation of Toluene with Benzoyl Chloride

This is the most direct and widely used industrial method for preparing this compound.

Reaction Scheme:

C₇H₈ (Toluene) + C₇H₅ClO (Benzoyl Chloride) --(AlCl₃)--> C₁₄H₁₂O (this compound) + HCl

Experimental Procedure:

  • Reaction Setup: A dry 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is protected from atmospheric moisture with a calcium chloride guard tube.

  • Reagent Charging: Anhydrous aluminum chloride (10.0 g, 75 mmol) is added to the flask, followed by 100 mL of dry toluene. The mixture is stirred and cooled in an ice bath.

  • Addition of Benzoyl Chloride: Benzoyl chloride (7.12 g, 50 mmol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for an additional 3 hours.[5] The evolution of HCl gas indicates the progress of the reaction.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of toluene or another suitable organic solvent.

  • Washing and Drying: The combined organic layers are washed with a 5% sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation (b.p. 180-200 °C at 10-15 mmHg) to yield this compound.[5]

Grignard Reaction of m-Tolylmagnesium Bromide with Benzonitrile (B105546)

This method provides an alternative route to this compound.

Reaction Scheme:

  • C₇H₇Br (m-Bromotoluene) + Mg --(dry ether)--> C₇H₇MgBr (m-Tolylmagnesium bromide)

  • C₇H₇MgBr + C₇H₅N (Benzonitrile) --> Intermediate

  • Intermediate + H₃O⁺ --> C₁₄H₁₂O (this compound)

Experimental Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, magnesium turnings (2.43 g, 100 mmol) are placed. A solution of m-bromotoluene (17.1 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Benzonitrile: The Grignard reagent is cooled in an ice bath. A solution of benzonitrile (10.3 g, 100 mmol) in 30 mL of anhydrous diethyl ether is added dropwise. The reaction is stirred for 2 hours at room temperature.

  • Hydrolysis: The reaction mixture is carefully poured into a beaker containing ice and 100 mL of 2M hydrochloric acid to hydrolyze the intermediate imine.

  • Work-up and Purification: The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation or column chromatography.

Signaling Pathways and Experimental Workflows

Photochemical Mechanism of this compound as a Photoinitiator

This compound, like its parent compound, functions as a Type II photoinitiator. Upon absorption of UV radiation, it undergoes intersystem crossing to an excited triplet state. This triplet state is a diradical and can abstract a hydrogen atom from a suitable donor (e.g., an amine co-initiator) to generate free radicals, which then initiate polymerization.[1]

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation, followed by purification.

G cluster_1 Synthesis and Purification Workflow Start Start: Reagents (Toluene, Benzoyl Chloride, AlCl₃) Reaction Friedel-Crafts Acylation Start->Reaction Workup Aqueous Work-up (HCl/Ice) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Product Pure this compound Purification->Product G cluster_2 Ketoprofen Synthesis Pathway Start This compound Bromination Bromination Start->Bromination Intermediate1 3-(Bromomethyl)benzophenone Bromination->Intermediate1 Cyanation Cyanation (NaCN) Intermediate1->Cyanation Intermediate2 3-(Cyanomethyl)benzophenone Cyanation->Intermediate2 Alkylation Alkylation (CH₃I) Intermediate2->Alkylation Intermediate3 2-(3-Benzoylphenyl)propionitrile Alkylation->Intermediate3 Hydrolysis Acidic Hydrolysis Intermediate3->Hydrolysis Product Ketoprofen Hydrolysis->Product

References

Methodological & Application

Application Notes and Protocols for 3-Methylbenzophenone as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methylbenzophenone is a Type II photoinitiator used in free-radical photopolymerization. Upon exposure to ultraviolet (UV) light, it initiates the rapid curing of liquid monomer formulations to form solid polymers. This process is fundamental in a variety of applications, including the manufacturing of coatings, adhesives, inks, and for the fabrication of biomedical devices. As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like an amine, to efficiently generate the free radicals necessary for polymerization. These application notes provide a comprehensive overview of its use, including protocols for evaluating its performance in various formulations. While specific quantitative data for this compound is not extensively available in published literature, representative data from closely related benzophenone (B1666685) derivatives are presented to provide a comparative context.

Mechanism of Action

The photopolymerization process initiated by this compound follows the established mechanism for Type II photoinitiators. This process can be broken down into the following key steps:

  • Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state to an excited singlet state.

  • Intersystem Crossing: The excited singlet state rapidly converts to a more stable and longer-lived triplet state.

  • Hydrogen Abstraction: In its excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine).

  • Radical Formation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from this compound and an amine radical. The amine radical is typically the more reactive species that goes on to initiate the polymerization of monomers.[1]

  • Polymerization: The generated free radicals attack the double bonds of monomers and oligomers, initiating a chain reaction that leads to the formation of a highly cross-linked polymer network, resulting in the cured material.[1]

G cluster_0 Photoinitiation Process 3-MBP_ground This compound (Ground State) 3-MBP_singlet Excited Singlet State 3-MBP_ground->3-MBP_singlet UV Light (hν) 3-MBP_triplet Excited Triplet State 3-MBP_singlet->3-MBP_triplet Intersystem Crossing Radicals Ketyl & Amine Radicals 3-MBP_triplet->Radicals Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Co_initiator->Radicals Polymerization Polymerization of Monomers Radicals->Polymerization

Photoinitiation mechanism of this compound.

Applications

This compound and its derivatives are valuable in a range of UV curing applications.[1] Their effectiveness makes them suitable for:

  • Coatings: Providing durable and protective finishes.

  • Inks: For rapid drying in printing processes.

  • Adhesives: Enabling on-demand curing for bonding applications.

  • Biomedical Devices: Used in the fabrication of hydrogels and other biocompatible materials.[2]

  • 3D Printing: Facilitating layer-by-layer fabrication of complex structures.[3][4]

Quantitative Data

The following tables summarize typical performance data for benzophenone-based photoinitiator systems in acrylate (B77674) polymerization. Note that this data is for closely related derivatives and serves as a reference for the expected performance of this compound.

Table 1: Performance of Benzophenone Derivatives in Acrylate Polymerization

Photoinitiator System Monomer Light Intensity (mW/cm²) Polymerization Rate (Rp) (s⁻¹) Final Conversion (%)
Benzophenone / Triethanolamine TMPTA 50 Data not available Data not available
4-Methylbenzophenone / Amine Acrylate Blend Not specified Data not available Data not available

| 3-Acetylbenzophenone / Triethanolamine | TMPTA | Not specified | Data not available | Data not available |

Note: Specific quantitative data for this compound was not available in the searched literature. The data for related compounds illustrates typical performance metrics.[5]

Table 2: Mechanical Properties of Photopolymerized Hydrogels

Hydrogel Composition Photoinitiator System Storage Modulus (G') (kPa) Compressive Strength (MPa)
PEGDA 3-Acetylbenzophenone / NVP Data not available Data not available
Bovine Serum Albumin Ruthenium-based 3.93 ± 0.29 0.093

| Bovine Serum Albumin with 4M Urea | Ruthenium-based | 30.05 ± 1.12 | 0.143 |

Note: This table illustrates the tunable mechanical properties of photopolymerized hydrogels. Specific data for hydrogels synthesized with this compound was not available. The provided data for a different system shows the range of mechanical properties that can be achieved.[5]

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: UV Curing of an Acrylate Formulation

This protocol outlines a general procedure for the UV curing of an acrylate-based coating.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., Triethanolamine)

  • Substrate (e.g., glass slide or metal panel)

  • UV curing lamp (e.g., medium-pressure mercury lamp or UV LED)

  • Real-Time FTIR Spectrometer (for monitoring conversion)

Procedure:

  • Formulation Preparation: Prepare the photocurable formulation by dissolving this compound (e.g., 2 wt%) and the co-initiator (e.g., 5 wt%) in the acrylate monomer. Ensure complete dissolution by gentle stirring.

  • Coating Application: Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve a desired thickness (e.g., 25 µm).

  • UV Curing: Place the coated substrate under the UV lamp. Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity.

  • Curing Analysis: Monitor the disappearance of the acrylate C=C bond (e.g., at ~1635 cm⁻¹) using a Real-Time FTIR Spectrometer to determine the rate of polymerization and final monomer conversion.

G cluster_1 Experimental Workflow: UV Curing A Formulation Preparation (Monomer, 3-MBP, Co-initiator) B Coating Application (e.g., Spin Coating) A->B C UV Exposure (UV Lamp) B->C D Cured Polymer Film C->D E Analysis (e.g., FTIR, Mechanical Testing) D->E

Workflow for UV curing of an acrylate formulation.

Protocol 2: Synthesis of Photopolymerized Hydrogels

This protocol describes the fabrication of hydrogels using photopolymerization.

Materials:

  • Hydrogel precursor (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

  • Phosphate-buffered saline (PBS)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., N-Vinylpyrrolidone, NVP)

  • Molds (e.g., PDMS)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: Prepare the hydrogel precursor solution by dissolving the desired concentration of PEGDA (e.g., 30 wt%) in PBS. Add this compound (e.g., 0.5 wt%) and a co-initiator like NVP (e.g., 1 wt%) to the solution. Mix until all components are fully dissolved.[5]

  • Molding: Pipette the precursor solution into the molds.

  • Photopolymerization: Expose the molds to UV light (365 nm) for a sufficient duration (e.g., 5-10 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.[5]

  • Hydrogel Characterization: After polymerization, carefully remove the hydrogels from the molds. The swelling behavior and mechanical properties (e.g., storage modulus, compressive strength) can then be characterized.

Drug Development Applications

In the context of drug development, photopolymerization initiated by compounds like this compound is crucial for creating drug delivery systems.[6][7] Polymers can be designed to form nanoparticles, hydrogels, or other matrices that encapsulate therapeutic agents.[6][8] The controlled release of drugs can be achieved by tailoring the polymer network density and degradation characteristics. The use of UV light allows for spatial and temporal control over the polymerization process, which is advantageous for creating complex drug delivery devices.[6]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All procedures involving UV radiation should be conducted in a shielded environment to prevent exposure to skin and eyes.

References

Application Notes and Protocols for 3-Methylbenzophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone is a versatile aromatic ketone that serves as a valuable building block and reactant in a variety of organic synthesis reactions. Its substituted benzophenone (B1666685) scaffold is a key structural motif in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in several key organic synthesis reactions, including its synthesis via Friedel-Crafts acylation, and its application in Wittig reactions, Grignard reactions, and as a photosensitizer.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Data
Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield
TolueneBenzoyl ChlorideAlCl₃Dichloromethane (B109758)2-4 hours0°C to rtHigh
Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

  • Cool the suspension in an ice bath with continuous stirring.

  • In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system to yield pure this compound.

Friedel_Crafts_Acylation Toluene Toluene Methylbenzophenone This compound Toluene->Methylbenzophenone Electrophilic Aromatic Substitution BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Intermediate BenzoylChloride->AcyliumIon Activation AlCl3 AlCl₃ (catalyst) AlCl3->AcyliumIon AcyliumIon->Methylbenzophenone Attack by Toluene

Synthesis of this compound via Friedel-Crafts Acylation.

Applications in Carbonyl Group Transformations

The carbonyl group of this compound is a key functional handle for various transformations, enabling the synthesis of more complex molecules.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting ketones into alkenes. This compound can be reacted with a phosphonium (B103445) ylide to generate a substituted alkene, specifically a 1,1-diarylalkene derivative.[1][2]

KetoneWittig ReagentBaseSolventProduct
This compoundMethyltriphenylphosphonium (B96628) bromiden-ButyllithiumTHF1-(m-Tolyl)-1-phenylethene

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Round-bottom flask

  • Syringe

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.

  • Suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add the this compound solution to the ylide solution dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, containing the desired alkene and triphenylphosphine (B44618) oxide, can be purified by column chromatography.

Wittig_Reaction Methylbenzophenone This compound Alkene 1-(m-Tolyl)-1-phenylethene Methylbenzophenone->Alkene Nucleophilic Attack Ylide Phosphonium Ylide Ylide->Alkene TPO Triphenylphosphine Oxide

Wittig olefination of this compound.

Grignard Reaction: Tertiary Alcohol Synthesis

The Grignard reaction provides a route to synthesize tertiary alcohols from ketones. This compound can react with a Grignard reagent, such as methylmagnesium bromide, to form a tertiary alcohol.[3][4]

KetoneGrignard ReagentSolventProduct
This compoundMethylmagnesium bromideAnhydrous Diethyl Ether1-(3-Methylphenyl)-1-phenylethanol

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Anhydrous diethyl ether

  • Methyl bromide (or a solution of methylmagnesium bromide in ether)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Drying tube (CaCl₂)

Procedure:

  • Ensure all glassware is oven-dried. Set up a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Place magnesium turnings (1.2 equivalents) in the flask. If the magnesium is not highly reactive, a small crystal of iodine can be added.

  • Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Add the this compound solution dropwise to the Grignard reagent with stirring.

  • After the addition, stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Grignard_Reaction Methylbenzophenone This compound Alkoxide Alkoxide Intermediate Methylbenzophenone->Alkoxide Nucleophilic Addition GrignardReagent Methylmagnesium Bromide GrignardReagent->Alkoxide TertiaryAlcohol 1-(3-Methylphenyl)- 1-phenylethanol Alkoxide->TertiaryAlcohol Acidic Workup

Grignard reaction with this compound.

Application as a Photosensitizer

Benzophenone and its derivatives are well-known photosensitizers in organic chemistry.[5][6] Upon absorption of UV light, they can be excited to a triplet state and then transfer this energy to other molecules, initiating photochemical reactions. One such application is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548).[7][8]

Paternò-Büchi Reaction
  • Reaction Setup: In a quartz reaction vessel, dissolve this compound and an excess of the desired alkene in a suitable solvent (e.g., benzene, acetonitrile).

  • Degassing: Thoroughly degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the stirred solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting oxetane product by column chromatography.

Paterno_Buchi_Reaction Methylbenzophenone This compound (S₀) ExcitedSinglet Excited Singlet (S₁) Methylbenzophenone->ExcitedSinglet UV light (hν) ExcitedTriplet Excited Triplet (T₁) ExcitedSinglet->ExcitedTriplet Intersystem Crossing Biradical 1,4-Biradical Intermediate ExcitedTriplet->Biradical Addition to Alkene Alkene Alkene Alkene->Biradical Oxetane Oxetane Biradical->Oxetane Ring Closure

References

Applications of 3-Methylbenzophenone and its Analogs in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone (B1666685) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] While 3-Methylbenzophenone itself is not extensively documented for direct therapeutic applications, it serves as a valuable building block and a subject of photochemical studies.[4] Its derivatives and the broader class of benzophenones, however, exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5] This document provides detailed application notes and protocols related to this compound and its analogs, with a focus on their role in drug discovery and development.

Application Notes

Intermediate in the Synthesis of Tolcapone

A significant application of a close derivative of this compound is in the synthesis of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease. Specifically, 3-Methoxy-4'-methylbenzophenone is a key precursor to 4-hydroxy-3-methoxy-4'-methylbenzophenone, a direct intermediate in the synthesis of Tolcapone.[6] The benzophenone core provides the necessary structural framework for the molecule's interaction with the COMT enzyme.

Scaffold for Anticancer Drug Discovery

The benzophenone skeleton is a common motif in the design of novel anticancer agents.[2][7] Researchers have synthesized and screened libraries of benzophenone derivatives that exhibit cytotoxic activity against various cancer cell lines.[8][9] The versatility of the benzophenone structure allows for the introduction of various substituents on its aryl rings, enabling the modulation of biological activity and pharmacokinetic properties.[5]

Photosensitizers in Photochemistry

Benzophenones, including this compound, are well-known photosensitizers.[10] Upon absorption of UV light, they can be excited to a triplet state, which can then initiate photochemical reactions.[10][11] This property is of interest in medicinal chemistry for applications such as photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species to kill cancer cells upon light irradiation.[12][13] The photochemical reactions of this compound and its derivatives, such as photoreduction and hydrogen abstraction, have been studied to understand their potential in such applications.[14]

Quantitative Data

The following table summarizes the in vitro anticancer activity of various benzophenone derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 1HL-60 (Leukemia)0.48[8]
Derivative 1A-549 (Lung)0.82[8]
Derivative 1SMMC-7721 (Hepatocarcinoma)0.26[8]
Derivative 1SW480 (Colon)0.99[8]
Derivative 2SW480 (Colon)13.56[8]
Derivative 3MDA-MB-231 (Breast)3.77[8]
Derivative 3SW480 (Colon)7.61[8]
Derivative 4MDA-MB-231 (Breast)19.02[8]
Derivative 6MDA-MB-231 (Breast)11.63[8]
Derivative 6SW480 (Colon)29.07[8]
Derivative 8A-549 (Lung)3.92[8]
Derivative 8SMMC-7721 (Hepatocarcinoma)1.02[8]
Derivative 8MDA-MB-231 (Breast)6.13[8]
Derivative 9A-549 (Lung)4.61[8]
Derivative 9SMMC-7721 (Hepatocarcinoma)0.80[8]
Derivative 9MDA-MB-231 (Breast)5.65[8]
Substituted 2-hydroxybenzophenonesPC3 (Prostate)12.09 - 26.49[9]
Substituted 2-hydroxybenzophenonesMDA-MB-231 (Breast)12.09 - 26.49[9]
Substituted 2-hydroxybenzophenonesT47-D (Breast)12.09 - 26.49[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Tolcapone via a Benzophenone Intermediate

This protocol describes a one-pot synthesis of Tolcapone starting from 1,2-dimethoxybenzene (B1683551) and p-methyl benzoyl chloride, which forms the key 4-hydroxy-3-methoxy-4'-methylbenzophenone intermediate in situ.[1][6]

Materials:

Procedure:

  • Dissolve 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in DCM (10 ml) and cool to 0-5°C.

  • Add p-methyl benzoyl chloride (2.22 g, 14.4 mmol) dropwise over 10 minutes.

  • Add aluminum chloride (4.32 g, 32.4 mmol) in DCM (10 ml) and stir for 1 hour at 0-5°C.

  • Allow the reaction to warm to 28°C and stir for 8 hours, monitoring by TLC.

  • Upon completion, wash the organic layer with water (10 ml) and concentrate to obtain the crude 4-hydroxy-3-methoxy-4'-methylbenzophenone intermediate.

  • To the residue, add acetone (10 ml), melamine nitrate (1.77 g, 9.3 mmol), and PTSA (0.024 g, 0.14 mmol) at 25-30°C.

  • Heat the mixture to 40°C and stir for 12 hours, monitoring by TLC.

  • Concentrate the acetone to get the nitrated intermediate.

  • To the residue, add Toluene (10 ml) and 48% HBr in Acetic Acid (2 ml) and heat to 100°C for 3 hours.

  • Cool the reaction to 25-30°C and add Chloroform (10 ml). Stir for 30 minutes at 0-5°C.

  • Filter the product, dry at 40-45°C under vacuum to yield pure Tolcapone.[6]

Protocol 2: General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general workflow for screening benzophenone derivatives for their cytotoxic effects on cancer cell lines using the MTT assay.[15][16]

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • Benzophenone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Tolcapone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_intermediate Key Intermediate cluster_reaction2 Nitration cluster_nitro_intermediate Nitrated Intermediate cluster_reaction3 Demethylation cluster_final Final Product 1_2_dimethoxybenzene 1,2-Dimethoxybenzene acylation AlCl3, DCM 1_2_dimethoxybenzene->acylation p_methyl_benzoyl_chloride p-Methyl Benzoyl Chloride p_methyl_benzoyl_chloride->acylation benzophenone_intermediate 4-Hydroxy-3-methoxy- 4'-methylbenzophenone acylation->benzophenone_intermediate nitration Melamine Nitrate, PTSA benzophenone_intermediate->nitration nitro_intermediate 4-Hydroxy-3-methoxy-5-nitro- 4'-methylbenzophenone nitration->nitro_intermediate demethylation HBr/AcOH nitro_intermediate->demethylation Tolcapone Tolcapone demethylation->Tolcapone Anticancer_Screening_Workflow start Start: Synthesize Benzophenone Derivative Library cell_culture 1. Cell Culture (Select Cancer Cell Lines) start->cell_culture cell_plating 2. Cell Plating (96-well plates) cell_culture->cell_plating compound_treatment 3. Compound Treatment (Serial Dilutions) cell_plating->compound_treatment incubation 4. Incubation (24-72 hours) compound_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis 6. Data Analysis (Calculate IC50) viability_assay->data_analysis hit_identification 7. Hit Identification (Potent Compounds) data_analysis->hit_identification further_studies Lead Optimization & Further Studies hit_identification->further_studies

References

Application Notes and Protocols: 3-Methylbenzophenone as a UV Absorber in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methylbenzophenone as a UV absorber in material science, with a focus on its application in protecting polymeric materials from UV degradation. Detailed protocols for incorporation and performance evaluation are provided to guide researchers in their experimental design.

Introduction to this compound as a UV Absorber

This compound is a substituted benzophenone (B1666685) derivative that functions as an effective ultraviolet (UV) light absorber. Its molecular structure allows for the absorption of harmful UV radiation, which is then dissipated as thermal energy, thereby protecting materials from the degradative effects of sunlight.[1] Exposure to UV radiation can lead to the photooxidative degradation of polymers, resulting in undesirable changes such as discoloration, cracking, and loss of mechanical strength.[1] The incorporation of UV absorbers like this compound is a critical strategy to enhance the durability and lifespan of polymeric materials used in outdoor applications.

The photostabilization mechanism of benzophenones involves the absorption of UV photons, which excites the molecule to a singlet state. Through a process called intersystem crossing, it transitions to a triplet state. This excited triplet state then returns to the ground state by dissipating the absorbed energy as heat, preventing the energy from initiating degradation reactions within the polymer matrix.

Quantitative Data

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Phenyl m-tolyl ketone, 3-BenzoyltolueneN/A
CAS Number 643-65-2N/A
Molecular Formula C₁₄H₁₂ON/A
Molecular Weight 196.24 g/mol N/A
Theoretical UV Absorption Range Similar to benzophenone, primarily in the UVA and UVB regions.Theoretical
Typical Loading Concentration in Polyolefins 0.2 - 1.0% by weight[2]

Note: The UV absorption spectrum for this compound is based on theoretical models. Experimental determination is recommended for precise characterization.

Mechanism of UV Absorption and Photostabilization

The photostabilization mechanism of this compound within a polymer matrix is a cyclic process that effectively converts high-energy UV radiation into harmless thermal energy.

UV_Absorption_Mechanism cluster_ground Ground State cluster_excited Excited States Ground_State This compound (S₀) Singlet_State Excited Singlet State (S₁) Ground_State->Singlet_State Excitation Triplet_State Excited Triplet State (T₁) Singlet_State->Triplet_State Intersystem Crossing Triplet_State->Ground_State Non-radiative Decay Heat Heat Triplet_State->Heat UV_Photon UV Photon (hν) UV_Photon->Ground_State Absorption

Caption: Mechanism of UV energy dissipation by this compound.

Experimental Protocols

The following protocols provide a framework for incorporating this compound into a polymer matrix and evaluating its performance as a UV absorber. Polyethylene (B3416737) is used as a representative polymer.

Protocol for Incorporation of this compound into Polyethylene Film

This protocol describes the preparation of polyethylene films containing this compound using a melt blending and film blowing process.

Materials and Equipment:

  • Low-density polyethylene (LDPE) or High-density polyethylene (HDPE) pellets

  • This compound powder

  • Twin-screw extruder with a film blowing die

  • Precision balance

  • Mixing container

Procedure:

  • Drying: Dry the polyethylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Premixing:

    • Weigh the required amount of polyethylene pellets and this compound powder to achieve the desired loading concentration (e.g., 0.5% w/w).

    • Thoroughly mix the polymer pellets and the UV absorber powder in a container to ensure a homogeneous blend.

  • Melt Blending and Film Extrusion:

    • Set the temperature profile of the twin-screw extruder suitable for the chosen polyethylene type (e.g., for LDPE: 160°C - 180°C from feed zone to die).

    • Feed the premixed material into the extruder.

    • The molten polymer blend is then extruded through the film blowing die to produce a thin film.

    • Control the take-up speed and air pressure to achieve the desired film thickness (e.g., 50 µm).

  • Control Sample: Prepare a control film using the same procedure but without the addition of this compound.

  • Sample Labeling and Storage: Label all prepared films and store them in a dark, dry place before testing.

Incorporation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Dry_PE Dry Polyethylene Pellets Weigh Weigh PE and this compound Dry_PE->Weigh Mix Premix PE and UV Absorber Weigh->Mix Extrude Melt Blend in Twin-Screw Extruder Mix->Extrude Blow_Film Blown Film Extrusion Extrude->Blow_Film PE_Film Polyethylene Film with UV Absorber Blow_Film->PE_Film Control_Film Control Polyethylene Film Blow_Film->Control_Film (without UV absorber)

Caption: Workflow for incorporating this compound into polyethylene film.

Protocol for Accelerated Weathering and Performance Evaluation

This protocol outlines the procedure for subjecting the prepared polymer films to accelerated UV weathering and evaluating the performance of this compound as a photostabilizer. The protocol is based on the principles of ASTM D4329.[2][3][4][5]

Materials and Equipment:

  • Fluorescent UV accelerated weathering chamber (QUV tester) with UVA-340 lamps

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

  • Universal Testing Machine for tensile testing

  • Prepared polyethylene films (with and without this compound)

Procedure:

  • Sample Preparation for Weathering:

    • Cut the polymer films into appropriate sizes for the weathering chamber sample holders.

    • Prepare at least three replicate specimens for each material (control and with UV absorber) for each time point of evaluation.

  • Accelerated Weathering:

    • Mount the film samples in the weathering chamber.

    • Set the exposure conditions according to ASTM D4329, for example:

      • UV Cycle: 8 hours of UV irradiation at 60°C using UVA-340 lamps.

      • Condensation Cycle: 4 hours of condensation at 50°C in the dark.

    • Expose the samples for predetermined time intervals (e.g., 100, 200, 500, 1000 hours).

  • Performance Evaluation: At each time interval, remove a set of samples and evaluate the following properties:

    a) Chemical Degradation (FTIR Analysis):

    • Record the FTIR spectrum of each film sample using an ATR accessory.

    • Calculate the Carbonyl Index (CI) as a measure of photo-oxidation. The CI is the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak that does not change during degradation (e.g., the C-H bending vibration around 1465 cm⁻¹).[4][5][6][7]

    • An increase in the Carbonyl Index indicates a higher degree of degradation.

    b) Mechanical Properties (Tensile Testing):

    • Conduct tensile tests on the weathered films according to ASTM D882.[8][9][10][11][12]

    • Cut the films into dumbbell-shaped specimens of standard dimensions.

    • Measure the tensile strength and elongation at break.

    • A smaller decrease in tensile strength and elongation at break for the samples containing this compound compared to the control indicates effective photostabilization.

Evaluation_Workflow cluster_weathering Accelerated Weathering (ASTM D4329) cluster_analysis Performance Analysis Prepare_Samples Prepare Film Samples QUV_Test Expose in QUV Chamber Prepare_Samples->QUV_Test Time_Intervals Remove Samples at Intervals QUV_Test->Time_Intervals FTIR FTIR Spectroscopy Time_Intervals->FTIR Tensile Tensile Testing (ASTM D882) Time_Intervals->Tensile CI_Calc Calculate Carbonyl Index FTIR->CI_Calc Mech_Prop Determine Tensile Strength & Elongation Tensile->Mech_Prop

Caption: Workflow for accelerated weathering and performance evaluation.

Data Interpretation and Expected Results

By comparing the data from the polymer films with and without this compound, the effectiveness of the UV absorber can be quantified.

  • Carbonyl Index: It is expected that the carbonyl index of the control film will increase significantly with increasing exposure time, indicating substantial photo-oxidation. The film containing this compound should exhibit a much slower rate of increase in the carbonyl index.

  • Mechanical Properties: The tensile strength and elongation at break of the control film are expected to decrease rapidly upon UV exposure. The film stabilized with this compound should retain a higher percentage of its initial mechanical properties for a longer duration.

The data can be presented in graphs plotting the carbonyl index and the percentage retention of mechanical properties as a function of UV exposure time for both the control and the stabilized samples.

Conclusion

This compound is a promising UV absorber for the photostabilization of polymeric materials. The protocols outlined in these application notes provide a standardized approach for its incorporation and performance evaluation. By following these methodologies, researchers can obtain reliable and comparable data on the effectiveness of this compound in preventing UV degradation, thereby contributing to the development of more durable and long-lasting materials for various applications.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-methylbenzophenone, a valuable intermediate in organic synthesis. The primary method detailed is the Friedel-Crafts acylation of benzene (B151609) with m-toluoyl chloride, which offers high regioselectivity for the desired meta-substituted product. An alternative pathway involving the acylation of toluene (B28343) with benzoyl chloride is also discussed, with a focus on the separation of the resulting isomeric mixture. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory execution.

Introduction

Benzophenone and its derivatives are fundamental structural motifs in a wide array of organic compounds, with applications ranging from photoinitiators in polymer chemistry to key intermediates in the synthesis of pharmaceuticals. The targeted synthesis of specific isomers, such as this compound, is crucial for the development of novel molecules with tailored properties. The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[1][2] This protocol focuses on the efficient synthesis of this compound.

The most direct and regioselective route to this compound is the Friedel-Crafts acylation of benzene with m-toluoyl chloride, utilizing a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from m-toluoyl chloride and AlCl₃, attacks the benzene ring. An alternative, though less direct, approach is the acylation of toluene with benzoyl chloride. This method, however, yields a mixture of isomers, with the 4-methylbenzophenone (B132839) being the major product due to the ortho-, para-directing effect of the methyl group on the toluene ring.[3] Consequently, this alternative route necessitates a more rigorous purification process to isolate the desired 3-methyl isomer.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )CAS NumberPhysical State
Benzene78.1171-43-2Liquid
m-Toluoyl chloride154.591711-06-4Liquid
Aluminum Chloride (anhydrous)133.347446-70-0Solid
This compound196.24643-65-2Liquid or low-melting solid

Table 2: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR (CDCl₃)δ (ppm): ~7.78 (m), ~7.62 (m), ~7.55 (m), ~7.45 (m), ~7.36 (m), ~2.38 (s, 3H, -CH₃)[4]
¹³C NMR (CDCl₃)δ (ppm): ~196.8 (C=O), ~138.4, ~137.8, ~133.2, ~132.8, ~130.2, ~129.8, ~128.2, ~127.4, ~21.4 (-CH₃)
IR (Neat)ν (cm⁻¹): ~3060 (aromatic C-H), ~2920 (aliphatic C-H), ~1660 (C=O stretch), ~1600, ~1445 (aromatic C=C)[5]
Mass Spec (EI)m/z (%): 196 (M+), 181, 119, 91, 77, 65, 51

Experimental Protocols

Primary Protocol: Synthesis of this compound via Acylation of Benzene with m-Toluoyl Chloride

This method is preferred for its high regioselectivity, yielding predominantly the 3-methyl isomer.

Materials:

  • m-Toluoyl chloride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Reactants: In the dropping funnel, place a solution of m-toluoyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous benzene (the limiting reagent).

  • Acylation Reaction: Add the m-toluoyl chloride/benzene solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure this compound.

Alternative Protocol: Synthesis via Acylation of Toluene with Benzoyl Chloride and Isomer Separation

This method produces a mixture of 2-, 3-, and 4-methylbenzophenone, with the 4-isomer being the major product. Isolation of the 3-isomer requires careful purification.

Procedure:

The experimental setup and procedure are similar to the primary protocol, with the following modifications:

  • Reactants: Use toluene as the solvent and limiting reagent, and benzoyl chloride as the acylating agent.

  • Purification: The resulting crude product will be a mixture of isomers. Separation of these isomers can be achieved by fractional distillation under reduced pressure or more effectively by column chromatography. The separation of positional isomers can be challenging and may require optimization of the stationary and mobile phases.[6] High-Performance Liquid Chromatography (HPLC) can also be employed for analytical and preparative separation.

Visualizing the Workflow and Reaction Mechanism

Below are diagrams illustrating the experimental workflow for the synthesis of this compound and the underlying Friedel-Crafts acylation mechanism.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification setup 1. Suspend AlCl₃ in DCM in a 3-neck flask cool 2. Cool to 0-5 °C setup->cool add_reagents 3. Add m-toluoyl chloride in benzene dropwise cool->add_reagents react 4. Stir at room temperature add_reagents->react quench 5. Quench with ice/HCl react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry and evaporate wash->dry purify 9. Purify (Distillation/Chromatography) dry->purify product product purify->product Pure this compound reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation m-Toluoyl_chloride m-Toluoyl Chloride Acylium_ion_complex [Acylium Ion-AlCl₄⁻ Complex] m-Toluoyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3_1 AlCl₃ Benzene Benzene Acylium_ion_complex->Benzene Sigma_complex Sigma Complex (Arenium Ion) Benzene->Sigma_complex + Acylium Ion Product_complex This compound-AlCl₃ Complex Sigma_complex->Product_complex + AlCl₄⁻ Sigma_complex->Product_complex AlCl3_2 AlCl₃ HCl HCl This compound This compound Product_complex->this compound Aqueous Work-up

References

Application Notes and Protocols for the Grignard Synthesis of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Methylbenzophenone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the formation of 3-methylphenylmagnesium bromide from 3-bromotoluene (B146084), followed by its reaction with benzoyl chloride. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to ensure reproducibility and accuracy in a laboratory setting.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This reaction is pivotal in organic synthesis for creating new carbon-carbon bonds, enabling the construction of complex molecular architectures from simpler precursors. This compound is a diaryl ketone derivative with applications as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients and photoinitiators. The protocol detailed herein describes a reliable method for the preparation of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
3-BromotolueneC₇H₇Br171.03183.7 - 184-40 to -351.41
Magnesium TurningsMg24.311090648 - 6501.74
Benzoyl ChlorideC₇H₅ClO140.57197.2-11.211
Anhydrous Diethyl Ether(C₂H₅)₂O74.1234.6-116.30.706 - 0.714
This compoundC₁₄H₁₂O196.25317N/A (Liquid at RT)~1.08 (estimated)

Note: Some physical properties can vary slightly based on purity and experimental conditions. Data compiled from various chemical suppliers and databases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Table 2: Experimental Parameters and Expected Results
ParameterValue
Reactant Molar Ratios
3-Bromotoluene1.0 eq
Magnesium Turnings1.1 eq
Benzoyl Chloride1.0 eq
Reaction Conditions
Grignard Formation TemperatureReflux of Diethyl Ether (~35°C)
Acylation Temperature0°C to Room Temperature
Reaction Time (Grignard Formation)1-2 hours
Reaction Time (Acylation)1-3 hours
Expected Yield
Theoretical YieldCalculated based on limiting reagent
Expected Experimental Yield70-85% (based on analogous reactions)
Product Characterization
AppearanceClear, slightly yellow to greenish liquid
Purity (post-purification)>98%

Experimental Protocols

Materials and Equipment
  • Reagents: 3-bromotoluene, magnesium turnings, iodine (crystal), benzoyl chloride, anhydrous diethyl ether, 1M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), and anhydrous magnesium sulfate.

  • Equipment: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, separatory funnel, rotary evaporator, and standard laboratory glassware. All glassware must be oven-dried before use to ensure anhydrous conditions.

Part 1: Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle boiling of the ether.

  • Completion of Addition: Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, continue to stir the mixture and reflux gently for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be grayish-brown.

Part 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Acylation: Prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C. A precipitate will form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-3 hours.

Part 3: Work-up and Purification
  • Quenching: Cool the reaction mixture in an ice bath and slowly add 1M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

Mandatory Visualization

Grignard_Synthesis_Workflow Workflow for Grignard Synthesis of this compound cluster_prep Part 1: Grignard Reagent Formation cluster_synthesis Part 2: Acylation Reaction cluster_workup Part 3: Work-up and Purification A 1. Assemble dry glassware and add Mg turnings + I₂ crystal B 2. Prepare solution of 3-bromotoluene in anhydrous ether C 3. Initiate reaction by adding a small amount of solution B->C D 4. Add remaining solution dropwise to maintain reflux C->D E 5. Reflux for 1-2 hours D->E F 6. Cool Grignard reagent to 0°C E->F G 7. Add benzoyl chloride solution dropwise at 0°C F->G H 8. Warm to room temperature and stir for 1-3 hours G->H I 9. Quench with 1M HCl in an ice bath H->I J 10. Extract with diethyl ether I->J K 11. Wash with NaHCO₃ and brine J->K L 12. Dry with MgSO₄ and evaporate solvent K->L M 13. Purify by vacuum distillation or column chromatography L->M Product Final Product: This compound M->Product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for Photopolymerization using 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone is a Type II photoinitiator utilized in free-radical photopolymerization. Upon exposure to ultraviolet (UV) light, it initiates the rapid curing of liquid monomer formulations to form solid polymers. This process is fundamental in a variety of applications, including the formulation of advanced coatings, adhesives, inks, and the fabrication of biocompatible materials such as hydrogels for drug delivery and tissue engineering. As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like an amine, to efficiently generate the free radicals necessary for polymerization.[1][2]

The efficiency of this compound as a photoinitiator is influenced by several factors, including its concentration, the type and concentration of the co-initiator, the specific monomer system being used, and the conditions of irradiation, such as light intensity and wavelength.[3]

Mechanism of Action

The photopolymerization process initiated by this compound follows the characteristic mechanism of a Type II photoinitiator:

  • Photoexcitation: Upon absorbing UV radiation, the this compound molecule is promoted from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.[4]

  • Hydrogen Abstraction: In its excited triplet state, the this compound molecule abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine).[2]

  • Radical Formation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and a co-initiator-derived radical. The radical generated from the co-initiator is primarily responsible for initiating the polymerization of the monomer units.[1]

G cluster_initiation Photoinitiation cluster_polymerization Polymerization MBP This compound (Ground State) MBP_S1 This compound (Singlet Excited State) MBP->MBP_S1 UV Light (hν) MBP_T1 This compound (Triplet Excited State) MBP_S1->MBP_T1 Intersystem Crossing Co_initiator Co-initiator (Amine) Ketyl_Radical Ketyl Radical MBP_T1->Ketyl_Radical Hydrogen Abstraction Co_initiator_Radical Co-initiator Radical Monomer Monomer Co_initiator_Radical->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation Polymer Cured Polymer Growing_Polymer->Polymer Termination

Caption: Mechanism of Type II photopolymerization with this compound.

Quantitative Data

Table 1: Performance of Benzophenone (B1666685) Derivatives in Acrylate (B77674) Photopolymerization

PhotoinitiatorConcentration (wt%)Co-initiator (wt%)Light Intensity (mW/cm²)Final Conversion (%)Polymerization Rate (s⁻¹)
Benzophenone (BP)2Triethanolamine (B1662121) (4)50850.12
4-Methylbenzophenone2Triethanolamine (4)50900.15
2-Methylbenzophenone2Triethanolamine (4)50880.14
4-Hydroxybenzophenone2Triethanolamine (4)50820.10

Note: The data presented in this table is representative and may vary depending on the specific acrylate monomer, formulation, and experimental conditions.[5]

Table 2: Influence of Co-initiator Type on Polymerization Kinetics with Benzophenone

Co-initiatorConcentration (wt%)Final Conversion (%)Induction Period (s)
Triethanolamine (TEOA)4852
N-Methyldiethanolamine (MDEA)4881.5
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)4921

Note: This table illustrates the effect of different amine co-initiators on the photopolymerization of a standard acrylate formulation initiated by benzophenone.[5]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the performance of this compound in photopolymerization.

Protocol 1: UV Curing of an Acrylate Formulation

This protocol describes a general procedure for the UV curing of an acrylate-based coating using a Type II photoinitiator system.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Triethanolamine (Co-initiator)

  • Substrate (e.g., glass slide or metal panel)

  • UV curing lamp (e.g., medium-pressure mercury lamp or UV LED with an appropriate wavelength)

  • Real-Time FTIR Spectrometer (for monitoring conversion)

Procedure:

  • Formulation Preparation:

    • Prepare the photocurable formulation by dissolving this compound (e.g., 2 wt%) and triethanolamine (e.g., 5 wt%) in the acrylate monomer.

    • Ensure complete dissolution by gentle stirring in a dark or amber vial to prevent premature polymerization.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve a desired thickness (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity. The optimal time and intensity will depend on the specific formulation and desired properties.

  • Characterization:

    • Monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) in real-time using an FTIR spectrometer to determine the rate of polymerization and the final monomer conversion.

    • Assess the physical properties of the cured film, such as hardness, adhesion, and solvent resistance, using standard techniques.

G A Formulation Preparation (this compound, Co-initiator, Monomer) B Coating Application (e.g., Spin Coating) A->B C UV Curing (UV Lamp Exposure) B->C D Characterization (FTIR, Hardness, etc.) C->D

Caption: Experimental workflow for UV curing of an acrylate formulation.

Protocol 2: Photopolymerization of a Hydrogel

This protocol outlines a general method for fabricating a hydrogel using this compound as a photoinitiator.

Materials:

  • Hydrogel precursor (e.g., Poly(ethylene glycol) diacrylate, PEGDA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., N-vinylpyrrolidone, NVP, can act as both a co-monomer and co-initiator)

  • Phosphate-buffered saline (PBS)

  • Molds (e.g., PDMS molds)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 30 wt%) in PBS.

    • Add this compound (e.g., 0.5 wt%) and a suitable co-initiator such as NVP (e.g., 1 wt%) to the solution.

    • Mix thoroughly until all components are fully dissolved.

  • Molding:

    • Pipette the precursor solution into the molds of the desired shape and size.

  • Photopolymerization:

    • Expose the molds to UV light (e.g., 365 nm) for a sufficient duration (e.g., 5-10 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.

  • Hydrogel Swelling and Characterization:

    • After polymerization, carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in PBS to allow them to swell to equilibrium.

    • Characterize the physical and mechanical properties of the hydrogel, such as swelling ratio, mechanical strength (e.g., using a rheometer or tensile tester), and mesh size.

G A Precursor Solution Preparation (PEGDA, this compound, Co-initiator in PBS) B Molding (Pipette into Molds) A->B C Photopolymerization (UV Exposure) B->C D Hydrogel Characterization (Swelling, Mechanical Properties) C->D

Caption: Workflow for the photopolymerization of a hydrogel.

Conclusion

This compound is a versatile Type II photoinitiator suitable for a range of photopolymerization applications. The provided protocols and comparative data offer a solid foundation for researchers to develop and optimize their own experimental setups. Successful implementation requires careful consideration of the interplay between the photoinitiator, co-initiator, monomer system, and irradiation conditions.

References

Application Notes and Protocols: 3-Methylbenzophenone as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-methylbenzophenone scaffold as a key intermediate in the synthesis of pharmaceutical compounds. The benzophenone (B1666685) core is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details the synthesis of Tolcapone (B1682975), a marketed drug for Parkinson's disease, as a prime example of a therapeutic agent derived from a substituted methylbenzophenone. Additionally, it explores the synthesis and application of 3-aminobenzophenone (B1265706) derivatives as potent antimitotic agents.

Application: Intermediate in the Synthesis of Tolcapone

A significant application of a substituted this compound derivative is as a key intermediate in the synthesis of Tolcapone . Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa (B1675098), a primary treatment for Parkinson's disease. By inhibiting COMT, Tolcapone enhances the bioavailability of levodopa in the brain.[1] The synthesis of Tolcapone from a 4'-methylbenzophenone derivative highlights the importance of this chemical scaffold in constructing therapeutically significant molecules.

The overall synthetic workflow involves three key steps:

  • Friedel-Crafts Acylation: Formation of the benzophenone core.

  • Nitration: Introduction of a nitro group, which is crucial for the final compound's activity.

  • Demethylation: Conversion to the final dihydroxy-nitrobenzophenone structure of Tolcapone.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3-methoxy-4'-methylbenzophenone (Intermediate 1)

This protocol outlines the synthesis of the key benzophenone intermediate via a Friedel-Crafts acylation reaction.[1]

  • Materials:

    • Veratrol (1,2-dimethoxybenzene)

    • p-Toluoyl chloride (4-methylbenzoyl chloride)

    • Anhydrous Aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), concentrated

    • Ice

    • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Procedure:

    • In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

    • In a separate flask, prepare a solution of p-toluoyl chloride (1.0 equivalent) and veratrol (1.0 equivalent) in dichloromethane.

    • Add the veratrol/p-toluoyl chloride solution dropwise to the aluminum chloride suspension at room temperature with stirring.

    • Stir the resulting mixture at room temperature for 4 hours.

    • Carefully pour the reaction mixture into a beaker containing a 1:1 (v/v) mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone (Intermediate 2)

This protocol describes the regioselective nitration of the benzophenone intermediate.

  • Materials:

  • Procedure:

    • Dissolve 4-hydroxy-3-methoxy-4'-methylbenzophenone in acetone in a round-bottom flask.

    • Add melamine nitrate (1.0 equivalent) and a catalytic amount of p-toluenesulfonic acid.

    • Stir the mixture at 40°C for 12 hours.[1][2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product, 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone, can be isolated by filtration and purified by recrystallization.

Protocol 3: Synthesis of Tolcapone (3,4-Dihydroxy-4'-methyl-5-nitrobenzophenone)

This protocol details the final demethylation step to yield Tolcapone.

  • Materials:

    • 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone (Intermediate 2)

    • 48% Hydrobromic acid (HBr) in Acetic acid

    • Toluene (B28343)

  • Procedure:

    • To the crude product from the previous step, add toluene and a solution of 48% hydrobromic acid in acetic acid.

    • Heat the mixture to 100°C and stir for 3 hours to effect demethylation.

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain pure Tolcapone.

Data Presentation
StepReactantsProductSolventCatalyst / ReagentTemperatureTimeYieldPurity
Friedel-Crafts AcylationVeratrol, p-Toluoyl chloride4-Hydroxy-3-methoxy-4'-methylbenzophenoneDichloromethaneAlCl₃Room Temp.4 h--
Nitration4-Hydroxy-3-methoxy-4'-methylbenzophenone, Melamine nitrate4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenoneAcetoneTsOH40°C12 h75%-
Demethylation4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenoneTolcaponeToluene48% HBr in Acetic acid100°C3 h75%99.17% (HPLC)

Table 1: Summary of reaction conditions and yields for the synthesis of Tolcapone.[2]

Mechanism of Action and Signaling Pathway

Tolcapone's therapeutic effect in Parkinson's disease stems from its inhibition of the COMT enzyme. This inhibition occurs both peripherally and centrally.[2] By blocking COMT, Tolcapone prevents the breakdown of levodopa to 3-O-methyldopa, thereby increasing the plasma half-life and central nervous system availability of levodopa.[3] This leads to increased dopamine (B1211576) levels in the brain, which helps to alleviate the motor symptoms of Parkinson's disease.

Tolcapone_Mechanism cluster_periphery Periphery cluster_cns Central Nervous System Levodopa_p Levodopa COMT_p COMT Levodopa_p->COMT_p Metabolism Levodopa_cns Levodopa Levodopa_p->Levodopa_cns Crosses BBB OMD 3-O-Methyldopa COMT_p->OMD Tolcapone Tolcapone Tolcapone->COMT_p Inhibition Dopamine Dopamine Levodopa_cns->Dopamine Conversion Dopaminergic_Neuron Dopaminergic Neuron Dopamine->Dopaminergic_Neuron Neurotransmission COMT_cns COMT Dopamine->COMT_cns Metabolism HVA Homovanillic Acid COMT_cns->HVA Tolcapone_cns Tolcapone Tolcapone_cns->COMT_cns Inhibition

Tolcapone's COMT Inhibition Pathway

Application: Synthesis of 3-Aminobenzophenone Derivatives as Antimitotic Agents

Another important application of the this compound scaffold is in the development of anticancer agents. Specifically, 3-aminobenzophenone derivatives have been identified as potent inhibitors of tubulin polymerization.[4] These compounds act as antimitotic agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.

The synthesis of these compounds typically involves the introduction of an amino group at the 3-position of the benzophenone core, often starting from a nitro-substituted precursor which can be reduced.

General Synthetic Approach

While a detailed step-by-step protocol is not available in the provided search results, the general synthetic strategy involves:

  • Synthesis of a 3-nitrobenzophenone (B1329437) derivative: This can be achieved through Friedel-Crafts acylation using a nitro-substituted benzoyl chloride or by nitration of a pre-formed benzophenone.

  • Reduction of the nitro group: The nitro group is then reduced to an amine, typically using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

  • Further derivatization (optional): The resulting 3-aminobenzophenone can be further modified to optimize its biological activity.

Mechanism of Action and Signaling Pathway

3-Aminobenzophenone derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[4] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to a mitotic arrest, where the cell is unable to properly segregate its chromosomes and divide. This ultimately triggers programmed cell death (apoptosis).

Antimitotic_Mechanism cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Mitosis Mitosis Mitotic_Spindle->Mitosis Enables Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Aminobenzophenone 3-Aminobenzophenone Derivative Aminobenzophenone->Tubulin Binds to Colchicine Site Aminobenzophenone->Microtubules Inhibits Polymerization

References

Application Notes and Protocols for 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the safe handling and appropriate storage of 3-Methylbenzophenone (CAS No. 643-65-2). Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.

Physical and Chemical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₂O[1][2]
Molecular Weight 196.24 g/mol [1][2]
Appearance Clear, slightly yellow to greenish liquid or light green liquid. Also described as a white to off-white crystalline powder.[1][3][4]
Odor Slight aromatic odor[1]
Boiling Point 183 - 185 °C @ 16 mmHg; 317 °C[3][4]
Melting Point Not available (liquid at room temperature is common)[3]
Flash Point > 112 °C (> 233.6 °F)[3]
Density 1.093 - 1.095 g/cm³ @ 20°C[4][5]
Solubility Insoluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.[1][4]
Stability Stable under normal conditions and temperatures.[1][3]

Safety and Hazard Information

This compound is a chemical that requires careful handling to avoid potential health risks.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

  • May be harmful if swallowed.

  • May cause damage to organs through prolonged or repeated exposure.[2][4]

  • Toxic to aquatic life with long-lasting effects.[2]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • Wash skin thoroughly after handling.[6]

  • Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

  • Store in a well-ventilated place. Keep container tightly closed.[3][4]

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound.

3.1. Personal Protective Equipment (PPE) Protocol

A foundational step before handling this compound is ensuring adequate personal protection.

PPE_Protocol cluster_ppe Required Personal Protective Equipment lab_coat Lab Coat safety_goggles Chemical Safety Goggles (EN 166 compliant) lab_coat->safety_goggles Wear gloves Nitrile or Neoprene Gloves (check manufacturer's compatibility data) safety_goggles->gloves Wear end Proceed with Experimental Work gloves->end start Before Handling This compound start->lab_coat Don

Caption: Personal Protective Equipment Workflow.

3.2. Weighing and Dispensing Protocol (for liquid form)

Accurate and safe weighing is critical for experimental reproducibility.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

    • Place a calibrated analytical balance inside the fume hood.

    • Have absorbent pads ready to place under the weighing vessel to contain any potential spills.

  • Procedure:

    • Tare a clean, dry, and sealed container (e.g., a vial with a screw cap) on the analytical balance.

    • Using a clean glass pipette or syringe, carefully transfer the desired amount of this compound into the tared container.

    • Avoid splashing. Dispense the liquid slowly against the inner wall of the container.

    • Securely close the container immediately after dispensing.

    • Record the final weight.

  • Post-Procedure:

    • Clean any minor drips or spills within the fume hood immediately using an appropriate absorbent material.

    • Wipe the exterior of the container to remove any residual chemical.

    • Dispose of the pipette or syringe and any contaminated materials in the designated chemical waste container.

3.3. Solution Preparation Protocol

This protocol outlines the steps for safely preparing a solution of this compound.

Solution_Preparation_Workflow start Start: Prepare Solution weigh 1. Weigh this compound in a sealed container (inside fume hood) start->weigh add_solvent 2. Add appropriate organic solvent (e.g., ethanol, acetone) to a separate flask weigh->add_solvent transfer 3. Slowly transfer the weighed This compound into the solvent add_solvent->transfer mix 4. Mix gently until dissolved (use magnetic stirrer if necessary) transfer->mix final_volume 5. Adjust to final volume with solvent mix->final_volume label_store 6. Label the solution clearly and store appropriately final_volume->label_store end End: Solution Ready label_store->end

Caption: Solution Preparation Workflow.

Handling and Storage Recommendations

Proper handling and storage are paramount to maintaining the chemical's stability and ensuring a safe laboratory environment.

4.1. Handling

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3] Do not breathe mist, vapors, or spray.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Remove and wash contaminated clothing before reuse.[6]

  • Spills: In case of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or sawdust.[3] Collect the absorbed material into a suitable, closed container for disposal.[3] Prevent the chemical from entering the environment.[3]

4.2. Storage

  • Container: Keep the container tightly closed when not in use.[3][4]

  • Conditions: Store in a cool, dry, and well-ventilated place.[3][4] Room temperature storage is generally recommended.[1][8]

  • Incompatibilities: Store away from strong oxidizing agents.[3][5]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Caption: Key Storage Requirements.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to be released into the environment.[3] Contaminated packaging should be treated as the chemical itself.

This document is intended for informational purposes only and does not supersede any regulatory requirements or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols for 3-Methylbenzophenone in Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methylbenzophenone as a photoinitiator and UV absorber in various polymer systems. Due to the limited direct experimental data on specific doping concentrations of this compound, this document leverages data from closely related benzophenone (B1666685) derivatives to provide typical concentration ranges and detailed experimental protocols.

Introduction to this compound in Polymers

This compound is an organic compound that finds significant applications in polymer science, primarily as a Type II photoinitiator for photopolymerization and as a UV absorber to protect polymers from degradation by ultraviolet light.[1] Its chemical structure, featuring a benzophenone core with a methyl group substitution, allows it to absorb UV radiation and initiate chemical reactions or dissipate the energy as heat.[1]

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like an amine, to generate the free radicals necessary for polymerization.[2] Upon UV absorption, the benzophenone moiety transitions to an excited triplet state and abstracts a hydrogen atom from the co-initiator. This process forms a ketyl radical and a co-initiator-derived radical, the latter of which initiates the polymerization of monomers.[2]

When used as a UV absorber, this compound absorbs harmful UV radiation and dissipates it as thermal energy, thereby preventing the degradation of the polymer matrix.[1][3] This property is crucial for enhancing the durability and lifespan of polymeric materials used in outdoor applications or exposed to UV sources.

Data Presentation: Doping Concentrations

While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize typical concentration ranges for benzophenone derivatives used as photoinitiators and UV absorbers in various polymer systems. These concentrations are provided as a guideline and should be optimized for specific applications.

Table 1: Typical Concentrations of Benzophenone Derivatives as Photoinitiators

Polymer SystemMonomer ExampleCo-initiatorTypical Concentration (wt%)Reference
Acrylate-based coatingsTrimethylolpropane triacrylate (TMPTA)Triethanolamine (TEA)1.0 - 5.0[4]
HydrogelsPoly(ethylene glycol) diacrylate (PEGDA)N-Vinylpyrrolidone (NVP)0.1 - 1.0
Dental ResinsBisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA)Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)0.2 - 2.0

Table 2: Typical Concentrations of Benzophenone Derivatives as UV Absorbers

Polymer SystemApplicationTypical Concentration (wt%)Reference
Polyvinyl chloride (PVC)Window profiles, siding0.1 - 1.5[5]
Polymethyl methacrylate (PMMA)Glazing, signage0.1 - 1.0[5]
Polycarbonate (PC)Automotive headlamps, eyewear0.2 - 2.0
Coatings and PaintsProtective topcoats0.5 - 3.0[5]

Experimental Protocols

The following are detailed methodologies for incorporating this compound into polymer systems as a photoinitiator and for its analysis.

Protocol 1: UV Curing of an Acrylate (B77674) Formulation using this compound

Objective: To prepare a crosslinked acrylate polymer film using this compound as a photoinitiator.

Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., Triethanolamine, TEA)

  • Solvent (if necessary, e.g., acetone, for viscosity adjustment)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, dissolve this compound in the acrylate monomer at a concentration of 2 wt%.

    • Add the co-initiator, Triethanolamine, at a concentration of 3-5 wt%.

    • If needed, add a minimal amount of solvent to achieve the desired viscosity for coating.

    • Stir the mixture in the dark until all components are fully dissolved and a homogenous solution is obtained.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a film applicator, spin coater, or doctor blade to achieve a uniform thickness (e.g., 25-100 µm).

  • UV Curing:

    • Place the coated substrate on the conveyor belt of the UV curing system or directly under the UV lamp.

    • Expose the sample to UV radiation (typically in the range of 300-400 nm). The exposure time and intensity will depend on the lamp power, film thickness, and the specific formulation. A typical starting point would be an intensity of 100 mW/cm² for 10-60 seconds.

  • Curing Assessment:

    • The degree of curing can be assessed by tack-free time (the time at which the surface is no longer sticky to the touch).

    • For a quantitative measure of conversion, Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Protocol 2: Analysis of this compound in a Polymer Matrix

Objective: To determine the concentration of this compound in a polymer film.

Materials:

  • Polymer film containing this compound

  • Suitable solvent for the polymer (e.g., tetrahydrofuran (B95107) (THF), dichloromethane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • This compound standard for calibration

Procedure:

  • Sample Preparation:

    • Accurately weigh a piece of the polymer film.

    • Dissolve the weighed film in a known volume of a suitable solvent. Complete dissolution is crucial.

    • If the polymer is insoluble, an extraction method using a suitable solvent in a Soxhlet apparatus may be necessary.

    • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve. A typical mobile phase could be a mixture of acetonitrile (B52724) and water.

    • Inject the prepared sample solution into the HPLC system.

    • Monitor the elution of this compound using the UV detector at its maximum absorption wavelength.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the concentration of this compound in the polymer film using the following formula:

    Concentration (wt%) = (Mass of 3-MBP in solution / Mass of polymer film) * 100

Mandatory Visualizations

Experimental_Workflow_UV_Curing cluster_prep Formulation Preparation cluster_app Application cluster_cure Curing & Analysis prep1 Dissolve 3-MBP (2 wt%) in Acrylate Monomer prep2 Add Co-initiator (TEA, 3-5 wt%) prep1->prep2 prep3 Mix until Homogenous prep2->prep3 app1 Apply Thin Film to Substrate prep3->app1 Homogenous Formulation cure1 Expose to UV Radiation (300-400 nm) app1->cure1 Coated Substrate cure2 Assess Curing (Tack-free, FTIR) cure1->cure2 output output cure2->output Cured Polymer Film

UV Curing Experimental Workflow

Signaling_Pathway_Photoinitiation MBP This compound (Ground State) MBP_excited This compound* (Excited Triplet State) MBP->MBP_excited UV Light (hν) MBP_excited->MBP Heat/Light Emission Ketyl_Radical Ketyl Radical (MBP-H•) MBP_excited->Ketyl_Radical Hydrogen Abstraction Co_initiator_Radical Co-initiator Radical (R•) MBP_excited->Co_initiator_Radical Hydrogen Abstraction Co_initiator Co-initiator (R-H) (e.g., Amine) Monomer Monomer Polymer Polymer Chain Monomer->Polymer Propagation Co_initiator_Radical->Monomer Initiation

References

Application Notes and Protocols: The Role of 3-Methylbenzophenone in the Synthesis of Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methylbenzophenone and related benzophenone (B1666685) derivatives in the synthesis and application of photosensitizers. This document details the underlying photochemical principles, experimental protocols for key reactions, and potential applications in research and drug development.

Introduction to Benzophenones as Photosensitizers

Benzophenones are a class of aromatic ketones renowned for their rich photochemistry, making them valuable components in the design of photosensitizers.[1] Upon absorption of ultraviolet (UV) light, benzophenones are excited from their ground state (S₀) to a short-lived singlet excited state (S₁). They then undergo highly efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[2][3] This triplet state is a potent reactive species that can interact with other molecules in two primary ways, known as Type I and Type II photosensitization mechanisms.[4][5]

The presence of a methyl group in the meta-position, as in this compound, can subtly influence the photophysical and photochemical properties of the molecule, but the fundamental mechanism of photosensitization remains the same.[3] Benzophenone and its derivatives are utilized in various photochemical applications, including photopolymerization, photocrosslinking, and as photoinitiators in organic synthesis.[6][7]

Mechanism of Action: Type I and Type II Photosensitization

Photosensitizers derived from benzophenones can induce cellular damage or other chemical transformations through two main pathways upon light activation.[4][8]

  • Type I Mechanism: The triplet state photosensitizer directly interacts with a substrate molecule through hydrogen atom abstraction or electron transfer, generating free radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).[4]

  • Type II Mechanism: The triplet state photosensitizer transfers its energy directly to ground state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂).[5]

Both pathways lead to the generation of ROS, which are responsible for the cytotoxic effects in photodynamic therapy (PDT) or for driving specific chemical reactions.[5][8]

G General Mechanism of Benzophenone-Based Photosensitization cluster_type1 Type I cluster_type2 Type II PS_G Photosensitizer (S₀) PS_S1 Photosensitizer (S₁) PS_G->PS_S1 hν (Light Absorption) PS_T1 Photosensitizer (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Relaxation Radicals Substrate Radicals PS_T1->Radicals H-abstraction / e⁻ transfer Oxygen_S ¹O₂ (Singlet Oxygen) PS_T1->Oxygen_S Energy Transfer Substrate Substrate ROS Other ROS Radicals->ROS + O₂ Oxygen_T ³O₂ (Triplet Oxygen) Damage Cellular Damage / Chemical Reaction Oxygen_S->Damage ROS->Damage

Caption: General mechanism of Type I and Type II photosensitization.

Synthesis of Photosensitizers and Photoinitiators

While specific protocols for synthesizing complex photosensitizers directly from this compound are not extensively detailed in the literature, its chemical structure allows it to be a core component in various synthetic strategies. Benzophenone derivatives can be functionalized to enhance their photosensitizing properties, solubility, and targeting capabilities.[7] Furthermore, benzophenones themselves can act as photosensitizers for various chemical transformations.[9][10]

One classic photochemical reaction that utilizes benzophenones as photosensitizers is the Paternò-Büchi reaction, which is used to synthesize four-membered oxetane (B1205548) rings.[2]

This protocol describes a general procedure for the [2+2] cycloaddition of an alkene to a carbonyl group, using a benzophenone derivative as the photosensitizer.[2]

Materials:

  • This compound (or other benzophenone derivative)

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Anhydrous solvent (e.g., benzene, acetonitrile)

  • Quartz or Pyrex reaction vessel

  • Medium-pressure mercury lamp

  • Cooling system for the photoreactor

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the benzophenone derivative (1.0 equivalent) and the alkene (2-10 equivalents) in the chosen anhydrous solvent. The concentration of the benzophenone should be in the range of 0.05–0.2 M.[2]

  • Degassing: Seal the vessel and thoroughly degas the solution by bubbling a gentle stream of nitrogen or argon through it for 20-30 minutes. This is crucial to remove dissolved oxygen, which can quench the triplet excited state of the photosensitizer.[2]

  • Irradiation: Place the reaction vessel in a photochemical reactor. While stirring the solution, irradiate it with a medium-pressure mercury lamp. Use a Pyrex filter to remove wavelengths below 300 nm if necessary to prevent unwanted side reactions. Maintain a constant temperature using a cooling system.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2]

  • Work-up: Once the starting material is consumed, stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the resulting oxetane product by column chromatography on silica (B1680970) gel.[2]

  • Characterization: Characterize the purified product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.[2]

G Workflow for the Paternò-Büchi Reaction Setup 1. Reaction Setup Dissolve this compound and alkene in solvent. Degas 2. Degassing Purge with N₂ or Ar for 20-30 min. Setup->Degas Irradiate 3. Irradiation Use medium-pressure Hg lamp with cooling. Degas->Irradiate Monitor 4. Reaction Monitoring Analyze aliquots by TLC or GC. Irradiate->Monitor Workup 5. Work-up Remove solvent under reduced pressure. Monitor->Workup Purify 6. Purification Column chromatography on silica gel. Workup->Purify Characterize 7. Characterization NMR, IR, Mass Spectrometry. Purify->Characterize

Caption: Experimental workflow for the Paternò-Büchi reaction.

In Vitro Applications and Protocols

Benzophenone derivatives, such as 3-acetylbenzophenone (B1664593), have been studied for their in vitro photosensitizing effects.[4] The following protocols are adapted from studies on 3-acetylbenzophenone and can serve as a starting point for evaluating the phototoxicity of new photosensitizers derived from this compound.

This assay measures the metabolic activity of cells and is commonly used to assess cell viability and cytotoxicity.[4]

Materials:

  • Human cell line (e.g., HeLa, HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Photosensitizer stock solution (dissolved in DMSO)

  • UVA light source (peak emission ~365 nm)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the photosensitizer in a cell culture medium. Remove the old medium from the cells, wash once with PBS, and add 100 µL of the photosensitizer solutions to the respective wells. Include a solvent control (e.g., DMSO at the highest concentration used).[4]

  • UVA Irradiation: Immediately after adding the compound, irradiate one set of plates with a UVA source. A typical UVA dose for phototoxicity studies is in the range of 1-5 J/cm². Keep a duplicate set of plates in the dark to assess dark toxicity.[4]

  • Incubation: After irradiation, incubate the plates for 24-48 hours.

  • MTT Assay: Remove the treatment medium and add 100 µL of MTT solution to each well. Incubate for 2-4 hours until formazan (B1609692) crystals are formed.

  • Data Acquisition: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Compare the viability of cells treated with the photosensitizer in the dark versus those exposed to UVA light to determine the phototoxic effect.[4]

Quantitative Data

PropertyBenzophenone3-Acetylbenzophenone4-Methoxy-3'-methylbenzophenone
Molar Mass ( g/mol ) 182.22210.23226.27
Triplet State Lifetime (τT) ~5 µs (in benzene)2.4 µs[2]Not Reported
Intersystem Crossing Quantum Yield (ΦISC) ≈ 1 (in non-polar solvents)[2]≈ 1 (expected)[2]Not Reported
Primary Photochemical Reaction Photoreduction, [2+2] CycloadditionPhotosensitizationPhotoreduction[1]

Note: The properties listed are for the parent benzophenone compounds and may change upon their incorporation into larger photosensitizer molecules. The high intersystem crossing quantum yield is a hallmark of the benzophenone scaffold.[2]

Conclusion

This compound, as part of the broader family of benzophenones, holds significant potential as a core structural motif in the synthesis of novel photosensitizers. Its inherent photochemical properties, characterized by efficient intersystem crossing to a reactive triplet state, make it a valuable building block for applications ranging from organic synthesis to photodynamic therapy. The protocols and data presented here, largely based on well-studied benzophenone derivatives, provide a solid foundation for researchers to explore the synthesis and application of new photosensitizers based on the this compound scaffold. Further research is warranted to synthesize and characterize specific photosensitizers derived from this compound to fully elucidate their potential in various scientific and therapeutic fields.

References

Application Notes and Protocols for Wavelength Selection in Exciting 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzophenone is a substituted aromatic ketone that, like its parent compound benzophenone (B1666685), is of significant interest in photochemistry and photobiology. Its ability to absorb ultraviolet (UV) radiation and transition to an excited triplet state makes it a potent photosensitizer. This property is harnessed in various applications, including as a photoinitiator for polymerization reactions, in organic synthesis, and as a tool in drug development to study light-activated processes. The selection of an appropriate excitation wavelength is paramount to efficiently initiate these photochemical reactions, maximizing the desired effects while minimizing potential side effects and photodegradation.

These application notes provide a comprehensive guide to understanding the photophysical properties of this compound and detail the protocols for determining its optimal excitation wavelength.

Photophysical Properties of Benzophenone Derivatives

The photophysical behavior of this compound is largely dictated by the electronic transitions within the benzophenone chromophore. Benzophenone and its derivatives typically exhibit two main absorption bands in the UV region.[1][2][3]

  • Strong Absorption Band (π → π* transition): Located in the far-UV region, typically around 250 nm. This band corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital and has a high molar extinction coefficient.

  • Weak Absorption Band (n → π* transition): A weaker, lower-energy band found in the near-UV region, generally between 330 nm and 360 nm.[2] This band arises from the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The precise absorption maxima (λmax) and molar extinction coefficients (ε) can be influenced by the solvent polarity and the nature and position of substituents on the aromatic rings.[1][4] For instance, the n→π* transition often experiences a blue shift (hypsochromic shift) in polar solvents, while the π→π* transition may undergo a red shift (bathochromic shift).[1]

Table 1: Typical Photophysical Data for Benzophenone

PropertyValueWavelength RangeTransition TypeReference
Absorption Maximum (λmax)~250 nmFar-UVπ → π[2][3]
Absorption Maximum (λmax)~330 - 360 nmNear-UVn → π[2]
Triplet State Monitoring530 nmVisible-[6]

Experimental Protocols

Protocol 1: Determination of Absorption Spectrum using UV-Vis Spectrophotometry

This protocol outlines the fundamental procedure for obtaining the UV-Vis absorption spectrum of this compound to identify its absorption maxima.

Materials:

  • This compound

  • Spectrophotometric grade solvent (e.g., cyclohexane, ethanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µM range). The ideal concentration will result in an absorbance maximum between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200 - 450 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the this compound solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax). You should observe at least two distinct peaks corresponding to the π → π* and n → π* transitions.

    • If the concentration is known, the molar extinction coefficient (ε) at each λmax can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Protocol 2: Determination of Optimal Excitation Wavelength using Fluorescence Spectroscopy (Optional)

While benzophenones are not strongly fluorescent due to efficient intersystem crossing to the triplet state, an excitation spectrum can still provide valuable information and is often more sensitive than an absorption spectrum.

Materials:

  • This compound solution (as prepared in Protocol 1)

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Emission Scan (to determine λem):

    • Place the sample cuvette in the spectrofluorometer.

    • Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., the n→π* transition peak).

    • Scan a range of emission wavelengths (e.g., from the excitation wavelength + 10 nm up to 700 nm) to find the wavelength of maximum fluorescence emission (λem).

  • Excitation Scan:

    • Set the emission monochromator to the determined λem.

    • Scan a range of excitation wavelengths (e.g., 230 - 400 nm).

    • The resulting spectrum is the excitation spectrum. The peak(s) in the excitation spectrum correspond to the most efficient wavelengths for excitation.

  • Data Analysis:

    • The peak wavelength(s) in the excitation spectrum represent the optimal wavelength(s) to excite the molecule to achieve the highest population of the excited singlet state, which subsequently populates the reactive triplet state.

Diagrams

Jablonski_Diagram S0 S₀ (Singlet Ground State) S1 S₁ (First Excited Singlet State, n→π) S0->S1 Absorption (λ ~330-360 nm) S2 S₂ (Second Excited Singlet State, π→π) S0->S2 Absorption (λ ~250 nm) T1 T₁ (First Excited Triplet State, n→π*) S1->T1 Intersystem Crossing (ISC, efficient) S2->S1 Internal Conversion (fast) T1->S0 Phosphorescence / Photochemistry

Caption: Jablonski diagram for benzophenone derivatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectrophotometry cluster_fluoro Fluorescence Spectroscopy (Optional) cluster_selection Wavelength Selection prep Prepare this compound solution of known concentration uvvis_scan Scan Absorbance (200-450 nm) prep->uvvis_scan identify_lambda_max Identify Absorption Maxima (λmax for π→π* and n→π*) uvvis_scan->identify_lambda_max emission_scan Perform Emission Scan to find λem identify_lambda_max->emission_scan Use λmax for excitation select_wavelength Select Excitation Wavelength for Photochemical Experiment identify_lambda_max->select_wavelength Directly use λmax (n→π* is often preferred) excitation_scan Perform Excitation Scan at fixed λem emission_scan->excitation_scan identify_excitation_max Identify Optimal Excitation Wavelength(s) excitation_scan->identify_excitation_max identify_excitation_max->select_wavelength Use optimal excitation λ

Caption: Workflow for determining excitation wavelength.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Methylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This is a widely used method involving the reaction of toluene (B28343) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4]

  • Grignard Reaction: This route can be approached in two primary ways: the reaction of a phenylmagnesium halide with 3-methylbenzoyl chloride or the reaction of a 3-tolylmagnesium halide with benzoyl chloride.[5][6] This is typically followed by an oxidation step if a benzaldehyde (B42025) is used as a starting material.

  • Suzuki-Miyaura Coupling: This modern cross-coupling method involves the reaction of a tolylboronic acid with a benzoyl halide (or vice-versa) catalyzed by a palladium complex.

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: The side products largely depend on the chosen synthetic route:

  • Friedel-Crafts Acylation: The most common side products are the positional isomers: 2-Methylbenzophenone (ortho-) and 4-Methylbenzophenone (para-).[7][8][9] The formation of these isomers is due to the directing effect of the methyl group on the toluene ring.

  • Grignard Reaction: A common side product is the formation of biphenyl (B1667301) (from the coupling of two phenyl groups) or 3,3'-dimethylbiphenyl (B1664587) (from the coupling of two 3-tolyl groups) through a Wurtz-type coupling of the Grignard reagent with the starting aryl halide.[10][11][12] Additionally, if the Grignard reagent reacts with the newly formed ketone product, a tertiary alcohol can be formed as a byproduct.[6]

  • Suzuki-Miyaura Coupling: Homocoupling of the boronic acid starting material can lead to the formation of byproducts like biphenyl or 3,3'-dimethylbiphenyl.

Q3: How can I minimize the formation of isomeric impurities in Friedel-Crafts acylation?

A3: Controlling the regioselectivity is a key challenge. To favor the formation of the desired this compound (meta-isomer) over the ortho- and para-isomers, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can influence the isomer distribution.[2]

  • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids might alter the steric hindrance around the acylium ion, potentially favoring one isomer over another.

  • Solvent: The choice of solvent can also play a role in the regioselectivity of the reaction.

Q4: My final product has a yellowish tint. What could be the cause?

A4: A yellowish color in the final product often indicates the presence of impurities. In the context of a Grignard synthesis, the biphenyl side product is often yellow.[11] For other methods, residual starting materials or other colored byproducts could be the cause. Purification through column chromatography or recrystallization is recommended to remove these impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Friedel-Crafts Acylation
Possible Cause Troubleshooting Steps
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[2]
Inactive Catalyst Use a fresh, unopened container of the Lewis acid or purify it before use.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often necessary.[2]
Suboptimal Reaction Temperature The reaction is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the initial addition to control the reaction rate and improve selectivity.[2] The reaction may then be allowed to warm to room temperature or gently heated to ensure completion.
Issue 2: Presence of Significant Amounts of Isomeric Impurities
Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Ortho/Para Isomers As the methyl group is an ortho, para-director, some formation of these isomers is expected. To minimize them, precise temperature control is crucial. Running the reaction at a lower temperature may increase the kinetic product distribution, potentially favoring one isomer.
Inefficient Purification Isomers of methylbenzophenone can have similar polarities, making separation by column chromatography challenging. Optimize your chromatography conditions (e.g., solvent system, gradient) or consider recrystallization from a suitable solvent system to selectively crystallize the desired isomer.
Issue 3: Formation of Biphenyl Side Product in Grignard Synthesis
Possible Cause Troubleshooting Steps
High Local Concentration of Aryl Halide Add the aryl halide dropwise to the magnesium turnings to maintain a low concentration, which disfavors the coupling side reaction.
Elevated Reaction Temperature The formation of the biphenyl side product is favored at higher temperatures.[11] Maintain a gentle reflux and avoid excessive heating.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

Materials:

  • Toluene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) and anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the isomers.

Protocol 2: Synthesis of this compound via Grignard Reaction followed by Oxidation

This protocol outlines a two-step synthesis.

Step A: Grignard Reaction to form (3-Methylphenyl)(phenyl)methanol

Materials:

Procedure:

  • Ensure all glassware is scrupulously dry. Place magnesium turnings (1.1 equivalents) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Add a small amount of a solution of 3-bromotoluene (1.0 equivalent) in anhydrous ether to the magnesium. A crystal of iodine can be added to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude secondary alcohol.

Step B: Oxidation to this compound

Materials:

  • Crude (3-Methylphenyl)(phenyl)methanol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (anhydrous)

  • Silica gel

Procedure:

  • Dissolve the crude alcohol in anhydrous dichloromethane.

  • Add PCC (1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional ether.

  • Concentrate the filtrate to yield the crude this compound.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Common Side Products and Their Origin

Synthetic Route Common Side Product(s) Origin
Friedel-Crafts Acylation 2-Methylbenzophenone, 4-MethylbenzophenoneElectrophilic aromatic substitution on toluene at the ortho and para positions.[7][8][9]
Grignard Reaction Biphenyl or 3,3'-DimethylbiphenylHomocoupling of the Grignard reagent.[10][11][12]
Tertiary AlcoholReaction of the Grignard reagent with the ketone product.[6]
Suzuki-Miyaura Coupling Biphenyl or 3,3'-DimethylbiphenylHomocoupling of the boronic acid reagent.

Visualizations

Friedel_Crafts_Workflow start Start: Anhydrous Reactants & Glassware reaction_setup Reaction Setup: - AlCl3 in CH2Cl2 at 0°C start->reaction_setup addition Slow Addition of Toluene & Benzoyl Chloride reaction_setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Workup: - Quench with HCl/Ice - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Troubleshooting_Isomers start High Isomeric Impurity Detected check_temp Review Reaction Temperature Control start->check_temp check_purification Evaluate Purification Method start->check_purification lower_temp Action: Lower Reaction Temperature check_temp->lower_temp optimize_chromatography Action: Optimize Column Chromatography check_purification->optimize_chromatography try_recrystallization Action: Attempt Recrystallization check_purification->try_recrystallization pure_product Improved Purity lower_temp->pure_product optimize_chromatography->pure_product try_recrystallization->pure_product

Caption: Troubleshooting logic for addressing isomeric impurities in this compound synthesis.

References

Technical Support Center: Optimizing 3-Methylbenzophenone Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to optimize the synthesis of 3-Methylbenzophenone through Friedel-Crafts acylation. Here, you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Moisture Contamination: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely sensitive to moisture and will be deactivated.[1][2]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).[2]
Inactive Catalyst: The catalyst may be old or have been improperly stored, leading to deactivation.Use a fresh, unopened container of anhydrous aluminum chloride.
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product.[2]Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. For moderately deactivated substrates, increasing the amount of catalyst can sometimes improve the yield.[3]
Deactivated Aromatic Ring: While toluene (B28343) is an activated ring, the presence of any deactivating impurities can hinder the reaction.[1][3]Ensure the purity of the toluene starting material.
Sub-optimal Temperature: The reaction may be too cold, slowing the rate, or too hot, causing side reactions.[1]The initial addition of reagents is typically done at low temperatures (0-5 °C) to control the exothermic reaction.[2] The reaction is then allowed to warm to room temperature or gently heated to ensure completion.[4][5]
Formation of Multiple Products (Isomers) Reaction Temperature: The isomer distribution can be temperature-dependent.Performing the acylation at lower temperatures generally favors the formation of the para-isomer (4-methylbenzophenone) due to steric hindrance at the ortho positions.[2]
Side Reactions: Although less common in acylation, some side reactions can occur.Maintain controlled reaction conditions, particularly temperature, to minimize unwanted byproducts.
Difficulty in Product Purification Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Optimize reaction time and temperature.
Formation of Polar Byproducts: Side reactions can generate impurities that are difficult to separate.Utilize column chromatography with a suitable solvent system (e.g., hexane (B92381)/ethyl acetate) for effective purification.[5][6]
Oily Product: The product may not crystallize easily due to impurities.Attempt trituration with a non-polar solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system can also be effective.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous aluminum chloride (AlCl₃) the preferred catalyst for the Friedel-Crafts acylation of toluene?

A1: Anhydrous aluminum chloride is a powerful Lewis acid that effectively generates the highly electrophilic acylium ion from benzoyl chloride.[8][9] This is crucial for the electrophilic aromatic substitution to occur on the toluene ring. Due to the formation of a stable complex with the resulting ketone product, a stoichiometric amount of AlCl₃ is generally required for optimal yields.[2]

Q2: What is the expected regioselectivity for the acylation of toluene with benzoyl chloride?

A2: The methyl group of toluene is an ortho, para-director. However, in Friedel-Crafts acylation, the bulkiness of the acylium-Lewis acid complex sterically hinders the attack at the ortho-positions. Consequently, the reaction predominantly yields the para-isomer, 4-methylbenzophenone.[2][10] A smaller amount of the ortho-isomer, 2-methylbenzophenone, is also typically formed. The meta-isomer, this compound, is generally a minor product.

Q3: Can I use an alternative to benzoyl chloride as the acylating agent?

A3: Yes, benzoic anhydride (B1165640) can also be used as an acylating agent in the presence of a Lewis acid catalyst.[11] The reaction mechanism is similar, involving the formation of an acylium ion.

Q4: My aromatic substrate has an electron-withdrawing group. Why is the Friedel-Crafts acylation failing?

A4: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success depends on the nucleophilicity of the aromatic ring. Electron-withdrawing groups (like -NO₂, -CN, -COR) decrease the electron density of the ring, making it less reactive towards the electrophilic acylium ion.[3][12] With strongly deactivating groups, the reaction generally does not proceed under standard conditions.[3]

Q5: Is it possible for polyacylation to occur on the toluene ring?

A5: Polyacylation is generally not a significant issue in Friedel-Crafts acylation.[11] The acyl group introduced onto the aromatic ring is deactivating, which makes the product less reactive than the starting material, thus hindering a second acylation reaction.[1][11] This is a key advantage over Friedel-Crafts alkylation, where polyalkylation can be a major problem.[13]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene.[4][5]

Materials:

  • 3-Methylbenzoyl chloride

  • Benzene (B151609)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser protected by a drying tube, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Substrate Addition: After the addition of the acyl chloride is complete, add benzene (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, still maintaining the low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the flask again in an ice bath. Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

Effect of Reaction Parameters on Friedel-Crafts Acylation Yield

The following table summarizes the impact of various reaction parameters on the yield of Friedel-Crafts acylation based on literature data. Note that specific yields for this compound may vary.

ParameterConditionEffect on YieldRationale
Catalyst Stoichiometry < 1.0 equivalentLow YieldInsufficient catalyst to activate the acylating agent and overcome product complexation.[2]
≥ 1.1 equivalentsOptimal YieldEnsures complete reaction by accounting for catalyst complexation with the ketone product.[2]
Temperature 0-5 °C (Initial)High SelectivityControls the exothermic reaction and favors para-substitution for activated rings like toluene.[2]
Room Temperature to RefluxIncreased RateAllows the reaction to proceed to completion after the initial controlled addition.[4][5]
Excessively HighDecreased YieldCan lead to the formation of undesired side products.[1]
Solvent Anhydrous, Non-polar (e.g., DCM, CS₂)High YieldPrevents catalyst deactivation and effectively dissolves reagents.
Protic or Lewis Basic SolventsNo ReactionSolvents with lone pairs (e.g., alcohols, ethers) will complex with the Lewis acid catalyst, deactivating it.
Substituents on Arene Electron-donating (e.g., -CH₃)Increased YieldActivates the aromatic ring towards electrophilic substitution.[8]
Electron-withdrawing (e.g., -NO₂)Decreased or No YieldDeactivates the aromatic ring, making it less nucleophilic.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) cooling 2. Cool to 0-5 °C setup->cooling add_acyl 3. Add 3-Methylbenzoyl Chloride cooling->add_acyl add_benzene 4. Add Benzene add_acyl->add_benzene react 5. Stir at Room Temperature add_benzene->react quench 6. Quench with HCl/Ice react->quench extract 7. Extraction with DCM quench->extract wash 8. Wash with NaHCO₃ & Brine extract->wash dry 9. Dry & Evaporate wash->dry purify 10. Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? q_moisture Was the reaction mixture cloudy/off-white? start->q_moisture Yes a_moisture Moisture Contamination. Catalyst Deactivated. Restart with dry equipment. q_moisture->a_moisture Yes q_catalyst Was catalyst stoichiometry ≥ 1.1 equivalent? q_moisture->q_catalyst No a_catalyst Insufficient Catalyst. Product-catalyst complexing requires stoichiometric amount. q_catalyst->a_catalyst No q_temp Was reaction warmed to room temperature? q_catalyst->q_temp Yes a_temp Incomplete Reaction. Allow for stirring at RT after initial addition. q_temp->a_temp No success Review other parameters (reagent purity, time) q_temp->success Yes

Caption: Troubleshooting logic for low product yield in Friedel-Crafts acylation.

References

Technical Support Center: Grignard Synthesis of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Methylbenzophenone via Grignard reaction. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Grignard synthesis of this compound.

FAQs

  • Q1: My Grignard reaction won't start. What are the common causes and solutions?

    A1: Failure to initiate is a frequent challenge in Grignard synthesis. The primary causes are often the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings and the presence of moisture.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[1][2]

      • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh reactive surface.[1] This can be achieved by:

        • Gently crushing the magnesium turnings with a glass rod in the reaction flask.[3][4]

        • Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium.[1][4][5]

        • Adding a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent.[2]

      • Initiate with a Small Amount of Alkyl Halide: Add a small portion of the 3-methylbromobenzene (or other aryl halide) solution to the magnesium and warm the mixture gently to initiate the reaction.[6] Obvious signs of reaction include bubbling at the magnesium surface and the solution turning cloudy.[1][4]

  • Q2: I am observing a very low yield of this compound. What are the potential reasons and how can I improve it?

    A2: Low yields can result from several factors, including incomplete reaction, side reactions, or issues during the work-up process.[7]

    • Troubleshooting Steps:

      • Optimize Reactant Stoichiometry: Ensure the Grignard reagent is in slight excess to account for any quenching by trace moisture and to drive the reaction to completion.

      • Control Reaction Temperature: The addition of the benzoyl chloride (or other electrophile) to the Grignard reagent is exothermic. Maintain a controlled temperature, often by using an ice bath, to minimize side reactions.[8] Adding the electrophile dropwise helps to control the reaction rate and temperature.

      • Minimize Side Reactions:

        • Wurtz Coupling: This side reaction can form biphenyl (B1667301) derivatives. It is favored by high concentrations of the aryl halide and elevated temperatures. Slow, controlled addition of the aryl halide during Grignard reagent formation can minimize this.[1]

        • Reaction with Moisture: Grignard reagents are highly reactive with water. Ensure all reagents and equipment are scrupulously dry.[1][2]

      • Ensure Complete Reaction: After the addition of the electrophile, allow the reaction to stir for a sufficient time, possibly with gentle reflux, to ensure maximum conversion.[6][9]

      • Efficient Work-up and Purification: During the acidic work-up, ensure all the product is extracted from the aqueous layer. Purification by column chromatography or recrystallization should be performed carefully to avoid loss of product.[3]

  • Q3: I have a significant amount of a biphenyl side-product in my crude mixture. How can I reduce its formation and remove it?

    A3: The formation of biphenyl (from phenylmagnesium bromide) or 4,4'-dimethylbiphenyl (B165725) (from 3-methylphenylmagnesium bromide) is a common side reaction.

    • Minimizing Formation:

      • This side reaction is favored at higher concentrations of the aryl halide and at elevated temperatures.[1]

      • Add the aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[1]

    • Removal:

      • Biphenyl and its derivatives are generally less polar than the benzophenone (B1666685) product. They can often be separated by column chromatography on silica (B1680970) gel.[3]

      • Recrystallization from a suitable solvent system can also be effective. Biphenyl is often more soluble in non-polar solvents like petroleum ether or hexane (B92381), allowing for its removal from the more polar ketone product.[3]

Data Presentation

The yield of this compound can be influenced by various reaction parameters. The following table provides illustrative data based on typical Grignard reactions for the synthesis of substituted benzophenones.

Grignard Reagent PrecursorElectrophileSolventReaction Time (h)Temperature (°C)Reported Yield (%)
3-Bromotoluene (B146084)Benzoyl ChlorideTHF20 to RT~75-85
Bromobenzene3-MethylbenzonitrileDiethyl Ether3Reflux~60-70
3-BromotolueneBenzoyl ChlorideDiethyl Ether20 to RT~70-80
Bromobenzene3-MethylbenzonitrileTHF3Reflux~65-75

Note: These are typical yield ranges for analogous reactions and may vary based on specific experimental conditions and scale.

Experimental Protocols

A detailed protocol for the synthesis of this compound via the reaction of 3-methylphenylmagnesium bromide with benzoyl chloride is provided below. This protocol is adapted from standard procedures for Grignard synthesis of substituted benzophenones.[3][6]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • 3-Bromotoluene

  • Benzoyl chloride

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent): a. Place magnesium turnings (1.2 eq) in a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. b. Add a small crystal of iodine. c. Add a small amount of anhydrous THF to just cover the magnesium. d. Dissolve 3-bromotoluene (1.0 eq) in anhydrous THF in the dropping funnel. e. Add a small portion of the 3-bromotoluene solution to the flask to initiate the reaction. Gentle warming may be necessary. f. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzoyl Chloride: a. Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. b. Dissolve benzoyl chloride (1.0 eq) in anhydrous THF and add it to the dropping funnel. c. Add the benzoyl chloride solution dropwise to the stirred Grignard reagent at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: a. Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with diethyl ether. d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. f. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent, or by recrystallization from a suitable solvent like ethanol.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the Grignard synthesis of this compound.

TroubleshootingWorkflow start Start Grignard Reaction check_initiation Reaction Initiates? start->check_initiation activate_mg Activate Mg: - Crush Mg - Add Iodine - Add 1,2-dibromoethane check_initiation->activate_mg No add_electrophile Add Electrophile (e.g., Benzoyl Chloride) check_initiation->add_electrophile Yes check_anhydrous Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents activate_mg->check_anhydrous check_anhydrous->start check_yield Good Yield? add_electrophile->check_yield optimize_stoichiometry Optimize Stoichiometry: - Use slight excess of Grignard check_yield->optimize_stoichiometry No check_side_products Side Products Present? check_yield->check_side_products Yes control_temperature Control Temperature: - Use ice bath during addition optimize_stoichiometry->control_temperature minimize_side_reactions Minimize Side Reactions: - Slow addition of reagents control_temperature->minimize_side_reactions minimize_side_reactions->add_electrophile purify_product Purify Product: - Column Chromatography - Recrystallization check_side_products->purify_product Yes end_product Final Product check_side_products->end_product No (Crude Product) purify_product->end_product Purified Product

References

Purification of crude 3-Methylbenzophenone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 3-methylbenzophenone via recrystallization. It includes troubleshooting for common experimental issues, frequently asked questions, a detailed experimental protocol, and key physical data.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: There are a few potential reasons for this issue. First, ensure you are using a suitable solvent; this compound is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but insoluble in water.[1] If you are using an appropriate solvent, you may not have added a sufficient volume or the solvent may not be hot enough. Add a small, incremental amount of hot solvent to your mixture until the solid dissolves.[2] Be aware that crude samples may contain insoluble impurities that will not dissolve even with additional hot solvent. In this case, the next step would be to perform a hot filtration to remove these impurities.[2]

Q2: No crystals have formed after my solution has cooled. What is the problem?

A2: The most common reason for the failure of crystals to form is the use of too much recrystallization solvent.[3] This results in a solution that is not saturated enough for crystallization to occur upon cooling. To fix this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound.[3][4] If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure this compound.[3]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid separates from the solution as a liquid oil rather than crystalline solid.[3] This often happens if the compound is significantly impure or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, reheat the solution until the oil fully redissolves. You can then add a small amount of additional solvent and allow the solution to cool much more slowly.[3] Placing the flask in a warm water bath that is allowed to cool to room temperature can provide the necessary slow cooling rate to promote crystal formation instead of oiling out.

Q4: The yield of my purified this compound is very low. What are the likely causes?

A4: A low yield can result from several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of your product will remain dissolved in the mother liquor.[4] To maximize yield, use the minimum amount of hot solvent required to dissolve the crude product. Additionally, ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation before filtration.[5] Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.

Q5: The recovered crystals are still colored, but pure this compound should be a white or off-white solid. How do I remove colored impurities?

A5: If your crude sample has colored impurities, they can often be removed using activated carbon. After dissolving the crude this compound in the hot solvent, add a small amount of activated carbon to the solution and swirl. The colored impurities will adsorb to the surface of the carbon. Then, perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be cautious not to add too much carbon, as it can also adsorb some of your desired product.

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound. Note that specific quantitative solubility data (e.g., g/100 mL) is not widely available in the literature; therefore, qualitative descriptions are provided based on available information.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O[6]
Molecular Weight 196.25 g/mol [5]
Appearance White to off-white crystalline powder or clear slightly yellow to greenish liquid[1][6]
Boiling Point 317 °C[6]
Melting Point 159-160 °C[6]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in ethanol and acetone; Described as "difficult to mix"[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the methodology for purifying crude this compound using a single-solvent recrystallization with ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

    • In a separate flask, heat a volume of ethanol on a hot plate to just below its boiling point.

    • Add a small amount of the hot ethanol to the flask containing the crude solid. Swirl the flask to dissolve the compound.

    • Continue adding small portions of the hot ethanol until the this compound just completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated carbon.

    • Swirl the mixture for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a clean Erlenmeyer flask.

    • Heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization in the funnel.

    • Pour the hot solution through the filter paper quickly.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place the flask in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Collection and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to help dry the crystals.

  • Drying:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Allow the crystals to air dry completely. To ensure the solid is dry, it can be weighed, left to dry for an additional period, and then re-weighed until a constant weight is achieved.

Process and Troubleshooting Diagrams

The following diagrams illustrate the standard experimental workflow and a troubleshooting guide for the recrystallization process.

G Experimental Workflow for Recrystallization cluster_workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Cool Solution Slowly to Room Temperature B->C D 4. Cool in Ice Bath C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: A standard workflow for the purification of this compound via recrystallization.

G Recrystallization Troubleshooting Guide cluster_troubleshooting Start Problem Encountered After Cooling NoCrystals No Crystals Formed Start->NoCrystals OiledOut Compound 'Oiled Out' Start->OiledOut TooMuchSolvent A: Too much solvent used? NoCrystals->TooMuchSolvent Likely Supersaturated B: Solution is supersaturated? NoCrystals->Supersaturated Possible Impure C: Compound is impure or cooling too fast? OiledOut->Impure Likely BoilSolvent Solution: Boil off excess solvent and re-cool. TooMuchSolvent->BoilSolvent ScratchSeed Solution: Scratch flask or add seed crystal. Supersaturated->ScratchSeed ReheatAddSolvent Solution: Reheat, add more solvent, and cool slowly. Impure->ReheatAddSolvent

Caption: A logical guide for troubleshooting common issues during recrystallization.

References

Technical Support Center: Purifying 3-Methylbenzophenone via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 3-Methylbenzophenone using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the materials and methodology for the purification of this compound.

Materials:

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is a common choice for separating aromatic ketones.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) is a suitable eluent system. The optimal ratio should be determined by Thin-Layer Chromatography (TLC) prior to the column separation.

  • Crude this compound

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will provide a good separation of the this compound spot from impurities, with an Rf value for the target compound ideally between 0.2 and 0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Polarity Index

This table provides the polarity index of common solvents used in column chromatography. A higher index indicates a more polar solvent.

SolventPolarity Index
n-Hexane0.1
Cyclohexane0.2
Toluene2.4
Dichloromethane3.1
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Methanol5.1
Water10.2

Table 2: Typical Rf Values of Benzophenone (B1666685) Derivatives in Hexane/Ethyl Acetate Systems

This table gives an indication of how the Rf value of benzophenone and its derivatives can change with the mobile phase composition. Note that the exact Rf value for this compound should be determined experimentally.

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
Benzophenone9:10.4 - 0.5
Benzophenone8:20.6 - 0.7
4-Chlorobenzophenone9:10.3 - 0.4
Benzhydrol8:20.2 - 0.3

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Q1: The compound is not moving down the column (stuck at the origin).

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound is very polar, a more polar solvent system, such as dichloromethane/methanol, may be necessary.

Q2: The separation between this compound and an impurity is poor.

  • Possible Cause 1: The chosen mobile phase does not provide adequate resolution.

  • Solution 1: Re-optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient during elution.

  • Possible Cause 2: The column is overloaded.

  • Solution 2: Reduce the amount of crude material loaded onto the column. A general guideline is to use a silica gel to crude compound ratio of 30:1 to 100:1 by weight for difficult separations.

  • Possible Cause 3: The column was not packed properly, leading to channeling.

  • Solution 3: Ensure the silica gel is packed uniformly without any cracks or air bubbles.

Q3: The compound is eluting too quickly (high Rf value).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane. Aim for an Rf value between 0.2 and 0.4 for the best separation.

Q4: The collected fractions show streaking or tailing on TLC.

  • Possible Cause 1: The sample was not dissolved in the minimum amount of solvent before loading.

  • Solution 1: Ensure the sample is loaded in a concentrated band at the top of the column.

  • Possible Cause 2: The compound is interacting too strongly with the silica gel.

  • Solution 2: For some ketones, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase can improve peak shape. However, this should be done cautiously as it can affect the stability of some compounds.

  • Possible Cause 3: The compound is degrading on the silica gel.

  • Solution 3: Consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

  • A1: Common impurities can include unreacted starting materials (e.g., toluene, benzoyl chloride), and positional isomers (2-Methylbenzophenone and 4-Methylbenzophenone). The formation of isomers is due to the directing effects of the methyl group on the aromatic ring during the acylation reaction.

Q2: How can I visualize the spots on the TLC plate if they are not colored?

  • A2: this compound and its common impurities are UV active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate. The spots will appear as dark patches against a fluorescent background. Alternatively, staining with potassium permanganate (B83412) or iodine can be used.

Q3: What is "flash" column chromatography and how does it differ from gravity chromatography?

  • A3: Flash chromatography is a modification of traditional column chromatography where air pressure is applied to the top of the column to force the mobile phase through the stationary phase more quickly.[1] This results in a faster separation. It typically uses finer silica gel (230-400 mesh) for better resolution.

Q4: Can I reuse my chromatography column?

  • A4: It is generally not recommended to reuse a silica gel column for purifying different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, the column can sometimes be flushed with a very polar solvent to remove all retained substances before re-equilibration with the starting mobile phase. However, for achieving high purity, a freshly packed column is always preferable.

Visualizations

experimental_workflow Experimental Workflow for Purifying this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. Mobile Phase Selection (TLC) packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis isolation 6. Solvent Removal analysis->isolation product Purified this compound isolation->product

Caption: Workflow for the purification of this compound.

troubleshooting_workflow Troubleshooting Common Column Chromatography Issues cluster_no_movement Compound Not Moving cluster_poor_separation Poor Separation cluster_fast_elution Compound Eluting Too Fast start Problem Encountered q_polarity Is the mobile phase polar enough? start->q_polarity No movement q_separation Issue with separation? start->q_separation Mixed fractions q_too_fast Rf value too high? start->q_too_fast Elutes quickly sol_increase_polarity Increase mobile phase polarity (e.g., more ethyl acetate) q_polarity->sol_increase_polarity No sol_change_solvent Consider a more polar solvent system (e.g., DCM/MeOH) q_polarity->sol_change_solvent Still no movement sol_reoptimize Re-optimize mobile phase via TLC q_separation->sol_reoptimize Yes sol_reduce_load Reduce sample load q_separation->sol_reduce_load Overloaded? sol_repack Repack column carefully q_separation->sol_repack Channeling? sol_decrease_polarity Decrease mobile phase polarity (e.g., more hexane) q_too_fast->sol_decrease_polarity Yes

Caption: Decision tree for troubleshooting chromatography issues.

References

Technical Support Center: 3-Methylbenzophenone Initiation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low initiation efficiency with 3-Methylbenzophenone in their photopolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a photoinitiator?

This compound is a Type II photoinitiator. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon UV irradiation, Type II photoinitiators require a co-initiator or synergist, which is typically a hydrogen donor, to generate free radicals. The process involves the this compound molecule absorbing UV light and transitioning to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator to create the radicals that initiate polymerization.

Q2: Why is a co-initiator essential when using this compound?

Without a co-initiator, this compound in its excited state is highly inefficient at generating initiating radicals. The primary mechanism for radical generation relies on the hydrogen abstraction from a suitable donor molecule. The absence of a co-initiator is a common reason for very low or no polymerization. Tertiary amines, such as Triethanolamine (TEA) or N-methyldiethanolamine (MDEA), are commonly used co-initiators with benzophenone-type photoinitiators.

Q3: What is the optimal wavelength of UV light for exciting this compound?

For efficient initiation, the emission spectrum of the UV lamp must overlap with the absorption spectrum of the photoinitiator. Benzophenone (B1666685) and its derivatives typically exhibit strong UV absorption in the range of 250-340 nm. It is crucial to match your UV light source to the specific absorption maximum of your this compound formulation, as solvents and other additives can cause shifts in the absorption peaks.

Q4: Can oxygen inhibit the polymerization process?

Yes, oxygen is a potent inhibitor of free-radical polymerization. It can quench the excited triplet state of the photoinitiator and also scavenge the initiating and propagating radicals, forming less reactive peroxy radicals. This leads to an inhibition period at the beginning of the polymerization and can significantly reduce the overall efficiency. It is often necessary to perform photopolymerization under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

Troubleshooting Guide for Low Initiation Efficiency

Low initiation efficiency with this compound can manifest as slow polymerization rates, incomplete curing, or a complete lack of polymerization. The following guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
No or very slow polymerization Absence or insufficient concentration of co-initiator. This compound is a Type II photoinitiator and requires a hydrogen-donating co-initiator (e.g., a tertiary amine) to generate radicals. Ensure a suitable co-initiator is present in the formulation at an appropriate concentration (typically 1-5% by weight).
Mismatch between UV light source and photoinitiator absorption. Verify that the emission wavelength of your UV lamp overlaps with the UV absorption spectrum of this compound in your specific formulation. The absorption maximum can be determined using a UV-Vis spectrophotometer.
Oxygen inhibition. Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to eliminate dissolved oxygen. Increasing the light intensity or photoinitiator concentration may also help to overcome oxygen inhibition.
Incomplete curing or surface tackiness Insufficient UV light intensity or exposure time. Increase the intensity of the UV lamp or the duration of exposure. Ensure the light path is not obstructed.
High concentrations of inhibitors in the monomer. Monomers are often supplied with inhibitors to prevent premature polymerization. These should be removed prior to use, for example, by passing the monomer through a column of activated basic alumina.
"Inner filter" effect. Other components in the formulation (e.g., pigments, stabilizers) may absorb at the same wavelength as the photoinitiator, reducing the amount of light available for initiation. Analyze the UV-Vis spectrum of the complete formulation and adjust concentrations if necessary.
Low polymer molecular weight or broad polydispersity Excessive initiator or co-initiator concentration. An overly high concentration of initiating radicals can lead to premature chain termination. Optimize the concentrations of both this compound and the co-initiator.
Presence of chain transfer agents. Impurities in the monomer or solvent can act as chain transfer agents, leading to the termination of a growing polymer chain and the initiation of a new, shorter one. Ensure high purity of all components.

Quantitative Data

Table 1: Comparative Quantum Yields of Benzophenone Derivatives in Isopropanol [1]

CompoundSubstituentsQuantum Yield (Φ) of Photoreduction
BenzophenoneUnsubstituted~0.3 - 1.0
4,4'-Dimethoxybenzophenone4,4'-OCH₃Lower than benzophenone
4,4'-Bis(trifluoromethyl)benzophenone4,4'-CF₃Higher than benzophenone
3-Methoxy-4'-methylbenzophenone3-OCH₃, 4'-CH₃Data not available in literature

Note: The quantum yield of benzophenone photoreduction can approach values near 2 under certain conditions, suggesting a chain reaction mechanism.[1]

Experimental Protocols

While a specific, validated protocol for this compound was not found in the literature, the following generalized protocol for the UV curing of an acrylate (B77674) formulation using a Type II photoinitiator system can be adapted and optimized for your specific experimental needs.

Protocol: UV Curing of an Acrylate Formulation

1. Materials:

  • Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound (Photoinitiator)

  • Co-initiator (e.g., Triethanolamine, TEA)

  • Substrate (e.g., glass slide)

  • UV curing lamp (e.g., medium-pressure mercury lamp with appropriate filters)

2. Formulation Preparation:

  • Prepare the photocurable formulation by dissolving this compound (e.g., 2 wt%) and the co-initiator (e.g., 5 wt%) in the acrylate monomer.

  • Ensure complete dissolution by gentle stirring in a container protected from ambient light.

3. Coating Application:

  • Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve a desired thickness (e.g., 25 µm).

4. UV Curing:

  • Place the coated substrate under the UV lamp.

  • If necessary, purge the curing chamber with an inert gas like nitrogen for several minutes before and during irradiation to minimize oxygen inhibition.

  • Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity.

5. Cure Monitoring and Evaluation:

  • The degree of monomer conversion can be monitored in real-time by placing the sample in a Real-Time FTIR spectrometer and recording the decrease in the acrylate double bond absorption peak (around 1630 cm⁻¹) during UV irradiation.

  • After curing, the physical properties of the coating, such as tackiness (thumb twist test), hardness (pencil hardness test), and solvent resistance, can be evaluated.

Note: The concentrations of the photoinitiator and co-initiator, as well as the UV exposure time and intensity, are starting points and should be systematically optimized for each specific application to achieve the desired curing characteristics.

Visual Diagrams

The following diagrams illustrate the key processes involved in photoinitiation with this compound and a general workflow for troubleshooting common issues.

Caption: Photoinitiation mechanism of this compound.

G cluster_1 Troubleshooting Workflow for Low Initiation Efficiency Start Low/No Polymerization Check_CoI Is a suitable co-initiator present at the correct concentration? Start->Check_CoI Check_UV Does the UV lamp's emission spectrum match the initiator's absorption? Check_CoI->Check_UV Yes Success Problem Resolved Check_CoI->Success No -> Add/Optimize Co-initiator Check_O2 Is the reaction performed under an inert atmosphere? Check_UV->Check_O2 Yes Check_UV->Success No -> Match UV Source Check_Inhibitor Has the monomer been purified to remove inhibitors? Check_O2->Check_Inhibitor Yes Check_O2->Success No -> Use Inert Gas Check_Concentration Are the initiator/co-initiator concentrations optimized? Check_Inhibitor->Check_Concentration Yes Check_Inhibitor->Success No -> Purify Monomer Check_Concentration->Success Yes -> Further Investigation Needed Check_Concentration->Success No -> Optimize Concentrations

Caption: A step-by-step workflow for troubleshooting low initiation efficiency.

References

Preventing byproduct formation in 3-Methylbenzophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylbenzophenone. The focus is on preventing byproduct formation during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Synthesis of this compound (via Friedel-Crafts Acylation)
Q1: I'm synthesizing this compound via Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride, but I'm getting a mixture of isomers (2-, 3-, and 4-methylbenzophenone). How can I improve selectivity for the 3-methyl isomer?

A1: Achieving high selectivity for the meta-isomer (this compound) in a standard Friedel-Crafts acylation of toluene is challenging because the methyl group is an ortho-, para-director. However, isomer distribution is highly dependent on reaction conditions. Friedel-Crafts alkylation of toluene can show varying isomer distribution based on temperature, with the meta-isomer increasing at higher temperatures, but acylation is generally more sterically hindered and less prone to isomerizing.[1][2] To favor the meta product, kinetic control must be overcome, which is often not feasible under standard conditions.

Instead, a more reliable method is to alter the synthetic strategy. Consider using m-toluoyl chloride as the acylating agent and benzene (B151609) as the aromatic substrate. This approach unequivocally forms the desired this compound isomer.

Q2: My Friedel-Crafts reaction is producing significant amounts of diacylated byproducts. How can I prevent this?

A2: Unlike Friedel-Crafts alkylation, polyacylation is generally not a major issue. The acyl group introduced onto the aromatic ring is deactivating, making the resulting ketone less reactive than the starting material.[3][4] If you are observing diacylation, it may be due to harsh reaction conditions.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can sometimes force a second acylation. Perform the reaction at a lower temperature (e.g., 0-25°C).[5]

  • Control Stoichiometry: Use a slight excess of the aromatic substrate (toluene) relative to the acylating agent (benzoyl chloride) to increase the probability of the electrophile reacting with the starting material.

  • Order of Addition: Add the acylating agent slowly to the mixture of the aromatic substrate and Lewis acid catalyst. This maintains a low concentration of the electrophile.[5]

Q3: The yield of my Friedel-Crafts acylation is low. What are the common causes and solutions?

A3: Low yields can stem from several factors, primarily related to the catalyst and reaction setup.[5]

Troubleshooting Checklist:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous.[5] Using a freshly opened or properly stored bottle of catalyst is critical.

  • Catalyst Amount: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a stable complex with it, rendering the catalyst inactive.[4][5] Using 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent is common practice.

  • Reaction Quenching: Improper quenching can lead to product loss. The reaction mixture should be quenched by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This breaks up the ketone-catalyst complex and helps prevent the formation of emulsions during workup.[5]

Reactions Involving this compound (e.g., Grignard Reaction)
Q4: I'm performing a Grignard reaction with this compound and phenylmagnesium bromide, but I'm seeing significant biphenyl (B1667301) byproduct and unreacted starting material. How can I optimize this reaction?

A4: The formation of biphenyl is a known side reaction in the preparation of triphenylmethanol (B194598) and its derivatives. It arises from a coupling reaction between the Grignard reagent and unreacted aryl halide.[6]

Preventative Measures:

  • Temperature Control: The formation of biphenyl is favored at higher temperatures. Maintain a gentle reflux during the addition of the benzophenone (B1666685) solution to the Grignard reagent.[6]

  • Slow Addition: Add the this compound solution dropwise to the Grignard reagent. This ensures the ketone is consumed as it is added and minimizes side reactions.

  • Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is scrupulously dried and use anhydrous ether as the solvent to prevent quenching of the reagent.[6][7]

  • Purity of Magnesium: Use high-quality magnesium turnings. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction and ensure complete formation of the Grignard reagent.[8]

Data Summary

The selectivity of Friedel-Crafts reactions is highly dependent on the substrate, catalyst, and conditions. While specific data for this compound is sparse, general principles for substituted benzenes can be applied.

Table 1: General Isomer Distribution in Friedel-Crafts Reactions of Toluene

Reaction TypeTemperature% Ortho Isomer% Meta Isomer% Para IsomerCitation
Alkylation (Methylation)0°C54%17%29%[2]
Alkylation (Methylation)25°C3%69%28%[2]
Acylation (Acetylation)N/AMinor ProductNegligibleMajor Product[1][9]

Note: Data illustrates general trends. Acylation of toluene heavily favors the para product due to steric hindrance from the bulky acylium-Lewis acid complex.[3]

Experimental Protocols

Protocol: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation

This protocol details the synthesis of the isomeric 4-Methylbenzophenone, as it is the major product expected from the acylation of toluene and serves as a representative procedure. Modifying this for this compound would require starting with m-toluoyl chloride and benzene.[10]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Benzoyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (conc.)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: In an inert atmosphere (nitrogen or argon), suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM. Cool the mixture in an ice bath to 0°C.

  • Formation of Electrophile: Add benzoyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension.

  • Addition of Substrate: Add a solution of anhydrous toluene (1.2 eq.) in DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[5]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired benzophenone.[12]

Visualizations

Reaction Pathways and Workflows

Diagrams created using Graphviz illustrate key processes and logical relationships in this compound synthesis and troubleshooting.

Fig 1. Synthetic Pathways to Methylbenzophenone Isomers cluster_1 Pathway A: Acylation of Toluene cluster_2 Pathway B: Acylation with m-Toluoyl Chloride reactant reactant product product intermediate intermediate side_product side_product Toluene Toluene Acylium Benzoyl Cation (Electrophile) Benzoyl_Chloride Benzoyl Chloride AlCl3_1 AlCl3 p_MBP 4-Methylbenzophenone (Major Product) Acylium->p_MBP para-attack (Favored) o_MBP 2-Methylbenzophenone (Minor Product) Acylium->o_MBP ortho-attack (Steric Hindrance) m_MBP This compound (Trace Product) Acylium->m_MBP meta-attack (Disfavored) Benzene Benzene m_Acylium m-Toluoyl Cation (Electrophile) m_Toluoyl_Chloride m-Toluoyl Chloride AlCl3_2 AlCl3 MBP_3 This compound (Target Product) m_Acylium->MBP_3 Direct Synthesis

Caption: Synthetic routes to methylbenzophenone isomers.

Fig 2. General Workflow for Friedel-Crafts Acylation step step action action analysis analysis issue issue Setup 1. Setup Anhydrous Apparatus Reagents 2. Charge Reactants & Catalyst (0 °C) Setup->Reagents Reaction 3. Stir at Room Temp (Monitor by TLC) Reagents->Reaction Quench 4. Quench on Ice/HCl Reaction->Quench Extract 5. Extract with Organic Solvent Quench->Extract Wash 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Purify Product (Chromatography/Recrystallization) Dry->Purify Analyze 9. Analyze Final Product (NMR, MP) Purify->Analyze

Caption: Experimental workflow for Friedel-Crafts acylation.

Fig 3. Troubleshooting Low Yield in Friedel-Crafts Acylation problem problem question question solution solution LowYield Problem: Low Product Yield CatalystMoist Was Catalyst/Glassware Completely Anhydrous? LowYield->CatalystMoist CatalystAmount Was at least a 1:1 molar ratio of Catalyst:Acyl Chloride used? CatalystMoist->CatalystAmount Yes FixMoisture Solution: Oven-dry glassware. Use fresh, anhydrous catalyst and solvents. CatalystMoist->FixMoisture No QuenchIssue Was an emulsion formed during workup? CatalystAmount->QuenchIssue Yes FixAmount Solution: Use >=1.0 equivalent of catalyst. Consider 1.1 eq. CatalystAmount->FixAmount No FixQuench Solution: Quench slowly into ice/HCl. Add brine during extraction to break emulsion. QuenchIssue->FixQuench Yes

References

Technical Support Center: Enhancing the Solubility of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving 3-Methylbenzophenone. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges in handling this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I am having difficulty dissolving this compound in my chosen solvent. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are often related to its chemical nature. It is a largely nonpolar molecule and is known to be insoluble in water.[1][2] If you are observing poor solubility, consider the following:

  • Verify Solvent Choice: Ensure you are using an appropriate organic solvent. Based on the principle of "like dissolves like," nonpolar to moderately polar aprotic solvents are predicted to be most effective.[3]

  • Increase Temperature: The solubility of many organic solids, including benzophenone (B1666685) derivatives, increases with temperature.[4][5] Gentle warming of the solvent while stirring can significantly improve dissolution.

  • Particle Size Reduction: If you are working with a crystalline solid, grinding the this compound to a finer powder will increase the surface area available for solvation, which can speed up the dissolution process.[4]

  • Agitation: Ensure you are providing adequate agitation (e.g., magnetic stirring, vortexing) to facilitate the dissolution process.

Q2: My this compound is dissolving, but the solution is cloudy or appears as a suspension.

A2: A cloudy solution or suspension indicates that the compound has not fully dissolved and has likely reached its saturation point in the solvent at the current temperature. To address this, you can:

  • Add More Solvent: Increase the volume of the solvent to decrease the concentration of this compound.

  • Heat the Solution: As mentioned, increasing the temperature can increase the solubility limit.

  • Consider a Co-solvent: Adding a small amount of a co-solvent in which this compound is highly soluble can enhance the overall solvating power of your solvent system.[6]

Q3: Can I use sonication to help dissolve this compound?

A3: Yes, sonication in an ultrasonic bath is a common and effective method for dissolving sparingly soluble compounds.[7] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of solid particles and enhancing solvation.

Q4: What are the best practices for storing solutions of this compound?

A4: Once dissolved, it is important to store the solution properly to maintain its integrity. Store the solution in a tightly closed container in a cool, dry place.[1] Be aware that if the solution was prepared at an elevated temperature, the compound might precipitate out as the solution cools to room temperature. If this occurs, gentle warming and agitation will be required before use.

Data Presentation: Solubility of this compound

Table 1: Qualitative Solubility of this compound

Solvent TypeExamplesPredicted SolubilityReference
Polar ProticWaterInsoluble[1][2]
Polar ProticEthanol, MethanolSoluble[2]
Polar AproticAcetone, AcetonitrileSoluble[2][8]
Nonpolar AproticToluene, Diethyl EtherHighly Soluble[3]

Table 2: Illustrative Quantitative Solubility of this compound at 25°C

Disclaimer: The following data are hypothetical and intended for illustrative purposes to guide experimental design. Actual values should be determined empirically.

SolventPredicted Solubility (mg/mL)
Water< 0.1
Ethanol150
Acetone300
Dichloromethane> 500
Toluene> 500
Acetonitrile100
Isopropanol120

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by Cosolvency

This method involves using a mixture of solvents to increase the solubility of a compound.

  • Initial Dissolution: Attempt to dissolve a known mass of this compound in a measured volume of the primary solvent (e.g., a buffer or aqueous solution) in which its solubility is low.

  • Co-solvent Addition: While stirring, add a co-solvent (e.g., ethanol, DMSO) in small increments (e.g., 1-5% of the total volume at a time).

  • Observation: After each addition, allow the mixture to stir for several minutes and observe for dissolution.

  • Endpoint: Continue adding the co-solvent until the this compound is completely dissolved. Record the final ratio of the primary solvent to the co-solvent.

  • Caution: Be mindful that high concentrations of organic co-solvents may not be suitable for all experimental systems, particularly in biological assays.

Protocol 2: Temperature-Assisted Dissolution

This protocol utilizes heat to increase the solubility of this compound.

  • Preparation: Add a known mass of this compound to a measured volume of the desired solvent in a flask equipped with a magnetic stir bar.

  • Heating: Place the flask on a hotplate with stirring and gently heat the solution. Monitor the temperature with a thermometer.

  • Incremental Heating: Increase the temperature in increments of 5-10°C, allowing the solution to equilibrate at each step.

  • Observation: Observe the dissolution of the solid. Note the temperature at which complete dissolution occurs.

  • Cooling and Observation: After dissolution, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates. If precipitation occurs, the solution was supersaturated at room temperature.

Visualizations

Diagram 1: Experimental Workflow for Enhancing Solubility

G start Start: Dissolve this compound check_sol Is it completely dissolved? start->check_sol success Success: Solution Prepared check_sol->success Yes troubleshoot Troubleshooting Required check_sol->troubleshoot No increase_temp Increase Temperature troubleshoot->increase_temp add_cosolvent Add Co-solvent troubleshoot->add_cosolvent sonicate Apply Sonication troubleshoot->sonicate re_check_sol Re-evaluate Solubility increase_temp->re_check_sol add_cosolvent->re_check_sol sonicate->re_check_sol re_check_sol->success Dissolved re_check_sol->troubleshoot Still Insoluble

Caption: A workflow for troubleshooting the dissolution of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 3-Methylbenzophenone. It addresses common challenges through troubleshooting guides and frequently asked questions, with a focus on practical, scalable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale? The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic acylation of an aromatic ring. The two main approaches are:

  • Acylation of Benzene (B151609) with m-Toluoyl Chloride: This is often the preferred route as it directly yields the desired 3-methyl isomer.

  • Acylation of Toluene (B28343) with Benzoyl Chloride: This route produces a mixture of isomers, primarily the 2-methyl and 4-methylbenzophenone (B132839) products, with the 3-methyl isomer being a minor component.[2][3] extensive purification is required to isolate the desired product, making it less economical for large-scale production.

An alternative, though less common, route is via a Grignard reaction , which involves reacting an m-tolyl Grignard reagent with benzaldehyde (B42025) followed by oxidation, or a phenyl Grignard reagent with m-tolualdehyde and subsequent oxidation.[4][5] This multi-step process is often more complex and sensitive to reaction conditions than Friedel-Crafts acylation.[6][7]

Q2: Why is Friedel-Crafts acylation the most common industrial method? Friedel-Crafts acylation is favored for several reasons. It is a direct, single-step method for forming the crucial carbon-carbon bond between the aromatic rings and the carbonyl group.[8] The starting materials, such as benzene, toluene, and benzoyl chloride derivatives, are readily available and relatively inexpensive.[9] While the reaction has challenges, particularly with catalyst handling and waste, its process parameters are well-understood and can be optimized for high-volume manufacturing.[2]

Q3: What are the main safety concerns when scaling up this synthesis? Scaling up the Friedel-Crafts acylation presents several critical safety hazards:

  • Exothermic Reaction: The reaction is highly exothermic, and improper temperature control on a large scale can lead to a runaway reaction.[10] Controlled, gradual addition of reagents and efficient heat exchange systems are mandatory.

  • Catalyst Handling: Anhydrous aluminum chloride (AlCl₃), the common Lewis acid catalyst, reacts violently with water.[11][12] It is also highly corrosive. Handling must occur under strictly anhydrous conditions in a well-ventilated area.[13][14]

  • HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is toxic and corrosive.[2] An appropriate gas scrubbing system is required to neutralize the off-gas.

  • Flammable Solvents: Solvents like toluene or dichloromethane (B109758) are flammable and require appropriate handling and storage protocols to prevent ignition.[13]

Q4: How can isomeric purity be improved during large-scale production? Achieving high isomeric purity is crucial and can be addressed by:

  • Route Selection: Choosing the synthesis route with the highest regioselectivity, such as using m-toluoyl chloride and benzene, is the most effective strategy.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired isomer by favoring the thermodynamically more stable product.[2]

  • Purification Methods: While chromatography is useful in the lab, it is often not feasible for industrial scale.[15] The primary methods for industrial purification are:

    • Vacuum Distillation: Effective for separating products with different boiling points.[4][9]

    • Recrystallization: A powerful technique for purifying solid products. The choice of solvent is critical to selectively crystallize the desired isomer.[12]

Q5: Are there "greener" or more environmentally friendly alternatives to traditional Lewis acid catalysts? Yes, research is ongoing to develop more sustainable alternatives to stoichiometric Lewis acids like AlCl₃, which generate significant acidic waste.[16] Some promising "green" approaches include:

  • Solid Acid Catalysts: Using zeolites or other solid acids can simplify catalyst separation and recycling, reducing waste.

  • Alternative Catalysts: Other metal-based catalysts, such as ferric chloride (FeCl₃) or zinc oxide (ZnO), have been explored for acylation reactions and may offer environmental advantages.[11]

  • Solvent-Free Reactions: In some cases, reactions can be performed without a solvent, which eliminates solvent waste and simplifies work-up.[17]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Inactive or Insufficient Catalyst Use fresh, anhydrous aluminum chloride (AlCl₃). Ensure it is handled in a dry, inert atmosphere (e.g., under nitrogen). Verify that a stoichiometric amount is used relative to the acylating agent.[11][18]
Presence of Moisture Thoroughly dry all glassware in an oven before use and cool under an inert atmosphere. Use anhydrous grade solvents and ensure reactants are free of water. Moisture deactivates the AlCl₃ catalyst.[12][19]
Impure Starting Materials Use purified starting materials. For example, benzoyl chloride can be freshly distilled before use. Impurities can inhibit the reaction or lead to side products.[18]
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[11]

Issue 2: Formation of Isomeric or Polysubstituted Byproducts

Potential CauseRecommended Solution(s)
Reaction Conditions Favor Isomer Formation Optimize the reaction temperature; lower temperatures often improve selectivity for the para-isomer when using substituted benzenes.[2] The choice of solvent can also influence isomer distribution.[2]
Polysubstitution Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the ketone product is deactivated. However, using a minimal excess of the aromatic substrate can further minimize this.[11]
Side Reactions with Solvent Use an inert solvent like dichloromethane or dichloroethane. Avoid solvents that can participate in Friedel-Crafts reactions.[11]

Issue 3: Product is Discolored (Dark Oil or Solid)

Potential CauseRecommended Solution(s)
Residual Starting Materials or Polymeric Byproducts Ensure the reaction goes to completion. During work-up, perform thorough washes to remove impurities.
Oxidation or Degradation If purification is done by distillation, perform it under reduced pressure to lower the boiling point and prevent thermal degradation.[17]
Colored Impurities During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[12]

Issue 4: Difficulties During Work-up and Purification at Scale

Potential CauseRecommended Solution(s)
Violent Reaction Quench Add the reaction mixture slowly and in a controlled manner to a well-stirred vessel containing a mixture of crushed ice and hydrochloric acid. Ensure the quenching vessel has adequate cooling capacity.[2]
Emulsion Formation During Extraction Minimize vigorous shaking during liquid-liquid extraction. Adding a small amount of brine (saturated NaCl solution) can help break emulsions.
Poor Crystallization Ensure the crude product is sufficiently pure before attempting crystallization. Control the cooling rate; slow cooling often leads to larger, purer crystals. Experiment with different solvent systems (e.g., heptane (B126788)/ethyl acetate, methanol/water).[12]

Data Presentation

Table 1: Comparison of Primary Synthesis Routes

FeatureFriedel-Crafts AcylationGrignard Reaction
Key Reagents Benzene, m-Toluoyl Chloride, AlCl₃m-Bromotoluene, Mg, Benzaldehyde, Oxidant
Reaction Conditions Anhydrous, typically 0°C to room tempStrictly anhydrous, may require initiation
Number of Steps 1 (plus work-up/purification)2 (Grignard formation, reaction) + Oxidation
Typical Yield Moderate to goodGood to high, but very sensitive
Potential Byproducts Isomeric acylation products, unreacted materialsHomocoupling products (biaryls), unreacted materials
Advantages Direct C-C bond formation, readily available materialsVersatile for various substituted benzophenones
Disadvantages Stoichiometric Lewis acid waste, potential for isomersHighly sensitive to moisture, multi-step process

Table 2: Key Parameters for Friedel-Crafts Acylation Scale-Up

ParameterTypical Laboratory ValueNotes for Industrial Scale-Up
Catalyst Load (AlCl₃) 1.1 - 1.5 equivalentsMinimize to reduce cost and waste, but ensure full conversion. The complexation of AlCl₃ with the product ketone requires at least one equivalent.
Reaction Temperature 0°C to Room TemperatureMust be strictly controlled with a reactor cooling system to manage exotherm. Lower temperatures can improve selectivity but may require longer reaction times.[2]
Reagent Addition Dropwise additionUse a calibrated dosing pump for controlled, slow addition to manage heat generation and maintain optimal reactant concentrations.
Reaction Time 2 - 8 hoursMonitor by in-process controls (e.g., HPLC) to determine the optimal endpoint, avoiding unnecessary heating and potential side reactions.[11]
Solvent Dichloromethane, DichloroethaneConsider solvent recovery and recycling systems to improve process economics and reduce environmental impact.
Quenching Pouring into ice/HClUse a separate, well-agitated, and cooled quench tank. The addition of the reaction mass to the quench solution should be slow and controlled.[18]

Experimental Protocols

Protocol 1: Industrial-Scale Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis using benzene and m-toluoyl chloride, optimized for scale-up.

Materials & Reagents:

  • Benzene (anhydrous)

  • m-Toluoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous solvent)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Reactor Preparation: Charge a glass-lined or similarly inert industrial reactor with anhydrous dichloromethane. Ensure the reactor is purged with dry nitrogen to create an inert atmosphere.

  • Catalyst Charging: Under a nitrogen blanket, carefully charge anhydrous aluminum chloride (1.1 eq.) to the reactor. Start agitation to create a suspension.

  • Reactant Addition: In a separate vessel, prepare a solution of m-toluoyl chloride (1.0 eq.) and anhydrous benzene (1.2 eq.) in anhydrous dichloromethane.

  • Controlled Addition: Slowly feed the reactant solution into the reactor containing the AlCl₃ suspension over 2-4 hours using a dosing pump. Maintain the internal temperature between 10-20°C using the reactor's cooling jacket.

  • Reaction: Once the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by sampling and analyzing via HPLC until the starting material is consumed.[11]

  • Quenching: In a separate quench vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly transfer the reaction mixture into the quench vessel under vigorous agitation, ensuring the temperature does not exceed 25°C.

  • Work-up:

    • Allow the layers to separate and transfer the organic (bottom) layer to a clean vessel.

    • Extract the aqueous layer with dichloromethane to recover any residual product.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the dichloromethane solvent via distillation.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound. If the product solidifies, recrystallization from a suitable solvent like methanol/water or heptane may be employed as a final polishing step.[12]

Visualizations

G Diagram 1: Industrial Synthesis Workflow for this compound cluster_0 Raw Materials cluster_1 Synthesis cluster_2 Purification & Product rm1 Benzene reaction Friedel-Crafts Reaction rm1->reaction rm2 m-Toluoyl Chloride rm2->reaction rm3 Anhydrous AlCl3 rm3->reaction rm4 Solvent rm4->reaction quench Quenching reaction->quench separation Phase Separation & Washing quench->separation solvent_removal Solvent Removal separation->solvent_removal crude Crude Product solvent_removal->crude purify Vacuum Distillation / Recrystallization crude->purify product Final Product: This compound purify->product

Diagram 1: Industrial Synthesis Workflow for this compound.

G Diagram 2: Troubleshooting Logic for Low Yield start Low or No Product Yield q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the AlCl3 catalyst fresh and active? a1_yes->q2 s1 Dry all solvents, reagents, and glassware. Use inert atmosphere. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has the reaction been monitored for completion? a2_yes->q3 s2 Use fresh, high-purity anhydrous AlCl3. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are reaction temperature and time optimized? a3_yes->q4 s3 Monitor reaction via TLC/HPLC. a3_no->s3 s4 Consider extending time or adjusting temperature. q4->s4

Diagram 2: Troubleshooting Logic for Low Yield.

References

Deactivation and regeneration of catalysts in 3-Methylbenzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-methylbenzophenone. The focus is on catalyst deactivation and regeneration, common challenges encountered during the Friedel-Crafts acylation of toluene (B28343) with benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through Friedel-Crafts acylation. The most common catalysts used are homogeneous Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), and heterogeneous solid acid catalysts, like various types of zeolites (e.g., H-beta, H-Y, ZSM-5).[1][2]

Q2: What causes the deactivation of homogeneous catalysts like AlCl₃ in this reaction?

A2: Homogeneous Lewis acid catalysts like AlCl₃ are highly susceptible to deactivation by moisture. Any water present in the reactants or solvent will react with the catalyst, rendering it inactive.[2] Additionally, the catalyst can form a complex with the this compound product, which removes it from the catalytic cycle, meaning stoichiometric amounts of the catalyst are often required.

Q3: How do heterogeneous zeolite catalysts deactivate during the synthesis?

A3: Zeolite catalysts primarily deactivate due to the formation of carbonaceous deposits, known as coke, on their active sites and within their porous structure.[3][4] This coke buildup blocks access to the catalytic sites and can lead to a significant decrease in activity over time. The formation of coke can be influenced by reaction temperature and the structure of the zeolite itself.[5]

Q4: Can deactivated catalysts be regenerated?

A4: For heterogeneous zeolite catalysts, regeneration is a common practice. The most effective method is calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the accumulated coke.[6][7] This can restore the catalyst's activity, allowing for its reuse in multiple reaction cycles.[8] Regeneration of homogeneous catalysts like AlCl₃ is generally not performed; instead, fresh catalyst is used for each reaction.

Q5: I am getting a low yield of this compound. What are the likely causes?

A5: Low yields can stem from several factors:

  • Catalyst Inactivity: If using a Lewis acid like AlCl₃, moisture contamination is a primary suspect.[2] For zeolites, the catalyst may be deactivated from previous use.

  • Insufficient Catalyst: With homogeneous catalysts, a stoichiometric amount is often necessary as the product can form a complex with the catalyst.

  • Suboptimal Reaction Temperature: The reaction is exothermic, and controlling the temperature is crucial. Low temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[2]

  • Impure Reagents: The purity of toluene, benzoyl chloride, and the solvent is critical for good yield.

Q6: I am observing the formation of isomers other than this compound. How can I improve selectivity?

A6: The methyl group on toluene is an ortho, para-director. However, the formation of the meta-isomer (this compound) can occur. The regioselectivity is influenced by the catalyst and reaction conditions. With some catalysts, a mixture of 2-methylbenzophenone (B1664564) and 4-methylbenzophenone (B132839) are the major products. The choice of a shape-selective catalyst like certain zeolites can favor the formation of a specific isomer. Temperature control is also key, as lower temperatures can favor the kinetically controlled product.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive homogeneous catalyst (e.g., hydrated AlCl₃).Ensure the Lewis acid catalyst is anhydrous and handled under moisture-free conditions. Use a fresh bottle or sublime the AlCl₃.
Deactivated heterogeneous catalyst (coke formation).Regenerate the zeolite catalyst through calcination.
Insufficient amount of homogeneous catalyst.Use a stoichiometric amount of the Lewis acid catalyst relative to the benzoyl chloride.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Isomers Lack of catalyst selectivity.Consider using a shape-selective zeolite catalyst.
High reaction temperature.Perform the reaction at a lower temperature to favor the desired isomer.
Reaction Stalls Before Completion Catalyst deactivation during the reaction.For homogeneous catalysts, this may be unavoidable. For heterogeneous catalysts, consider using a more robust catalyst or a higher catalyst loading.
Product inhibition (complexation with catalyst).This is a known issue with homogeneous Lewis acids. Using a stoichiometric amount is the standard approach.
Difficulty in Catalyst Separation Use of a homogeneous catalyst.This requires a proper aqueous workup to quench and remove the catalyst.
Fine particles of heterogeneous catalyst.Use centrifugation or filtration with a fine frit to separate the catalyst.

Data Presentation

Table 1: Comparative Analysis of Catalyst Performance in Toluene Benzoylation

CatalystCatalyst TypeTypical Yield (%)SelectivityAdvantagesDisadvantages
AlCl₃HomogeneousHighModerateHigh activity.[2]Moisture sensitive, requires stoichiometric amounts, corrosive, difficult to separate.
FeCl₃HomogeneousModerate to HighModerateLess reactive than AlCl₃, potentially offering better control.Similar disadvantages to AlCl₃.
H-beta ZeoliteHeterogeneousGood to ExcellentGood for p-isomerReusable, easily separated, environmentally benign.[1]Can deactivate due to coking, may require higher temperatures.
H-Y ZeoliteHeterogeneousGoodGoodReusable, good activity.[1]Prone to deactivation.[5]
ZSM-5 ZeoliteHeterogeneousModerate to GoodShape-selectiveReusable, can offer high selectivity to specific isomers.[9]Smaller pore size may limit reactant access.

Note: Yields and selectivities are highly dependent on specific reaction conditions.

Table 2: Effect of Reaction Conditions on the Yield of 4-Methylbenzophenone over HZ-1 Zeolite

Toluene:Benzoyl Chloride RatioTemperature (°C)Time (h)Catalyst Amount (g)Yield (%)
2.5:113015294.8[9]
2:113010285.2
3:113015292.1
2.5:111015278.5
2.5:1130151.588.9

Data adapted from a study on the acylation of toluene over HZ-1 zeolite.[9]

Table 3: Physicochemical Properties of Fresh vs. Regenerated Zeolite Y Catalyst

PropertyFresh HY-ZeoliteDeactivated HY-ZeoliteRegenerated HY-Zeolite
BET Surface Area (m²/g)~750Significantly Reduced~700-740
Micropore Volume (cm³/g)~0.30Significantly Reduced~0.27-0.29
Total Acidity (mmol/g)HighReducedPartially to Fully Restored
Coke Content (wt%)0High< 1

Illustrative data based on typical changes observed in zeolite catalysts after deactivation by coking and subsequent regeneration.[8][10]

Experimental Protocols

Protocol 1: Synthesis of this compound using AlCl₃ Catalyst
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry solvent (e.g., dichloromethane (B109758) or carbon disulfide). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Prepare a solution of benzoyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Regeneration of Coked Zeolite Catalyst
  • Catalyst Recovery: After the reaction, separate the zeolite catalyst from the reaction mixture by filtration or centrifugation. Wash the catalyst with a suitable solvent (e.g., toluene or acetone) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120 °C.

  • Calcination Setup: Place the dried, deactivated catalyst in a ceramic crucible or a quartz tube furnace.

  • Calcination Procedure: Heat the catalyst in a stream of dry air or a mixture of oxygen and nitrogen. The temperature should be ramped up slowly (e.g., 5 °C/min) to the final calcination temperature, typically between 450 °C and 550 °C.[6]

  • Hold Time: Maintain the catalyst at the final temperature for 3-5 hours to ensure complete combustion of the coke deposits.[11]

  • Cooling: After calcination, cool the catalyst down to room temperature under a stream of dry, inert gas (e.g., nitrogen) to prevent moisture adsorption.

  • Storage: Store the regenerated catalyst in a desiccator until further use.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound setup Reaction Setup (Inert Atmosphere) reagents Reagent Addition (Toluene, Benzoyl Chloride, Catalyst) setup->reagents reaction Reaction Progression (Controlled Temperature) reagents->reaction workup Quenching & Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_deactivation_regeneration cluster_cycle Heterogeneous Catalyst Cycle active_catalyst Active Zeolite Catalyst reaction Friedel-Crafts Acylation active_catalyst->reaction Used in reaction deactivated_catalyst Deactivated Catalyst (Coke Formation) reaction->deactivated_catalyst Leads to deactivation regeneration Regeneration (Calcination) deactivated_catalyst->regeneration Undergoes regeneration regeneration->active_catalyst Restores activity

Caption: Deactivation and regeneration cycle of a heterogeneous zeolite catalyst.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield catalyst_issue Catalyst Inactivity? start->catalyst_issue temp_issue Incorrect Temperature? start->temp_issue reagent_issue Impure Reagents? start->reagent_issue check_catalyst Use fresh/anhydrous catalyst or regenerate catalyst_issue->check_catalyst optimize_temp Adjust reaction temperature temp_issue->optimize_temp purify_reagents Purify starting materials reagent_issue->purify_reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Effect of temperature on 3-Methylbenzophenone synthesis and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis and stability of 3-Methylbenzophenone, with a particular focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and how does temperature influence the reaction?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of toluene (B28343) with 3-methylbenzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1] Temperature is a critical parameter in this reaction, directly impacting reaction rate, yield, and the formation of impurities.[2][3]

Generally, the addition of reactants is performed at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction and enhance selectivity.[2][4] The reaction is then often allowed to proceed at room temperature or with gentle heating to ensure completion.[2][3] Higher temperatures can accelerate the reaction but may also lead to an increase in side products.[2][3]

Q2: What are the potential side products during the synthesis of this compound, and how can their formation be minimized by controlling the temperature?

The primary side products in the Friedel-Crafts acylation of toluene are positional isomers (2-methylbenzophenone and 4-methylbenzophenone) and diacylated products. The methyl group on the toluene ring directs acylation to the ortho and para positions, making the formation of these isomers a key challenge.

To minimize the formation of these side products, it is recommended to maintain a lower reaction temperature, particularly during the addition of the electrophile.[2][5] Running the reaction at 0°C or even lower can improve the selectivity for the desired meta-isomer by reducing the kinetic energy available for the formation of the less stable ortho and para intermediates.

Q3: What is the thermal stability of this compound?

Troubleshooting Guides

Low Yield in this compound Synthesis
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed to completion (verified by TLC) Reaction temperature is too low. After the initial low-temperature addition of reagents, allow the reaction mixture to warm to room temperature and stir for several hours.[2][3] If the reaction is still sluggish, gentle warming (e.g., to 40-60°C) with careful monitoring can be employed.[2]
Inactive catalyst. Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and handled under an inert atmosphere to prevent deactivation by moisture.[2][3]
Significant formation of tarry byproducts Reaction temperature is too high. Maintain a low temperature (5-10°C) during the addition of reactants. Efficient cooling is crucial to prevent overheating, which can lead to the formation of tarry materials and a lower yield.[8]
Low isolated yield after workup Product loss during extraction or purification. Optimize the workup procedure, ensuring complete extraction from the aqueous layer. During purification by recrystallization or column chromatography, select appropriate solvents to minimize product loss.
Impure this compound Product
Symptom Possible Cause Troubleshooting Steps
Presence of isomeric impurities (2- and 4-methylbenzophenone) Reaction temperature is too high, leading to reduced selectivity. Conduct the addition of the acylating agent at a lower temperature (e.g., 0°C) to favor the formation of the meta-isomer.[3][5]
Non-optimal catalyst or solvent. The choice of Lewis acid and solvent can influence isomer distribution. Experimenting with different catalysts or solvents may improve selectivity.[5]
Presence of di-acylated byproducts Excessive reaction temperature or prolonged reaction time. Control the reaction temperature carefully. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid over-acylation.
Product has a yellowish tint Presence of colored impurities. Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate (B1210297) or methanol/water) or by column chromatography on silica (B1680970) gel.[3]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.

Materials:

  • Toluene

  • 3-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 3-methylbenzoyl chloride (1 eq) in anhydrous DCM dropwise to the suspension over 30 minutes.

  • After the addition is complete, add toluene (1.2 eq) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis setup Reaction Setup: - Flame-dried glassware - Anhydrous AlCl3 in DCM - Cool to 0°C reagent_addition Reagent Addition (0°C): - Dropwise addition of  3-methylbenzoyl chloride - Dropwise addition of toluene setup->reagent_addition reaction Reaction: - Warm to Room Temperature - Stir for 12-16 hours - Monitor by TLC reagent_addition->reaction workup Workup: - Quench with ice/HCl - Separate layers - Extract aqueous layer reaction->workup washing Washing: - Wash with NaHCO3 - Wash with brine workup->washing drying Drying & Concentration: - Dry with MgSO4 - Filter - Evaporate solvent washing->drying purification Purification: - Column Chromatography or  Recrystallization drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Synthesis start Low Yield Observed check_completion Is the reaction complete (by TLC)? start->check_completion check_byproducts Are there significant byproducts? check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No byproducts Significant Byproducts check_byproducts->byproducts Yes solution_temp Solution: - Increase reaction time - Gently warm the reaction (40-60°C) incomplete->solution_temp Possible Cause: Temp too low solution_catalyst Solution: - Use fresh, anhydrous catalyst - Ensure inert atmosphere incomplete->solution_catalyst Possible Cause: Inactive catalyst solution_temp_high Solution: - Maintain low temperature (0-10°C)  during addition byproducts->solution_temp_high Possible Cause: Temp too high

Caption: Logical workflow for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to 3-Methylbenzophenone and Other Benzophenone Derivatives as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Methylbenzophenone with other common benzophenone (B1666685) derivatives for their application as Type II photoinitiators in free-radical polymerization. The selection of an appropriate photoinitiator is critical for controlling reaction kinetics, optimizing final product properties, and ensuring process efficiency in applications ranging from coatings and adhesives to advanced drug delivery systems and 3D printing.

Executive Summary

Benzophenone and its derivatives are a cornerstone of Type II photoinitiation, valued for their efficacy and cost-effectiveness. These compounds initiate polymerization upon UV irradiation through a bimolecular process involving a co-initiator, typically a hydrogen donor like a tertiary amine. The substitution pattern on the benzophenone scaffold, including the position and nature of substituents, significantly influences the photoinitiator's performance. This guide focuses on this compound, providing a comparative analysis against other commercially available benzophenone derivatives.

Performance Comparison of Benzophenone Derivatives

Table 1: Comparative Performance of Selected Benzophenone Derivatives as Photoinitiators

PhotoinitiatorSubstitutionMolar Extinction Coefficient (ε) at λmax [L mol-1 cm-1]Polymerization Rate (Rp)Final Monomer Conversion (%)Key Characteristics & Considerations
Benzophenone (BP) Unsubstituted~5,000 at 252 nmBaseline~60-70%The industry standard; well-characterized but can be prone to oxygen inhibition.
This compound (3-MBP) 3-MethylData not readily availableSimilar to BP[1]Data not readily availablePhotochemical behavior is similar to unsubstituted benzophenone in common solvents.[1] May exhibit unique reactivity in specific environments.
4-Methylbenzophenone (4-MBP) 4-MethylData not readily availableCan be more efficient than BP>70%The para-substitution can subtly influence photochemical properties.[1] Often used as a highly reactive alternative to BP.
2-Methylbenzophenone (B1664564) 2-MethylData not readily availableGenerally lower than BP and 4-MBP<60%Steric hindrance from the ortho-methyl group can reduce its hydrogen abstraction efficiency.
4-Hydroxybenzophenone 4-Hydroxy~15,000 at 287 nmLower than BP~50-60%The hydroxyl group can influence solubility and reactivity; may act as a hydrogen donor itself under certain conditions.

Note: The performance of photoinitiators is highly dependent on the specific formulation, including the monomer, co-initiator type and concentration, light intensity, and presence of oxygen. The data presented is for comparative purposes and may vary between different experimental setups.

Photoinitiation Mechanism of Benzophenone Derivatives

Benzophenone and its derivatives function as Type II photoinitiators, meaning they require a co-initiator to generate the free radicals necessary for polymerization. The general mechanism proceeds through the following steps:

  • Photoexcitation: Upon absorption of UV radiation, the benzophenone derivative is promoted from its ground state (S0) to an excited singlet state (S1).

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T1). This triplet state is the key reactive species in the photoinitiation process.

  • Hydrogen Abstraction: The triplet-state benzophenone derivative abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine or another molecule with readily abstractable hydrogens.

  • Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the benzophenone and an amine-alpha radical from the co-initiator. The amine-alpha radical is generally the more reactive species and is primarily responsible for initiating the polymerization of monomers (e.g., acrylates).

  • Polymerization: The generated free radicals attack the double bonds of the monomer molecules, initiating a chain reaction that leads to the formation of a cross-linked polymer network.

G General Photoinitiation Mechanism of Benzophenone Derivatives BP_ground Benzophenone (S₀) BP_excited_singlet Excited Singlet State (S₁) BP_ground->BP_excited_singlet UV Light (hν) BP_excited_triplet Excited Triplet State (T₁) BP_excited_singlet->BP_excited_triplet Intersystem Crossing (ISC) Ketyl_radical Benzophenone Ketyl Radical BP_excited_triplet->Ketyl_radical Hydrogen Abstraction Co_initiator Co-initiator (e.g., Amine) Amine_radical Amine-alpha Radical Co_initiator->Amine_radical Hydrogen Abstraction Polymer Polymer Chain Amine_radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Type II photoinitiation by benzophenones.

Experimental Protocols

To quantitatively compare the efficiency of different photoinitiators, techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy are commonly employed.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the photopolymerization reaction as a function of time, providing information on the polymerization rate and the total conversion.

Instrumentation:

  • A differential scanning calorimeter (DSC) equipped with a photocalorimetric accessory (PCA) and a high-pressure mercury lamp or a UV-LED light source with a defined wavelength and intensity.

Sample Preparation:

  • Prepare a stock solution of the photocurable formulation containing the desired monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the co-initiator (e.g., triethanolamine, TEA), and the benzophenone derivative to be tested at a specific concentration (e.g., 2 wt%).

  • Accurately weigh a small amount of the formulation (typically 1-5 mg) into an open aluminum DSC pan.

Procedure:

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Allow the system to equilibrate at a constant isothermal temperature (e.g., 30°C) under a nitrogen purge to eliminate oxygen inhibition.

  • Initiate the UV irradiation at a controlled intensity.

  • Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • The total heat evolved (ΔHtotal) is determined by integrating the area under the exothermic peak. The degree of conversion at any given time, C(t), can be calculated as C(t) = ΔHt / ΔHtheory, where ΔHt is the heat evolved up to time t, and ΔHtheory is the theoretical heat of reaction for the complete conversion of the monomer. The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of the characteristic infrared absorption band of the reactive functional groups of the monomer (e.g., the C=C double bond of acrylates) during polymerization.

Instrumentation:

  • An FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a UV light guide.

Sample Preparation:

  • A small drop of the liquid formulation is placed directly onto the ATR crystal to form a thin film.

Procedure:

  • Record an initial IR spectrum of the uncured sample. The peak area of the acrylate (B77674) C=C double bond (typically around 1635 cm-1) is used as the baseline.

  • Start the UV irradiation of the sample through the light guide.

  • Continuously record IR spectra at short time intervals (e.g., every 0.5 seconds).

  • The percentage of conversion (%C) at each time point is calculated using the formula: %C = [(A0 - At) / A0] * 100, where A0 is the initial peak area and At is the peak area at time t.

  • Plot the % Conversion vs. Time to generate polymerization profiles. The rate of polymerization (Rp) can be determined from the slope of this curve.

G Experimental Workflow for Photoinitiator Comparison cluster_formulation Formulation Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Formulation Prepare Monomer, Co-initiator, and Photoinitiator Blends Photo_DSC Photo-DSC Analysis Formulation->Photo_DSC RT_FTIR RT-FTIR Analysis Formulation->RT_FTIR Kinetics Determine Polymerization Rate (Rp) Photo_DSC->Kinetics Conversion Calculate Final Monomer Conversion (%) Photo_DSC->Conversion RT_FTIR->Kinetics RT_FTIR->Conversion Comparison Comparative Performance Evaluation Kinetics->Comparison Conversion->Comparison

Caption: Workflow for comparing photoinitiators.

Conclusion

The choice of a benzophenone derivative as a photoinitiator should be guided by the specific requirements of the application. While unsubstituted benzophenone remains a reliable and well-understood option, substituted derivatives can offer advantages in terms of reactivity and absorption characteristics. 4-Methylbenzophenone is often a suitable candidate for enhanced reactivity. This compound's performance is comparable to the parent compound under standard conditions, but its distinct electronic structure may be advantageous in specialized formulations. Conversely, sterically hindered derivatives like 2-methylbenzophenone generally exhibit lower efficiency. For optimal results, it is recommended to empirically evaluate a selection of photoinitiators in the specific resin system using the analytical methods outlined in this guide.

References

A Comparative Analysis of Substituted Benzophenone Photosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of substituted benzophenone (B1666685) photosensitizers, supported by experimental data. We delve into their photophysical properties, photochemical reactivity, and the underlying mechanisms that govern their efficacy in various applications, including photodynamic therapy (PDT) and organic synthesis.

Benzophenone and its derivatives are a cornerstone of organic photochemistry, widely utilized as photosensitizers due to their highly efficient intersystem crossing to a reactive triplet state.[1][2] The versatility of the benzophenone scaffold allows for fine-tuning of its photophysical and photochemical properties through the introduction of various substituents on its phenyl rings. This guide provides a comparative analysis of key performance indicators for a selection of substituted benzophenones, presents detailed experimental protocols for their evaluation, and visualizes the fundamental processes involved.

Core Photophysical Principles

The photochemical activity of benzophenones is dictated by electronic transitions within the molecule upon absorption of ultraviolet (UV) light. The molecule is initially promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). A key characteristic of benzophenone is its exceptionally efficient intersystem crossing (ISC), a process where the molecule transitions from the singlet excited state (S₁) to a triplet excited state (T₁), with a quantum yield approaching unity for the parent compound.[1] This long-lived triplet state is the primary photoactive species, capable of initiating chemical reactions through energy transfer or electron transfer processes.

Data Presentation: A Comparative Look at Substituted Benzophenones

Table 1: Photophysical Properties of Substituted Benzophenones

CompoundSubstituent(s)Solventλ_abs (nm) (n→π)λ_abs (nm) (π→π)ε (M⁻¹cm⁻¹)Φ_iscτ_p (ms)
BenzophenoneUnsubstitutedCyclohexane347248-~1-
BenzophenoneUnsubstitutedEthanol334252-~1-
4-Hydroxybenzophenone4-OHAcetonitrile (B52724)-----
4-Methoxybenzophenone4-OCH₃------
4,4'-Dichlorobenzophenone4,4'-di-Cl------
4,4'-Dimethylbenzophenone4,4'-di-CH₃------
Michler's Ketone4,4'-di-N(CH₃)₂Cyclohexane~366---10-20
Michler's Ketone4,4'-di-N(CH₃)₂Ethanol~366---100-200

Table 2: Singlet Oxygen Quantum Yields (Φ_Δ) of Selected Photosensitizers

PhotosensitizerSolventΦ_Δ
BenzophenoneVarious~0.3
4-HydroxybenzophenoneAcetonitrileYields singlet oxygen
Donor-substituted benzophenones2-methyltetrahydrofuran0.47 - 1.00

The singlet oxygen quantum yield is a measure of the efficiency of generating cytotoxic singlet oxygen, a key mechanism in photodynamic therapy.

Mandatory Visualizations

To further elucidate the processes involved in photosensitization, the following diagrams have been generated using the DOT language.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S2 S₂ (π,π) S0->S2 S1 S₁ (n,π) T1 T₁ (n,π) T2 T₂ (π,π) T2->T1 Internal Conversion

Caption: Jablonski diagram of benzophenone photophysical pathways.

experimental_workflow cluster_photophysical Photophysical & Photochemical Evaluation cluster_invitro In Vitro Evaluation for PDT Abs_Fluor Absorption & Fluorescence Spectroscopy LFP Laser Flash Photolysis Abs_Fluor->LFP Determine λ_exc SO_detection Singlet Oxygen Detection LFP->SO_detection Confirm Triplet State Viability_Assay Cell Viability Assay (e.g., MTT) LFP->Viability_Assay Inform PDT Protocol Cell_Culture Cell Line Selection & Culture PS_Incubation Photosensitizer Incubation Cell_Culture->PS_Incubation Irradiation Light Irradiation PS_Incubation->Irradiation Irradiation->Viability_Assay ROS_Detection Intracellular ROS Detection Irradiation->ROS_Detection

Caption: General experimental workflow for photosensitizer evaluation.

pdt_signaling cluster_cellular_response Cellular Response PS Photosensitizer (PS) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Photosensitization Light Light Light->PS Oxygen ³O₂ Oxygen->PS ER_Stress ER Stress (Unfolded Protein Response) ROS->ER_Stress Antioxidant Antioxidant Response (NFE2L2 pathway) ROS->Antioxidant Inflammation Inflammatory Response (NF-κB pathway) ROS->Inflammation Hypoxia Hypoxia Response (HIF-1α pathway) ROS->Hypoxia Apoptosis Apoptosis ER_Stress->Apoptosis Inflammation->Apoptosis

Caption: ROS-mediated signaling pathways in Photodynamic Therapy (PDT).

Experimental Protocols

Accurate characterization of substituted benzophenone photosensitizers requires a suite of spectroscopic and biological assays. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

  • Methodology:

    • Sample Preparation: Prepare solutions of the benzophenone derivatives in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane) at a known concentration (typically 10⁻⁵ to 10⁻⁴ M).

    • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

    • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) using a 1 cm path length quartz cuvette, with the pure solvent as a reference.

    • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the concentration (mol/L), and l is the path length (cm).

Triplet Quantum Yield (Φ_isc) Determination by Laser Flash Photolysis
  • Objective: To determine the quantum yield of triplet state formation.

  • Methodology: This is a comparative method using a standard with a known triplet quantum yield (e.g., benzophenone, Φ_isc ≈ 1 in non-polar solvents).

    • Sample Preparation: Prepare optically matched solutions of the sample and the standard in a suitable solvent (e.g., benzene (B151609) for the standard, acetonitrile for the sample) with an absorbance of ~0.2 at the laser excitation wavelength (e.g., 355 nm). Deoxygenate the solutions by bubbling with nitrogen or argon for at least 20 minutes.

    • Instrumentation: Use a nanosecond laser flash photolysis system.

    • Measurement: Excite the sample with a laser pulse and record the transient absorption spectrum of the triplet state. Measure the end-of-pulse transient absorbance (ΔOD) at the triplet-triplet absorption maximum. Repeat the measurement for the standard under identical conditions.

    • Calculation: Calculate the triplet quantum yield of the sample (Φ_isc_sample) using the equation: Φ_isc_sample = Φ_isc_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample) where Φ_isc_std is the triplet quantum yield of the standard, ΔOD is the transient absorbance, and ε_T is the triplet molar extinction coefficient.

Singlet Oxygen Quantum Yield (Φ_Δ) Determination
  • Objective: To quantify the efficiency of singlet oxygen generation.

  • Methodology: This can be done directly by measuring the phosphorescence of singlet oxygen at ~1270 nm or indirectly using a chemical trap. The relative method using a reference photosensitizer with a known Φ_Δ is common.

    • Sample Preparation: Prepare solutions of the sample and a reference photosensitizer (e.g., Rose Bengal) in an appropriate solvent. A chemical trap like 1,3-diphenylisobenzofuran (B146845) (DPBF) can be added for the indirect method.

    • Instrumentation: A fluorometer or a dedicated singlet oxygen detection system.

    • Measurement: Irradiate the sample and reference solutions with light of the same wavelength and intensity. For the indirect method, monitor the decrease in absorbance or fluorescence of the chemical trap over time.

    • Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of the trap's consumption for the sample and the reference, taking into account the amount of light absorbed by each.

In Vitro Photodynamic Therapy (PDT) Assay
  • Objective: To evaluate the phototoxic efficacy of the photosensitizer against cancer cells.

  • Methodology:

    • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media.

    • Photosensitizer Incubation: Treat the cells with varying concentrations of the substituted benzophenone photosensitizer for a specific duration (e.g., 24 hours). Include a control group with no photosensitizer.

    • Irradiation: Irradiate the cells with a light source of a specific wavelength (corresponding to the absorption maximum of the photosensitizer) and light dose. Keep a set of non-irradiated cells as a dark toxicity control.

    • Viability Assay: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method like the MTT assay.

    • Data Analysis: Calculate the percentage of cell viability for each condition and determine the concentration of the photosensitizer and the light dose required to achieve a significant reduction in cell viability (e.g., IC50).

Conclusion

The substituent effects on the benzophenone core play a crucial role in determining the photophysical and photochemical properties of these photosensitizers. Electron-donating groups can influence the energy levels of the excited states and, in some cases, lead to fluorescence at the expense of intersystem crossing. Conversely, the parent benzophenone and derivatives with electron-withdrawing groups are generally efficient triplet sensitizers. The choice of a particular substituted benzophenone will depend on the specific application, with parameters such as absorption wavelength, triplet state energy, and singlet oxygen quantum yield being critical for applications like photodynamic therapy. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the selection and evaluation of substituted benzophenone photosensitizers for their specific research needs.

References

A Comparative Guide to GC-MS Analysis for Identifying Impurities in 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Methylbenzophenone, a key building block in the synthesis of various pharmaceuticals, requires rigorous analytical testing to identify and quantify any impurities that may affect the efficacy and safety of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the impurity profiling of this compound, supported by experimental data and detailed protocols.

The Analytical Challenge: Impurities in this compound

Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. A common synthetic route to this compound is the Friedel-Crafts acylation. This process can lead to the formation of several process-related impurities, including:

  • Isomeric Byproducts: 2-Methylbenzophenone and 4-Methylbenzophenone can be formed due to acylation at different positions on the toluene (B28343) ring.

  • Over-reaction Products: Di-substituted benzophenones may arise from multiple acylation events.

  • Unreacted Starting Materials: Residual benzoyl chloride and toluene may be present.

  • Related Impurities: Benzophenone (B1666685) itself can be a potential impurity.

The structural similarity of these potential impurities necessitates a highly selective and sensitive analytical method for their effective separation and identification.

GC-MS: A Powerful Tool for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound and its likely impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the individual components and creates a unique mass spectrum for each, allowing for highly specific identification.

Advantages of GC-MS for this compound Analysis:
  • High Specificity: The mass spectrometric detector provides detailed structural information, enabling unambiguous identification of impurities, even at trace levels.

  • Excellent Sensitivity: GC-MS can detect impurities at very low concentrations, often in the parts-per-million (ppm) range or lower.

  • High Resolution: Capillary GC columns offer excellent separation efficiency for closely related isomers.

Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For aromatic ketones like this compound, Reverse-Phase HPLC (RP-HPLC) with a UV detector is a common approach.

  • Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative technique that can be used for rapid screening of impurities. It is often used to monitor the progress of a reaction and for preliminary purity assessments.

Comparative Performance Data

The following table summarizes the performance characteristics of GC-MS compared to a typical RP-HPLC method for the analysis of benzophenone derivatives, including this compound.

ParameterGC-MSRP-HPLC
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity/Specificity High, based on mass fragmentation patterns.Moderate to high, dependent on chromatographic resolution and UV spectral uniqueness.
Sensitivity (LOD/LOQ) Generally lower (higher sensitivity). LODs for benzophenone derivatives can be in the range of 0.011 mg/L and LOQs around 0.036 mg/L[1].Dependent on the chromophore of the analyte and detector capabilities.
Sample Preparation May require derivatization for polar compounds, but often simpler for volatile analytes.Generally straightforward for soluble compounds.
Analysis Time Typically faster for volatile compounds.Can be longer depending on the complexity of the separation.
Instrumentation Cost Generally higher due to the mass spectrometer.More accessible and lower in cost.

Experimental Protocols

GC-MS Method for the Analysis of this compound and its Impurities

This protocol is based on established methods for the analysis of benzophenone derivatives.

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of this compound and each potential impurity in a suitable solvent like dichloromethane (B109758) (DCM) or methanol (B129727) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all compounds of interest at a concentration of 100 µg/mL. Create a series of calibration standards by diluting the mixed standard solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 15 °C/min.

    • Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of specific impurities.

3. Data Analysis:

  • Identify the peaks of this compound and its impurities by comparing their retention times and mass spectra with those of the reference standards. The characteristic ions for this compound are typically m/z 196 (molecular ion), 181, 165, 119, and 91.

  • For quantitative analysis, construct a calibration curve for each analyte by plotting the peak area against the concentration.

RP-HPLC Method for the Analysis of this compound

1. Sample Preparation:

  • Prepare standard and sample solutions as described for the GC-MS method, using the mobile phase as the diluent.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) in isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm or based on the UV absorbance maximum of this compound.

Workflow and Logic Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh this compound Sample Dissolve_Sample Dissolve in Solvent Sample->Dissolve_Sample Standard Prepare Reference Standards Dissolve_Standard Dissolve in Solvent Standard->Dissolve_Standard Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Dilute_Standard Create Calibration Curve Standards Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard Dilute_Sample->Inject Dilute_Standard->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Peaks (Retention Time & Mass Spectra) Detect->Identify Quantify Quantify Impurities (Calibration Curve) Identify->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Comparison_Logic cluster_gcms GC-MS cluster_hplc HPLC Analyte This compound Impurity Analysis GCMS_Adv High Specificity Excellent Sensitivity High Resolution Analyte->GCMS_Adv HPLC_Adv Versatile Lower Cost Good for non-volatile compounds Analyte->HPLC_Adv GCMS_Disadv Higher Cost May require derivatization for some compounds HPLC_Disadv Lower Specificity (UV) Potentially longer analysis time

Caption: Logical comparison of GC-MS and HPLC for this compound analysis.

Conclusion

Both GC-MS and HPLC are valuable techniques for the analysis of impurities in this compound. GC-MS offers superior specificity and sensitivity, making it the preferred method for the definitive identification and quantification of volatile and semi-volatile impurities, especially at trace levels. HPLC provides a robust and versatile alternative, particularly for routine quality control where the primary impurities are known and well-resolved. The choice of method will ultimately depend on the specific analytical requirements, including the need for structural elucidation of unknown impurities, the desired level of sensitivity, and the available instrumentation. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach.

References

A Spectroscopic Comparison of 2-, 3-, and 4-Methylbenzophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the three positional isomers of methylbenzophenone: 2-methylbenzophenone, 3-methylbenzophenone, and 4-methylbenzophenone (B132839). The information presented is intended for researchers, scientists, and professionals in drug development and related fields to facilitate the differentiation and characterization of these isomers. This document summarizes key quantitative data from various spectroscopic techniques and provides detailed experimental protocols.

Introduction

Methylbenzophenone isomers are common structural motifs in organic chemistry and are often used as photoinitiators or as intermediates in the synthesis of more complex molecules. Distinguishing between the 2-, 3-, and 4-isomers is crucial for quality control and reaction monitoring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide unique fingerprints for each isomer, allowing for their unambiguous identification.

Data Presentation

The following tables summarize the key spectroscopic data for 2-, 3-, and 4-methylbenzophenone.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Proton Assignment 2-Methylbenzophenone Chemical Shift (δ, ppm) This compound Chemical Shift (δ, ppm) 4-Methylbenzophenone Chemical Shift (δ, ppm)
Methyl Protons (-CH₃)2.32 (s, 3H)2.38 (s, 3H)2.43 (s, 3H)
Aromatic Protons7.22-7.80 (m, 9H)7.33-7.78 (m, 9H)7.28-7.78 (m, 9H)

Data sourced from publicly available spectral databases and literature.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Carbon Assignment 2-Methylbenzophenone Chemical Shift (δ, ppm) This compound Chemical Shift (δ, ppm) 4-Methylbenzophenone Chemical Shift (δ, ppm)
Carbonyl (C=O)198.1196.9196.5
Methyl (-CH₃)19.521.421.7
Aromatic Carbons124.7, 127.9, 128.0, 129.6, 129.7, 130.5, 132.6, 136.2, 137.3, 138.2127.3, 128.2, 128.3, 129.9, 130.2, 133.2, 137.7, 138.1128.2, 129.0, 130.0, 130.3, 132.2, 134.9, 138.0, 143.3

Data sourced from publicly available spectral databases and literature.[1]

Table 3: Infrared (IR) Spectroscopic Data (ATR-FTIR)
Vibrational Mode 2-Methylbenzophenone (cm⁻¹) This compound (cm⁻¹) 4-Methylbenzophenone (cm⁻¹)
C=O Stretch~1660~1658~1655
Aromatic C=C Stretch~1605, ~1575, ~1445~1606, ~1585, ~1477~1605, ~1570, ~1440
C-H Stretch (Aromatic)~3060~3060~3060
C-H Stretch (Aliphatic)~2920~2920~2920

Characteristic absorption bands for substituted benzophenones.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
Ion 2-Methylbenzophenone (m/z) This compound (m/z) 4-Methylbenzophenone (m/z)
Molecular Ion [M]⁺196196196
[M-H]⁺195195195
[C₇H₇]⁺ (Tolyl)919191
[C₆H₅CO]⁺ (Benzoyl)105105105
[C₆H₅]⁺ (Phenyl)777777
[M-C₇H₇]⁺105105105
[M-C₆H₅CO]⁺919191

Fragmentation patterns are generally similar, with relative intensities of fragment ions being the primary distinguishing feature.

Table 5: UV-Visible Spectroscopic Data (in Ethanol)
Transition 2-Methylbenzophenone (λmax, nm) This compound (λmax, nm) 4-Methylbenzophenone (λmax, nm)
π → π~250~252~260
n → π~340~345~350

Approximate absorption maxima based on data for benzophenone (B1666685) and substituted derivatives. Actual values may vary slightly.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methylbenzophenone isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Apply a 90° pulse with a relaxation delay of 5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Accumulate at least 1024 scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Analysis: Place a small amount of the solid methylbenzophenone isomer directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to obtain a high-quality spectrum.

  • Data Processing: Perform a baseline correction and normalize the spectrum as needed using the spectrometer's software.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent or via a direct insertion probe) into the mass spectrometer.

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40 to 300 amu.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation patterns of the three isomers.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of each methylbenzophenone isomer in spectroscopic grade ethanol (B145695) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and use it as a blank to zero the absorbance.

  • Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution.

  • Data Acquisition: Scan the absorbance of the sample from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) for each isomer.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution IR IR Sample->IR Solid State (ATR) MS MS Sample->MS Direct Inlet NMR NMR Dissolution->NMR CDCl₃ UV_Vis UV-Vis Dissolution->UV_Vis Ethanol Process_Spectra Process Raw Spectra NMR->Process_Spectra IR->Process_Spectra MS->Process_Spectra UV_Vis->Process_Spectra Compare_Data Compare Spectroscopic Data Process_Spectra->Compare_Data Structure_Elucidation Structure Elucidation/ Differentiation Compare_Data->Structure_Elucidation

Caption: General experimental workflow for the spectroscopic analysis of methylbenzophenone isomers.

Structural Isomers

Caption: Structural differences between the 2-, 3-, and 4-methylbenzophenone isomers.

References

A Comparative Guide to the Quantum Yield Determination of 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: 3-Methylbenzophenone vs. Benzophenone (B1666685)

Benzophenone is a widely used photosensitizer and serves as a common standard for relative triplet quantum yield measurements due to its high and well-documented triplet quantum yield, which approaches unity in non-polar solvents.[1][2] this compound, a derivative of benzophenone, is expected to exhibit similar photochemical properties, but the substitution on the aromatic ring can influence its photophysical characteristics.[3] An experimental determination of its triplet quantum yield is therefore essential for its application in areas such as photopolymerization, organic synthesis, and phototoxicity studies.

The comparative method, particularly using nanosecond laser flash photolysis, is a direct and precise technique for determining the triplet quantum yield of a sample relative to a standard.[1] This method relies on the principle that under identical excitation conditions, the initial triplet-triplet absorption signal is proportional to the triplet quantum yield.

Data Summary

The following table summarizes the known triplet quantum yield of the reference compound, benzophenone, which would be used to determine the quantum yield of this compound.

CompoundSolventExcitation Wavelength (nm)Triplet-Triplet Absorption Max (nm)Triplet Quantum Yield (ΦT)
Benzophenone (Reference) Benzene355530~1.0[1][4]
This compound Benzene355To be determinedTo be determined

Experimental Protocol: Determination of Triplet Quantum Yield by Laser Flash Photolysis

This protocol details the relative measurement of the triplet quantum yield of this compound using benzophenone as a standard.[1]

1. Materials and Instrumentation:

  • This compound

  • Benzophenone (as a standard)[1]

  • Spectroscopic grade benzene

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • Nanosecond laser flash photolysis system with a 355 nm laser source

  • UV-Vis spectrophotometer

2. Solution Preparation:

  • Prepare stock solutions of this compound and benzophenone in benzene.

  • From the stock solutions, prepare working solutions of both the sample and the standard with an absorbance of approximately 0.2 at the laser excitation wavelength (355 nm). It is crucial to ensure that the concentrations are low enough to prevent triplet-triplet annihilation.[1]

3. Deoxygenation:

  • Deoxygenate the solutions in the quartz cuvettes by bubbling with high-purity nitrogen or argon for at least 20 minutes. This is a critical step to prevent quenching of the triplet state by molecular oxygen.[1]

4. Laser Flash Photolysis Measurement:

  • Place the cuvette containing the deoxygenated benzophenone solution into the sample holder of the laser flash photolysis system.

  • Excite the sample with a 355 nm laser pulse.

  • Record the transient absorption spectrum immediately after the laser pulse to identify the maximum of the triplet-triplet absorption band.

  • Measure the maximum transient absorbance (ΔOD) at the end of the laser pulse at this maximum wavelength.[1]

  • Repeat the measurement with the deoxygenated this compound solution under identical experimental conditions, including laser intensity and detector settings.

5. Calculation of Triplet Quantum Yield:

  • The triplet quantum yield of this compound (ΦT_sample) can be calculated using the following equation[1]:

    ΦT_sample = ΦT_std * (ΔODsample / ΔODstd) * (εT_std / εT_sample)

    Where:

    • ΦT_std is the known triplet quantum yield of the standard (benzophenone, ~1 in benzene).[1]

    • ΔODsample and ΔODstd are the end-of-pulse transient absorbances of the sample and the standard, respectively.[1]

    • εT_sample and εT_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively. As a first approximation for structurally similar molecules, these can often be assumed to be similar.[1]

Experimental Workflow Diagram

G cluster_measure Measurement cluster_calc Calculation prep_sample Prepare this compound Solution deoxygenate Deoxygenate Solutions (N2/Ar Purge) prep_sample->deoxygenate prep_std Prepare Benzophenone Standard Solution prep_std->deoxygenate lfp_std Laser Flash Photolysis of Standard deoxygenate->lfp_std lfp_sample Laser Flash Photolysis of Sample deoxygenate->lfp_sample record_std Record ΔOD_std lfp_std->record_std record_sample Record ΔOD_sample lfp_sample->record_sample calculate Calculate ΦT_sample record_std->calculate record_sample->calculate

Caption: Workflow for Quantum Yield Determination.

References

A Comparative Analysis of the Photochemical Efficiency of 3-Methylbenzophenone and Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photochemical efficiency of 3-Methylbenzophenone and its parent compound, benzophenone (B1666685). The information presented herein is supported by experimental data and established photochemical principles to assist researchers in selecting the appropriate photosensitizer for their specific applications.

Executive Summary

Benzophenone is a widely utilized photosensitizer due to its high intersystem crossing (ISC) quantum yield, rapidly populating the triplet state upon photoexcitation. The introduction of a methyl group at the meta-position, as in this compound, offers a nuanced modification to the parent structure. This guide explores the impact of this substitution on the compound's photochemical efficiency, drawing upon available experimental and theoretical data. In general, for common organic solvents, the photochemical behavior of this compound is observed to be qualitatively similar to that of benzophenone.

Data Presentation: Photochemical Properties

The following table summarizes the key photochemical parameters for this compound and benzophenone.

ParameterThis compoundBenzophenone
Triplet Quantum Yield (ΦT) ≈ 1≈ 1[1]
Intersystem Crossing (ISC) Rate Constant (kisc) Similar to Benzophenone> 5 x 1012 s-1 (in non-protic solvents)[2]
Triplet Energy (ET) Not explicitly found~69 kcal/mol
Photoreduction Quantum Yield (ΦPR) Similar to BenzophenoneVariable, can approach unity

Experimental Protocols

Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

The triplet quantum yield is determined using the comparative method with benzophenone as a standard, for which the triplet quantum yield is well-established to be near unity in non-polar solvents.

Materials:

  • Nanosecond laser flash photolysis setup

  • Pulsed laser source (e.g., Nd:YAG laser, 355 nm)

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Benzophenone (as standard)

  • Spectroscopic grade solvent (e.g., acetonitrile, benzene)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Solution Preparation: Prepare solutions of both this compound and benzophenone in the chosen solvent. The concentrations should be adjusted to have a similar optical density (typically 0.1-0.3) at the excitation wavelength to ensure that a similar number of photons are absorbed by both the sample and the standard.

  • Deoxygenation: Deoxygenate the solutions by bubbling with a gentle stream of argon or nitrogen for at least 20 minutes. Oxygen is an efficient quencher of triplet states and its presence can significantly affect the measurements.

  • Laser Flash Photolysis Measurement:

    • Place the cuvette containing the deoxygenated standard solution (benzophenone) in the sample holder of the laser flash photolysis apparatus.

    • Excite the sample with a laser pulse of known energy.

    • Record the transient absorption spectrum immediately after the laser flash to identify the wavelength of maximum triplet-triplet absorption (λmaxT-T). For benzophenone, this is typically around 530 nm.

    • Measure the change in optical density (ΔODstd) at the λmaxT-T at the end of the laser pulse.

    • Replace the standard with the deoxygenated sample solution (this compound) and repeat the measurement under identical conditions (laser energy, detector settings) to obtain ΔODsample.

  • Calculation of Triplet Quantum Yield: The triplet quantum yield of the sample (ΦT(sample)) can be calculated using the following equation:

    ΦT(sample) = ΦT(std) * (ΔODsample / ΔODstd) * (εT(std) / εT(sample))

    Where:

    • ΦT(std) is the known triplet quantum yield of the standard.

    • ΔODsample and ΔODstd are the end-of-pulse transient absorbances of the sample and the standard, respectively.

    • εT(sample) and εT(std) are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively. For structurally similar molecules, it is often assumed that εT(sample) ≈ εT(std).

Signaling Pathways and Experimental Workflows

Photochemical Reaction Pathway of Benzophenones

The general photochemical reaction pathway for benzophenones in the presence of a hydrogen donor involves several key steps:

Photochemical_Pathway S0 Ground State (S₀) Benzophenone S1 Singlet Excited State (S₁) [Benzophenone] S0->S1 Photoexcitation (hν) T1 Triplet Excited State (T₁) ³[Benzophenone] S1->T1 Intersystem Crossing (ISC) Ketyl_Radical Benzophenone Ketyl Radical T1->Ketyl_Radical Hydrogen Abstraction Donor_Radical Donor Radical H_donor Hydrogen Donor (e.g., Isopropanol) Pinacol Benzopinacol (Photoproduct) Ketyl_Radical->Pinacol Dimerization

Caption: Generalized photochemical reaction pathway for benzophenones.

Experimental Workflow for Triplet Quantum Yield Determination

The following diagram illustrates the workflow for determining the triplet quantum yield using laser flash photolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Laser Flash Photolysis cluster_analysis Data Analysis Prep_Sample Prepare Sample Solution (this compound) Deoxygenate_Sample Deoxygenate Sample Prep_Sample->Deoxygenate_Sample Prep_Standard Prepare Standard Solution (Benzophenone) Deoxygenate_Standard Deoxygenate Standard Prep_Standard->Deoxygenate_Standard Excite_Sample Excite Sample with Laser Pulse Deoxygenate_Sample->Excite_Sample Excite_Standard Excite Standard with Laser Pulse Deoxygenate_Standard->Excite_Standard Measure_Standard Measure ΔOD_std Excite_Standard->Measure_Standard Calculate_QT Calculate Triplet Quantum Yield (Φ_T) Measure_Standard->Calculate_QT Measure_Sample Measure ΔOD_sample Excite_Sample->Measure_Sample Measure_Sample->Calculate_QT

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Methylbenzophenone is essential for ensuring product quality and safety. This guide provides a comprehensive comparison of the two most common analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines their respective methodologies, performance characteristics, and a proposed workflow for cross-validation, supported by established analytical principles.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. Based on data from analogous benzophenone (B1666685) compounds, the expected performance of HPLC-UV and GC-MS for the analysis of this compound is summarized below.[1][2][3] It is important to note that these are typical values and may vary based on the specific instrumentation, reagents, and sample matrix.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 5%< 5%
Limit of Detection (LOD) ~0.01 µg/mL~0.002 mg/kg
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.01 mg/kg
Robustness HighModerate
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for benzophenone analysis and serve as a starting point for method development and validation.[1][2][4][5][6][7]

This method is well-suited for the routine analysis of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase.[4][5] Phosphoric acid or formic acid may be added to improve peak shape.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection Wavelength: UV detection should be performed at a wavelength of maximum absorbance for this compound, typically around 254 nm.[6]

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For solid samples, an extraction step using a suitable solvent (e.g., acetonitrile) with sonication may be required.[1] Liquid samples may be diluted directly or require a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and pre-concentration.

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Injection Mode: Splitless injection is often used for trace analysis.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode is used for quantification to enhance sensitivity.[7] For this compound, characteristic ions would be selected for monitoring.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent like hexane (B92381) or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Similar to HPLC, sample preparation depends on the matrix. Extraction with an organic solvent is a common first step. A cleanup step, such as SPE, may be necessary to remove interfering substances.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of these two analytical methods.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comp Data Comparison and Validation Prep Prepare Homogeneous Sample Batch HPLC_Analysis Analyze Samples and Standards by HPLC-UV Prep->HPLC_Analysis GCMS_Analysis Analyze Samples and Standards by GC-MS Prep->GCMS_Analysis Std Prepare Calibration and QC Standards Std->HPLC_Analysis Std->GCMS_Analysis HPLC_Data Process HPLC-UV Data HPLC_Analysis->HPLC_Data Compare Compare Results (e.g., Bland-Altman plot, t-test) HPLC_Data->Compare GCMS_Data Process GC-MS Data GCMS_Analysis->GCMS_Data GCMS_Data->Compare Validation Assess Method Agreement and Bias Compare->Validation

Caption: Workflow for Cross-Validation of HPLC-UV and GC-MS Methods.

cluster_validation Method Validation Parameters cluster_assessment Assessment Specificity Specificity Assess_Specificity Peak Purity / Mass Spectral Confirmation Specificity->Assess_Specificity Linearity Linearity & Range Assess_Linearity Correlation Coefficient (R²) Linearity->Assess_Linearity Accuracy Accuracy Assess_Accuracy Percent Recovery Accuracy->Assess_Accuracy Precision Precision Assess_Precision Relative Standard Deviation (%RSD) Precision->Assess_Precision LOD LOD Assess_LOD_LOQ Signal-to-Noise Ratio LOD->Assess_LOD_LOQ LOQ LOQ LOQ->Assess_LOD_LOQ Robustness Robustness Assess_Robustness Performance under Varied Conditions Robustness->Assess_Robustness

References

The "Meta-Effect" in 3-Methylbenzophenone Photochemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the unique photochemical behavior of 3-Methylbenzophenone reveals a distinct "meta-effect" that sets it apart from its structural isomers and other substituted benzophenones. This guide provides a comparative analysis of the photophysical and photochemical properties of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The position of substituents on the benzophenone (B1666685) scaffold profoundly influences its photochemical reactivity. While the photochemistry of benzophenone and its para-substituted derivatives is well-documented, the meta-position introduces unique electronic and steric effects that lead to alternative reaction pathways. This "meta-effect" is particularly evident in the photochemistry of this compound (3-MeBP), which exhibits an unusual acid-catalyzed proton exchange reaction at the methyl group, a phenomenon not observed in its para-counterpart, 4-Methylbenzophenone (4-MeBP).[1] This distinct reactivity highlights the subtle yet significant role of substituent placement in directing photochemical outcomes.

This guide compares the photochemical behavior of this compound with 4-Methylbenzophenone and other meta-substituted benzophenones, including 3-hydroxy, 3-amino, and 3-carboxy derivatives. By examining their photophysical parameters, reaction quantum yields, and transient species, we aim to provide a comprehensive understanding of the "meta-effect."

Comparative Photochemical Data

The following tables summarize key quantitative data for this compound and its analogs, providing a basis for objective comparison.

Table 1: Photophysical Properties of Substituted Benzophenones

CompoundAbsorption Max (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Triplet State Energy (ET, kcal/mol)Triplet State Lifetime (τT, µs)Intersystem Crossing Quantum Yield (ΦISC)
Benzophenone~252, ~340~18,000, ~150695-10 (in benzene)~1.0[2]
This compound Data not availableData not availableData not availableData not availableData not available
4-Methylbenzophenone~260, ~340Data not availableData not availableData not availableData not available
3-HydroxybenzophenoneData not availableData not availableData not availableData not availableData not available
3-Aminobenzophenone~245, ~330~15,000, ~4,000Data not availableData not availableData not available
3-Carboxybenzophenone~255, ~345Data not available69.1~10 (in water)~1.0[3]

Table 2: Photochemical Reaction Quantum Yields (Φ)

CompoundReactionSolvent/ConditionsQuantum Yield (Φ)
BenzophenonePhotoreduction (to benzopinacol)Isopropanol (B130326)~0.9 - 2.0[4]
This compound meta-methyl activation (proton exchange)Acidic aqueous solutionMaximum efficiency at pH 0[1]
4-MethylbenzophenonePhotohydrationAcidic aqueous solutionObserved, but no para-methyl activation[1]
3-HydroxybenzophenonePhotoreductionIsopropanolData not available
3-AminobenzophenoneData not availableData not availableData not available
3-CarboxybenzophenonePhotooxidation of substratesAqueous solutionDependent on substrate

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of photochemical studies. The following sections outline the protocols for the synthesis of the studied compounds and the key photochemical experiments.

Synthesis and Purification of Substituted Benzophenones

General Procedure for Friedel-Crafts Acylation:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in a suitable solvent (e.g., dichloromethane), add the appropriate substituted benzoyl chloride (1.0 eq.) and the aromatic substrate (e.g., toluene (B28343) for methylbenzophenones) (1.0 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel.

Photochemical Reaction Setup

General Procedure for Photochemical Irradiation:

  • Prepare a solution of the benzophenone derivative in the desired solvent (e.g., isopropanol for photoreduction, acidic water for the meta-effect study) in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the triplet state by oxygen.

  • Irradiate the solution using a medium-pressure mercury lamp or a specific wavelength LED in a photochemical reactor.[5][6][7]

  • Maintain a constant temperature using a cooling system.[5]

  • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by a suitable technique (e.g., UV-Vis spectroscopy, HPLC, GC-MS).

Transient Absorption Spectroscopy

Experimental Setup for Nanosecond Laser Flash Photolysis:

  • A solution of the sample is placed in a quartz cuvette.

  • The sample is excited by a short laser pulse (e.g., Nd:YAG laser at 355 nm).[3][8][9]

  • A continuous probe light from a xenon lamp is passed through the sample at a right angle to the excitation laser beam.

  • The change in the intensity of the probe light is monitored by a monochromator and a photomultiplier tube.

  • The signal is recorded by a digital oscilloscope to generate the transient absorption spectrum and decay kinetics.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key photochemical pathways and experimental workflows discussed in this guide.

Photophysical_Process_of_Benzophenone Photophysical Pathways of Benzophenone S0 Ground State (S₀) S1 Excited Singlet State (S₁) (n,π) S0->S1 UV Absorption (hν) S1->S0 Fluorescence / Internal Conversion T1 Excited Triplet State (T₁) (n,π) S1->T1 Intersystem Crossing (ISC) Φ ≈ 1 T1->S0 Phosphorescence Products Photochemical Products T1->Products Photochemical Reaction (e.g., H-abstraction)

Figure 1. Jablonski diagram illustrating the primary photophysical and photochemical pathways for benzophenone.

Meta_Effect_vs_Para_Effect Comparison of 3-MeBP and 4-MeBP Photochemistry in Acid cluster_3MeBP This compound (3-MeBP) cluster_4MeBP 4-Methylbenzophenone (4-MeBP) 3MeBP_T1 Triplet State (T₁) Proton_Exchange meta-Methyl Activation (Proton Exchange) 3MeBP_T1->Proton_Exchange Photohydration_3 Photohydration 3MeBP_T1->Photohydration_3 4MeBP_T1 Triplet State (T₁) Photohydration_4 Photohydration 4MeBP_T1->Photohydration_4

Figure 2. Divergent photochemical pathways of 3-MeBP and 4-MeBP in acidic aqueous solutions.

Experimental_Workflow_TA Experimental Workflow for Transient Absorption Spectroscopy Sample_Prep Sample Preparation (Solution in Quartz Cuvette) Laser_Excitation Pulsed Laser Excitation (e.g., 355 nm) Sample_Prep->Laser_Excitation Detection Signal Detection (Monochromator, PMT) Laser_Excitation->Detection Probe_Light Probe Light (Xenon Lamp) Probe_Light->Detection Data_Acquisition Data Acquisition (Oscilloscope) Detection->Data_Acquisition Analysis Data Analysis (Transient Spectrum, Kinetics) Data_Acquisition->Analysis

Figure 3. A simplified workflow for a typical nanosecond transient absorption spectroscopy experiment.

References

Unveiling the Toxicological Landscape of Benzophenone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the toxicological profiles of benzophenone (B1666685) (BP) derivatives, widely used as UV filters in sunscreens and personal care products, reveals significant variations in their potential for adverse effects, including endocrine disruption, phototoxicity, and genotoxicity. This guide provides a comparative analysis of key benzophenone derivatives, summarizing quantitative toxicity data and outlining the experimental protocols used for their assessment, to inform researchers, scientists, and drug development professionals.

Comparative Toxicity Profile

Benzophenone and its derivatives exhibit a range of toxicological effects, with their activity being highly dependent on the specific chemical structure. The primary concerns associated with this class of compounds include their ability to act as endocrine disruptors, induce phototoxicity upon exposure to UV radiation, and cause damage to genetic material.

Recent evaluations have raised significant concerns about specific derivatives. For instance, benzophenone-3 (BP-3), also known as oxybenzone, has been identified as an endocrine disruptor for both human health and the environment by the European Chemicals Agency (ECHA) due to its interference with hormonal systems.[1] Studies have linked BP-3 exposure to alterations in hormonal cycles and developmental effects in animal models, and with an increased risk of endometriosis and uterine fibroids in humans.[1]

In contrast, other derivatives show varying levels of toxicity. For example, a study comparing four benzophenone UV filters (BP-1, BP-3, BP-4, and BP-8) on coral species found that BP-1 and BP-8 were more toxic than BP-3 and BP-4, causing significant settlement failure, bleaching, and mortality in coral larvae at concentrations as low as 10 µg/L.[2][3]

The phototoxic potential of these compounds is also a key area of investigation. Benzophenone and ketoprofen (B1673614) have been identified as phototoxic, with studies showing they generate significant reactive oxygen species (ROS) upon exposure to simulated sunlight.[4] Conversely, sulisobenzone (B1217978) (BP-4) and dioxybenzone (B1663609) (BP-8) showed negligible ROS generation.[4] The position of substituent groups on the benzophenone molecule can profoundly influence its phototoxic properties; for instance, hydroxyl, amino, or carboxylic acid groups at the C2 or C3 position can abolish phototoxicity, while a hydroxyl group at the C4 position only reduces this effect.[5]

Genotoxicity, the ability of a chemical to damage DNA, is another critical endpoint. Some benzophenone derivatives have exhibited weak genotoxic activity in the presence of metabolic activation systems, although typically at concentrations much higher than those found in the environment.[6] The genotoxicity of these compounds is influenced by factors such as the number and position of hydroxyl substitutions on the benzene (B151609) rings.[7]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for various benzophenone derivatives, providing a basis for direct comparison of their toxic potential.

CompoundTest Organism/SystemEndpointResultReference
BenzophenoneRat (oral)LD501,900 mg/kg/day[8]
BenzophenoneMouse (oral)LD502,895 mg/kg/day[8]
BenzophenoneRabbit (dermal)LD503,535 mg/kg/day[8]
Benzophenone-1 (BP-1)Seriatopora caliendrum (coral larvae)LOEC (mortality, bleaching)≥ 10 µg/L[2][3]
Benzophenone-3 (BP-3)Chlorella vulgaris (algae)EC50 (96h)2.98 mg/L[9][10]
Benzophenone-3 (BP-3)Daphnia magna (water flea)LC50 (48h)1.09 mg/L[9][10]
Benzophenone-3 (BP-3)Brachydanio rerio (zebrafish)LC50 (96h)3.89 mg/L[9][10]
Benzophenone-4 (BP-4)Chlorella vulgaris (algae)EC50 (96h)201.00 mg/L[9][10]
Benzophenone-4 (BP-4)Daphnia magna (water flea)LC50 (48h)47.47 mg/L[9][10]
Benzophenone-4 (BP-4)Brachydanio rerio (zebrafish)LC50 (96h)633.00 mg/L[9][10]
Benzophenone-8 (BP-8)Seriatopora caliendrum (coral larvae)LOEC (mortality, bleaching)≥ 10 µg/L[2][3]
GarcinolHuman leukemia cell lines-Significant growth suppression via apoptosis[11]
IsogarcinolHuman leukemia cell lines-More potent growth inhibition than garcinol[11]
XanthochymolHuman leukemia cell lines-More potent growth inhibition than garcinol[11]

LD50: Median lethal dose; EC50: Median effective concentration; LC50: Median lethal concentration; LOEC: Lowest observed effect concentration.

Experimental Protocols

The assessment of benzophenone derivative toxicity relies on a variety of standardized in vitro and in vivo assays.

Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This in vitro test is used to identify the phototoxic potential of a substance.

  • Cell Culture: Balb/c 3T3 fibroblasts are cultured to a suitable density.

  • Treatment: Cells are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour).

  • Irradiation: One set of treated cells is exposed to a non-toxic dose of simulated solar light (UVA/UVB), while a parallel set is kept in the dark.

  • Incubation: After irradiation, the cells are washed and incubated for 24 hours.

  • Neutral Red Uptake: The viability of the cells is determined by their ability to take up the vital dye Neutral Red. The concentration at which the substance reduces cell viability by 50% (IC50) is calculated for both irradiated and non-irradiated cells.

  • Analysis: A photo-irritation factor (PIF) is calculated by comparing the IC50 values. A PIF above a certain threshold indicates phototoxic potential.[4]

Genotoxicity Assessment: SOS/umuC Assay

This assay is a bacterial-based test to screen for genotoxic potential.

  • Bacterial Strain: Salmonella typhimurium TA1535/pSK1002, which carries a fusion gene of the umuC gene (involved in SOS DNA repair) and the lacZ gene (encoding β-galactosidase), is used.

  • Exposure: The bacteria are exposed to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

  • Incubation: The treated bacteria are incubated to allow for DNA damage and subsequent induction of the SOS response.

  • Enzyme Assay: The activity of β-galactosidase is measured. An increase in β-galactosidase activity indicates the induction of the umuC gene, suggesting genotoxic activity of the test compound.[6][7]

Endocrine Disruption Assessment: Yeast Two-Hybrid Assay

This in vitro assay is used to detect the interaction of chemicals with hormone receptors, such as the androgen receptor.

  • Yeast Strain: A genetically modified yeast strain is used that expresses the human androgen receptor (AR). The yeast also contains a reporter gene (e.g., lacZ) that is activated upon ligand binding to the AR.

  • Exposure: The yeast cells are exposed to the test compound.

  • Analysis: If the compound binds to the AR, it will trigger a conformational change, leading to the expression of the reporter gene. The resulting enzyme activity (e.g., β-galactosidase) is measured to quantify the antiandrogenic activity.[12]

Signaling Pathways and Experimental Workflows

The toxicity of benzophenone derivatives can be mediated through various signaling pathways. For instance, some derivatives can induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3.[11] The following diagrams illustrate a simplified signaling pathway for apoptosis and a general workflow for toxicity testing.

cluster_0 Apoptosis Signaling Pathway Benzophenone Derivative Benzophenone Derivative Mitochondrial Stress Mitochondrial Stress Benzophenone Derivative->Mitochondrial Stress Induces Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified mitochondrial-mediated apoptosis pathway induced by some benzophenone derivatives.

cluster_1 General Toxicity Testing Workflow Compound Selection Compound Selection In Vitro Assays In Vitro Assays Compound Selection->In Vitro Assays Cytotoxicity Cytotoxicity In Vitro Assays->Cytotoxicity Genotoxicity Genotoxicity In Vitro Assays->Genotoxicity Phototoxicity Phototoxicity In Vitro Assays->Phototoxicity In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Positive Results Acute Toxicity Acute Toxicity In Vivo Studies->Acute Toxicity Chronic Toxicity Chronic Toxicity In Vivo Studies->Chronic Toxicity Risk Assessment Risk Assessment In Vivo Studies->Risk Assessment

Caption: A generalized workflow for the toxicological assessment of chemical compounds.

References

Safety Operating Guide

Proper Disposal Protocol for 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive, step-by-step guidance for the safe handling and disposal of 3-Methylbenzophenone in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining environmental compliance, and fostering a secure research environment. Chemical waste management is regulated by the Environmental Protection Agency (EPA) and other local authorities; therefore, all laboratory personnel must be trained on these protocols.[1][2][3]

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical safety goggles or glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5]

  • Handling: All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[6] Keep the chemical away from heat and sources of ignition.[7]

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or sawdust.[4][8] Collect the contaminated material and place it into a suitable, sealed container for disposal as hazardous waste.[4][6]

Step-by-Step Disposal Procedure

Treat all this compound waste as hazardous unless specifically confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[3][9] Improper disposal, such as pouring down the sink or placing in regular trash, is not permitted.[1][10]

1. Waste Segregation: Proper segregation is the most critical first step.

  • Collect this compound waste in a dedicated container, separate from other waste streams.[11]

  • Do Not Mix: Avoid mixing with incompatible materials, particularly strong oxidizing agents.[4][11] Do not mix with acids, bases, or other reactive chemicals.[6]

2. Containerization: Select an appropriate container for waste accumulation.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[12][13] Plastic containers are often preferred to glass when compatibility is not an issue.[1]

  • Condition: The container must be in good condition, free from rust or leaks.[13]

  • Closure: Keep the waste container closed at all times, except when adding waste.[12][13]

3. Labeling: Properly label the hazardous waste container as soon as waste is added.[9]

  • The label must include the words "Hazardous Waste".[1]

  • Clearly list the full chemical name, "this compound," and its quantity or concentration. Abbreviations are not permitted.[1]

  • Include the date of waste generation, the location (building and room number), and the name and contact information of the Principal Investigator.[1]

  • Mark the appropriate hazard pictograms as required.[1]

4. Storage (Satellite Accumulation Area): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that meets the following criteria:

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place the primary waste container within a secondary container, such as a lab tray, that is chemically compatible and can hold 110% of the volume of the primary container.[9][12] This helps to contain potential leaks and segregate incompatible wastes.[12]

  • Quantity and Time Limits: Do not accumulate more than 55 gallons of hazardous waste.[3][9] Waste containers must be collected within 90 days from the date waste is first added.[12] A full container must be removed within three days.[11]

5. Final Disposal:

  • Request Collection: Once the container is full or the time limit is approaching, submit a hazardous waste collection request to your institution's EHS office.[1]

  • Professional Disposal: The ultimate disposal will be carried out by a licensed hazardous waste facility, typically through high-temperature incineration.[6][8]

Data Summary: this compound

The following table summarizes key data points from the Safety Data Sheet (SDS) for this compound.

PropertyValueSource
Physical State Liquid[4]
Appearance Light green[4]
Molecular Formula C14 H12 O[14]
Molecular Weight 196.24 g/mol [14]
Boiling Point 183 - 185 °C / 361.4 - 365 °F @ 16 mmHg[4]
Flash Point > 112 °C / > 233.6 °F[4]
Incompatible Materials Strong oxidizing agents[4]
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2)[4][5]

Experimental Protocols & Visualizations

Disposal Workflow for this compound

The procedural workflow for proper disposal is outlined in the diagram below. This process ensures that the waste is handled, stored, and disposed of in a manner that is safe and compliant with regulatory standards.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal start Generate this compound Waste segregate Segregate from Incompatible Wastes (e.g., Oxidizers, Acids, Bases) start->segregate container Select Leak-Proof, Compatible Container segregate->container label_waste Affix 'Hazardous Waste' Label (Chemical Name, Date, PI Info) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store containment Use Secondary Containment store->containment request Request Pickup from Environmental Health & Safety (EHS) containment->request dispose Final Disposal via Licensed Facility (e.g., Incineration) request->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for 3-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like 3-Methylbenzophenone are paramount. Adherence to established safety protocols is critical for ensuring personal safety and environmental compliance. This guide provides immediate, essential safety and logistical information for the proper management of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound may cause harm if swallowed and can lead to skin, eye, and respiratory tract irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or glasses that adhere to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[2][3].

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing[2][3]. It is important to inspect gloves before use and consult the manufacturer's specifications regarding chemical compatibility and breakthrough time[3].

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required[2][3]. For large-scale operations or in situations where ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used[3].

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following physical and chemical properties are important for safe handling and storage[2].

PropertyValue
Physical State Liquid[2]
Appearance Light green[2]
Molecular Formula C14 H12 O[2]
Molecular Weight 196.25 g/mol [4]
Boiling Point 183 - 185 °C / 361.4 - 365 °F @ 16 mmHg[2]
Flash Point > 112 °C / > 233.6 °F[2]
Specific Gravity 1.090[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risks. The following procedural steps provide a clear guide for laboratory personnel.

Handling and Storage Protocol:

  • Engineering Controls: Work in a well-ventilated area. Local exhaust ventilation should be used to control the emission of vapors.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[2][3]. Store away from strong oxidizing agents[2].

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and launder contaminated clothing before reuse[3].

Spill and Disposal Procedure:

  • Spill Containment: In the event of a spill, ensure adequate ventilation. Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder[2].

  • Collection: Collect the absorbed material and place it into a suitable, closed container for disposal[2].

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways[2][5]. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow and Safety Logic

To visualize the procedural flow of safely handling and disposing of this compound, the following diagram outlines the key decision points and actions.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation handling Perform Experimental Work ventilation->handling storage Store in a Cool, Dry, Well-Ventilated Area Away from Oxidizing Agents handling->storage spill_check Spill or Waste Generated? handling->spill_check no_spill Continue Work spill_check->no_spill No spill Spill Occurs spill_check->spill Yes no_spill->handling contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_waste Collect Waste in a Labeled, Sealed Container contain_spill->collect_waste dispose Dispose of as Hazardous Waste (Consult Regulations) collect_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.